1-Acetylimidazole
Description
N-Acetylimidazole has been reported in Nicotiana tabacum with data available.
Structure
3D Structure
Properties
IUPAC Name |
1-imidazol-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-5(8)7-3-2-6-4-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHYIVKEECZGOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062440 | |
| Record name | 1H-Imidazole, 1-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2466-76-4 | |
| Record name | 1-(1H-Imidazol-1-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2466-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002466764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(1H-imidazol-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Imidazole, 1-acetyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetylimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-ACETYLIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMP8X1Y11G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1-Acetylimidazole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetylimidazole is a versatile organic compound widely utilized in biochemical research and synthetic chemistry.[1][2] As an activated derivative of acetic acid and an acylated imidazole (B134444), it serves as a mild and selective acetylating agent, particularly for nucleophilic groups under gentle conditions.[3] Its unique reactivity profile makes it an invaluable tool in studying protein structure and function, specifically for the acetylation of amino groups and tyrosine residues.[4] This guide provides an in-depth overview of the core properties, structure, and key experimental applications of this compound.
Core Properties
This compound is a white to beige crystalline solid at room temperature.[2] It is sensitive to moisture and readily hydrolyzes in aqueous solutions.[3] The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆N₂O | [4][5] |
| Molecular Weight | 110.11 g/mol | [4][5] |
| Melting Point | 99-105 °C | [3] |
| Boiling Point | ~206.4 °C (estimated) | [3] |
| Appearance | White to beige crystalline powder | [2] |
| Solubility | Soluble in water (50 mg/mL), methanol, ethanol, ether, chloroform, and tetrahydrofuran. | [3] |
| CAS Number | 2466-76-4 | [5] |
Molecular Structure
This compound consists of a five-membered imidazole ring where one of the nitrogen atoms is bonded to an acetyl group.[4] This structural arrangement confers a high degree of reactivity to the acetyl group, making it an efficient acyl donor.
While precise, experimentally determined bond lengths and angles are available through specialized crystallographic databases such as the Cambridge Structural Database (CSD), a general representation of its structure is provided below.[6] The molecule is planar, and the acetyl group's carbonyl carbon is highly electrophilic due to the electron-withdrawing nature of the imidazole ring.
Chemical Reactivity and Applications
Acetylation Agent
The primary application of this compound is as a selective acetylating agent.[6] It is particularly effective for the acetylation of the hydroxyl group of tyrosine residues in proteins, which can be a valuable technique for studying enzyme mechanisms and protein structure-function relationships.[4] It also readily acetylates primary and secondary amines.
Hydrolysis
This compound is susceptible to hydrolysis, breaking down into imidazole and acetic acid in the presence of water.[4] This reaction is important to consider when working with this compound in aqueous environments, as it will lead to the inactivation of the acetylating agent.
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of this compound involves the reaction of imidazole with ketene (B1206846).[7]
Materials:
-
Imidazole
-
Benzene (B151609) (anhydrous)
-
Ketene source (e.g., from a ketene lamp using acetone)
-
1-liter 3-necked flask
-
Stirring apparatus
-
Rotary evaporator
-
Chilling bath
Procedure:
-
Dissolve one mole of imidazole in 700 ml of anhydrous benzene in a thoroughly dried 1-liter 3-necked flask.
-
Warm the solution to 40°C while stirring.
-
Bubble ketene into the solution until one mole has been introduced.
-
The resulting solution will have a slight brownish cast.
-
Concentrate the solution using a rotary evaporator.
-
Chill the concentrated solution to precipitate this compound.
-
The product can be collected as fine needles. This method reports a yield of 93%.[7]
-
For higher purity, the product can be recrystallized from benzene.[7]
Acetylation of α-Crystallin with this compound
This protocol describes the acetylation of the protein α-crystallin, targeting its tyrosine residues.[2]
Materials:
-
α-crystallin solution (2–3 mg/ml)
-
This compound
-
10mM Tris-HCl buffer, pH 7.5
-
Sephadex G-25 column
-
Spectrophotometer
Procedure:
-
Prepare a solution of α-crystallin at a concentration of 2–3 mg/ml in 10mM Tris-HCl buffer, pH 7.5.
-
Add this compound to the protein solution to achieve a 115-molar excess of the reagent with respect to the tyrosine residues in the protein.
-
Incubate the reaction mixture at room temperature for 1 hour.
-
Separate the reaction mixture from the unreacted this compound using a Sephadex G-25 column. This step also terminates the acetylation reaction.
-
Pool the fractions containing the protein.
-
The number of modified tyrosine side chains can be estimated by the decrease in molar absorbance at 278 nm, using a molar extinction coefficient of 1160 for the acetylated tyrosine at the same wavelength.[2]
Conclusion
This compound is a valuable reagent for researchers in chemistry and biology. Its ability to selectively acetylate nucleophilic residues under mild conditions makes it particularly useful for modifying sensitive biomolecules like proteins. Understanding its basic properties, structure, and reactivity is crucial for its effective application in research and development. The experimental protocols provided in this guide offer a starting point for the synthesis and use of this important compound.
References
- 1. This compound - this compound [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scbt.com [scbt.com]
- 6. 1-(1H-Imidazol-1-yl)ethanone | C5H6N2O | CID 17174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Synthesis of 1-Acetylimidazole from Imidazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-acetylimidazole, a versatile reagent in organic synthesis and pharmaceutical development. The document details various synthetic methodologies, presents quantitative data for comparison, and offers detailed experimental protocols. Furthermore, it includes visualizations of the reaction pathway and a general experimental workflow to facilitate a deeper understanding of the process.
Introduction
This compound is a highly reactive N-acylimidazole that serves as an efficient acetylating agent for a wide range of nucleophiles, including amines, alcohols, and thiols. Its utility in organic synthesis stems from its ability to deliver an acetyl group under mild conditions, often with high selectivity. In the realm of drug development, this compound and its derivatives are pivotal intermediates in the synthesis of various bioactive molecules. This guide explores the core synthetic routes from imidazole (B134444), providing researchers with the necessary information to select and perform the optimal synthesis for their specific needs.
Synthetic Methodologies
The synthesis of this compound from imidazole is primarily achieved through N-acetylation using various acetylating agents. The most common and practical methods involve the use of acetic anhydride (B1165640), acetyl chloride, or ketene (B1206846). Each method presents distinct advantages and considerations regarding reaction conditions, byproducts, and overall efficiency.
Acetylation with Acetic Anhydride
The reaction of imidazole with acetic anhydride is a widely employed method for the synthesis of this compound. This reaction is typically carried out in an anhydrous medium and can be performed with or without a base. The presence of a base, such as triethylamine (B128534), can accelerate the reaction by neutralizing the acetic acid byproduct.
Acetylation with Acetyl Chloride
Acetyl chloride is another effective reagent for the N-acetylation of imidazole. This reaction is generally more vigorous than the one with acetic anhydride and produces hydrogen chloride (HCl) as a byproduct. Consequently, a stoichiometric amount of a base, like triethylamine or pyridine, is often required to scavenge the HCl and drive the reaction to completion. An alternative approach involves using a 2:1 molar ratio of imidazole to acetyl chloride, where one equivalent of imidazole acts as the base.[1]
Acetylation with Ketene
A less common but high-yielding method involves the reaction of imidazole with ketene. This process is advantageous as it does not produce any acidic byproducts, simplifying the work-up procedure. The reaction is typically performed in a non-reactive solvent like benzene (B151609) at moderate temperatures.[1]
Quantitative Data Presentation
The selection of a synthetic route often depends on factors such as yield, reaction time, and the availability of reagents. The following tables summarize the quantitative data associated with the different methods for the synthesis of this compound.
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Acetic Anhydride | Imidazole, Acetic Anhydride | None (Neat) | Reflux | 15 min | Not Specified | [2] |
| Acetyl Chloride | Imidazole, Acetyl Chloride (1:0.5 ratio) | Not Specified | Not Specified | Not Specified | Not Specified | [1] |
| Ketene | Imidazole, Ketene | Benzene | 40 | Not Specified | 93 | [1] |
Table 1: Comparison of Synthetic Methods for this compound.
| Property | Value |
| Molecular Formula | C₅H₆N₂O |
| Molecular Weight | 110.11 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 101-104 °C |
| Solubility | Soluble in water, benzene, and other organic solvents |
Table 2: Physicochemical Properties of this compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound using different methods.
Method 1: Synthesis from Imidazole and Acetic Anhydride
This protocol is adapted from the synthesis of 1-acetyl-4-methylimidazole (B3355027) and is expected to yield this compound under similar conditions.[2]
Materials:
-
Imidazole (1.0 mol, 68.08 g)
-
Acetic Anhydride (2.0 mol, 189 mL, 204.18 g)
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Distillation apparatus
-
Heating mantle
Procedure:
-
To a 500 mL round-bottom flask, add imidazole (68.08 g, 1.0 mol) and acetic anhydride (190 mL, 2.0 mol).
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain reflux for 15 minutes.
-
After the reflux period, arrange the apparatus for distillation.
-
Distill off approximately 150 mL of the solvent at atmospheric pressure. The head temperature should be around 125 °C. This distillation should take approximately 1 hour.
-
The remaining residue is the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent like benzene or by vacuum distillation.
Method 2: Synthesis from Imidazole and Ketene[1]
Materials:
-
Imidazole (1 mole, 68.08 g)
-
Benzene (anhydrous, 500 mL)
-
Ketene (1 mole)
-
Three-necked flask (1 L) equipped with a stirrer, gas inlet tube, and condenser
-
Ketene generator
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
In a 1 L three-necked flask, dissolve 1 mole of imidazole in 500 mL of anhydrous benzene. Warm the mixture to 40 °C with stirring to facilitate dissolution.
-
Generate ketene from a suitable precursor (e.g., by pyrolysis of acetone) and bubble 1 mole of the gas through the imidazole solution.
-
After the addition of ketene is complete, a slight brownish cast may be observed in the solution.
-
Concentrate the reaction mixture using a rotary evaporator.
-
Chill the concentrated solution to precipitate the this compound.
-
Collect the crystalline product by filtration. The reported yield is 93% of the theoretical yield.
-
The crude product can be further purified by recrystallization from benzene. The melting point of the recrystallized product is 103-104 °C.
Mandatory Visualizations
Reaction Pathway
The following diagram illustrates the general reaction pathway for the synthesis of this compound from imidazole and an acetylating agent (acetic anhydride or acetyl chloride).
References
1-Acetylimidazole: A Comprehensive Technical Guide to its Mechanism of Action in Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetylimidazole is a versatile and highly reactive acylating agent employed in organic synthesis for the mild and selective introduction of acetyl groups.[1] Its utility is particularly pronounced in the acetylation of sensitive molecules such as nucleosides, sugars, and amino acids, where harsh reaction conditions can lead to decomposition.[1] This technical guide provides an in-depth exploration of the mechanistic pathways through which this compound effects acylation, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core principles of its reactivity.
Core Mechanism of Action
The efficacy of this compound as an acylating agent stems from the activated nature of its acetyl group, which is attached to the nitrogen of an imidazole (B134444) ring. This activation facilitates the transfer of the acetyl group to a variety of nucleophiles. The mechanism of this transfer can proceed through two primary, competing pathways: nucleophilic catalysis and general base catalysis . The predominant pathway is influenced by the nature of the substrate, the solvent, and the specific reaction conditions.
Nucleophilic Catalysis Pathway
In the nucleophilic catalysis pathway, this compound itself acts as the direct acetyl group donor. The reaction proceeds through a distinct N-acylated intermediate. This mechanism is particularly relevant when stronger nucleophiles are involved or when the reaction is conducted in aprotic solvents.
Mechanism:
-
Nucleophilic Attack: The nucleophile (e.g., an alcohol or amine) directly attacks the electrophilic carbonyl carbon of this compound.
-
Tetrahedral Intermediate Formation: This attack leads to the formation of a transient tetrahedral intermediate.
-
Leaving Group Departure: The imidazole ring is an excellent leaving group, and its departure is facilitated by its ability to be protonated, forming the stable imidazolium (B1220033) ion. This results in the acetylated substrate and imidazole.
Caption: Nucleophilic catalysis pathway of acylation by this compound.
General Base Catalysis Pathway
In the general base catalysis pathway, this compound (or more commonly, the imidazole byproduct from a previous acylation) acts as a base, deprotonating the nucleophile to increase its nucleophilicity. This pathway is often observed when weaker nucleophiles are used or in the presence of a protic solvent.
Mechanism:
-
Proton Abstraction: Imidazole acts as a general base, abstracting a proton from the nucleophilic substrate (e.g., an alcohol).
-
Enhanced Nucleophilicity: This deprotonation generates a more potent nucleophile (an alkoxide, in the case of an alcohol).
-
Nucleophilic Attack: The activated nucleophile then attacks the acetyl group of a this compound molecule.
-
Product Formation: The reaction proceeds to form the acetylated product and regenerates the imidazole catalyst.
Caption: General base catalysis pathway involving imidazole.
Quantitative Data on Acylation Reactions
The efficiency of this compound as an acylating agent is demonstrated by the high yields achieved across a range of substrates. The following tables summarize representative quantitative data for the acetylation of various alcohols and amines.
| Substrate (Alcohol) | Product | Reaction Time (h) | Yield (%) | Reference |
| Benzyl Alcohol | Benzyl Acetate | 7 | >99 | [2] |
| 4-Nitrobenzyl Alcohol | 4-Nitrobenzyl Acetate | Not Specified | >95 | [2] |
| 1-Octanol | 1-Octyl Acetate | 7 | >99 | [2] |
| Cyclohexanol | Cyclohexyl Acetate | 8 | >99 | [2] |
| 1-Phenylethanol | 1-Phenylethyl Acetate | 20 | >99 | [2] |
| Diphenylmethanol | Diphenylmethyl Acetate | 20 | >98 | [2] |
| Substrate (Amine) | Product | Reaction Time (min) | Yield (%) | Reference |
| Aniline | Acetanilide | 30 | >95 | [2] |
| 4-Bromoaniline | 4-Bromoacetanilide | 30 | >95 | [2] |
| 4-Nitroaniline | 4-Nitroacetanilide | 30 | >95 | [2] |
| 4-Methylaniline | 4-Methylacetanilide | 30 | >95 | [2] |
| 4-Methoxyaniline | 4-Methoxyacetanilide | 30 | >95 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments involving acylation with this compound.
General Procedure for the Acetylation of Primary Amines
Materials:
-
Primary amine (1.0 mmol)
-
This compound (1.1 mmol)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran) (5 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the primary amine (1.0 mmol) in the chosen anhydrous solvent (5 mL) in a round-bottom flask, add this compound (1.1 mmol) portion-wise at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with the organic solvent (3 x 10 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude N-acetylated product.
-
Purify the crude product by recrystallization or column chromatography as required.
Caption: Experimental workflow for the N-acetylation of a primary amine.
Protocol for the Acetylation of p-Nitrophenol
Materials:
-
p-Nitrophenol
-
This compound
-
Solvent (e.g., Acetonitrile)
-
Catalyst (if necessary, though often not required with this compound)
-
Standard laboratory glassware for organic synthesis
Procedure:
While a specific protocol for the acetylation of p-nitrophenol using this compound as the primary acetylating agent is not explicitly detailed in the provided search results, a general procedure can be inferred from standard acylation methodologies.
-
Dissolve p-nitrophenol in a suitable aprotic solvent such as acetonitrile (B52724) in a reaction flask.
-
Add a stoichiometric amount or a slight excess of this compound to the solution at room temperature with stirring.
-
The reaction progress can be monitored by techniques such as UV-Vis spectrophotometry, observing the disappearance of the p-nitrophenolate ion, or by TLC.[3]
-
Upon completion, the reaction mixture would be worked up similarly to the amine acylation protocol, involving quenching with water, extraction with an organic solvent, washing with a mild base to remove unreacted phenol, and finally, drying and concentration to yield the product, p-nitrophenyl acetate.
Conclusion
This compound stands out as a potent and versatile acetylating agent, operating through well-defined nucleophilic and general base catalysis mechanisms. Its mild reaction conditions and high efficiency make it an invaluable tool in modern organic synthesis, particularly in the context of drug development and the synthesis of complex, sensitive molecules. The provided data and protocols offer a solid foundation for researchers and scientists to effectively utilize this compound in their synthetic endeavors.
References
A Technical Guide to the Spectroscopic Analysis of 1-Acetylimidazole
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 1-acetylimidazole. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document outlines key spectral characteristics and provides standardized experimental protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for this compound.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the imidazole (B134444) ring and the acetyl group.
| Proton | Chemical Shift (δ) in ppm | Multiplicity |
| H-2 | ~8.2 | Singlet |
| H-4 | ~7.6 | Singlet |
| H-5 | ~7.1 | Singlet |
| -CH₃ | ~2.6 | Singlet |
Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Carbon | Chemical Shift (δ) in ppm |
| C=O | ~168 |
| C-2 | ~137 |
| C-4 | ~130 |
| C-5 | ~117 |
| -CH₃ | ~24 |
Note: These are approximate values and can be influenced by experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule based on the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands.[1][2]
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| C=O (Amide) | Stretch | ~1740 |
| C=N (Imidazole) | Stretch | ~1570 |
| C-N (Imidazole) | Stretch | ~1370 |
| C-H (Aromatic) | Stretch | ~3100-3150 |
| C-H (Methyl) | Stretch | ~2950-3000 |
Experimental Protocols
Detailed methodologies are crucial for the reproduction of spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3] In its absence, the residual solvent peak can be used as a reference.[3][4]
-
Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument.[3][5]
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
Employ proton decoupling to simplify the spectrum to singlets for each carbon.[4]
-
Use a pulse angle of 30-45 degrees.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
A larger number of scans is typically required compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Calibrate the chemical shift scale using the internal standard.
IR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation:
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[6] The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet press.
-
-
Pellet Formation: Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[6]
-
Background Spectrum: Record a background spectrum of the empty sample compartment of the FT-IR spectrometer.[7]
-
Sample Spectrum: Place the KBr pellet in a sample holder and position it in the spectrometer's beam path.
-
Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.[8]
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. This compound(2466-76-4) IR Spectrum [chemicalbook.com]
- 2. 1H-Imidazole, 1-acetyl- [webbook.nist.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. rsc.org [rsc.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. google.com [google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
The Discovery and History of 1-Acetylimidazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetylimidazole is a versatile and highly reactive organic compound that has carved a significant niche in the landscape of chemical and biological sciences. Characterized by an acetyl group attached to a nitrogen atom of an imidazole (B134444) ring, it serves as a potent yet selective acetylating agent. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its initial synthesis, key chemical properties, and early applications. It includes a compilation of quantitative data from historical synthetic methods, detailed experimental protocols, and a visual representation of its application in a biochemical context. This document is intended to be a valuable resource for researchers and professionals in organic synthesis, biochemistry, and drug development.
Introduction
This compound (C₅H₆N₂O) is a white to off-white crystalline solid that has become an indispensable reagent in organic and bioorganic chemistry.[1] Its utility stems from its ability to act as a mild and specific acetylating agent, a property conferred by the activated acetyl group attached to the imidazole ring. This reactivity allows for the selective modification of nucleophilic functional groups, most notably the amino groups of peptides and proteins, as well as the hydroxyl groups of tyrosyl residues.[1][2] This guide traces the historical development of this compound, from its early, sparsely documented synthesis to the more refined methods that solidified its place as a valuable laboratory reagent.
Discovery and Early Synthesis
While the precise first synthesis of this compound is not well-documented, it is understood to have emerged from broader investigations into the chemistry of imidazole derivatives in the early 20th century.[1] The inherent resistance of the imidazole ring to acylation presented a significant synthetic challenge for early organic chemists.[3] Over the years, several methods were developed to overcome this hurdle, with notable contributions from chemists who devised new routes to this valuable compound.
Historical Synthetic Methods
Several key methods for the synthesis of this compound have been reported, each with its own set of advantages and limitations. The following sections detail the most historically significant of these, with a focus on their experimental protocols and quantitative outcomes.
Table 1: Summary of Historical Syntheses of this compound
| Method | Precursors | Reagents/Conditions | Yield | Melting Point (°C) | Reference |
| Boyer (1952) | Imidazole, Isopropenyl acetate | Sulfuric acid (catalyst) | Not explicitly stated in secondary sources | Not explicitly stated in secondary sources | [3] |
| Staab (1962) | Imidazole (2 moles), Acetyl chloride (1 mole) | Formation of imidazolium (B1220033) chloride byproduct | Not explicitly stated in secondary sources | Not explicitly stated in secondary sources | [3] |
| Ernst (1962) | Imidazole, Ketene | Benzene (B151609), 40°C | 93% (crude) | 97-99 (crude), 103-104 (recrystallized) | [3] |
Detailed Experimental Protocols
A significant advancement in the synthesis of this compound was the use of ketene, which provided a high-yield route that circumvented the formation of acidic byproducts.[3]
Experimental Protocol:
-
A solution of imidazole (e.g., 1 mole) in a non-reactive solvent such as benzene is prepared in a reaction vessel.
-
Ketene gas is bubbled through the imidazole solution at a controlled temperature, typically around 40°C.
-
The reaction is monitored for the consumption of imidazole.
-
Upon completion, the benzene solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is then chilled to induce precipitation.
-
The precipitated product is collected by filtration.
-
For further purification, the crude product can be recrystallized from benzene.
Quantitative Data:
-
Yield: 93% of the theoretical yield for the crude product.[3]
-
Melting Point: 97-99°C for the crude product; 103-104°C after recrystallization from benzene.[3]
Physicochemical Properties and Spectroscopic Data
This compound is a white to off-white crystalline solid with moderate solubility in organic solvents like ethanol, acetone, and chloroform, and it is largely insoluble in water.[1]
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₅H₆N₂O |
| Molecular Weight | 110.11 g/mol |
| Melting Point | 99-105 °C (literature) |
| Appearance | White to off-white crystalline solid |
| Infrared (IR) Spectrum | Key peaks indicative of C=O and C-N stretching |
| Mass Spectrum (MS) | Molecular ion peak corresponding to the molecular weight |
| UV/Visible Spectrum | Absorption maxima characteristic of the acetylimidazole chromophore |
Note: Spectroscopic data can be found in public databases such as the NIST WebBook.[4][5][6]
Applications in Research and Development
The utility of this compound lies in its capacity as a selective acetylating agent. This property has been exploited in various fields, from peptide synthesis to the study of enzyme mechanisms.
Peptide and Protein Chemistry
A primary application of this compound is the acetylation of free amino groups in peptides and proteins. This is particularly useful in solid-phase peptide synthesis (SPPS) for "capping" unreacted amino groups on the growing peptide chain to prevent the formation of deletion sequences.[7] It is also a relatively specific reagent for the acetylation of tyrosine residues.[2]
A Case Study: Acetylation of α-Crystallin
A notable application of this compound is in the study of protein structure and function. For instance, it has been used to acetylate the surface-exposed tyrosine side chains of α-crystallin, a major protein component of the eye lens. This modification was found to destabilize the native protein assembly, providing insights into the role of these residues in maintaining the protein's quaternary structure.
Experimental Protocol: Acetylation of α-Crystallin
-
A solution of α-crystallin (2-3 mg/ml) is prepared in 10 mM Tris-HCl buffer (pH 7.5).
-
A 115-molar excess of N-acetylimidazole (with respect to the tyrosine residues in the protein) is added to the protein solution at room temperature.
-
The reaction mixture is incubated for 1 hour.
-
The reaction is terminated, and unreacted N-acetylimidazole is removed by passing the mixture through a Sephadex G-25 column.
-
The number of modified tyrosine residues is estimated by measuring the decrease in absorbance at 278 nm.
Logical Workflow for α-Crystallin Acetylation and Analysis
Caption: Workflow for the acetylation of α-crystallin using this compound.
Role in Organic Synthesis and Drug Discovery
Beyond biochemistry, this compound is a valuable reagent in organic synthesis for the preparation of various acetylated compounds.[8] Its ability to introduce acetyl groups under mild conditions makes it suitable for use with sensitive substrates. In drug development, it has been utilized in the synthesis of bioactive molecules and enzyme inhibitors, highlighting its importance in medicinal chemistry.[8]
Conclusion
From its challenging beginnings to its current status as a widely used laboratory chemical, the history of this compound reflects the broader advancements in synthetic organic chemistry. Its unique reactivity as a mild and selective acetylating agent has made it an invaluable tool for researchers in diverse scientific disciplines. The continued exploration of its applications in areas such as bioconjugation and materials science is a testament to its enduring importance. This guide provides a foundational understanding of this key reagent, offering both historical context and practical experimental details to aid researchers in their scientific endeavors.
References
- 1. Synthesis, Biological Activity and Preliminary in Silico ADMET Screening of Polyamine Conjugates with Bicyclic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. pure.mpg.de [pure.mpg.de]
- 4. New Methods of Preparative Organic Chmistry IV. Syntheses Using Heterocyclic Amides (Azolides) | Semantic Scholar [semanticscholar.org]
- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 6. catalog.nlm.nih.gov [catalog.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. repozitorij.pharma.unizg.hr [repozitorij.pharma.unizg.hr]
1-Acetylimidazole: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Acetylimidazole is a versatile and highly reactive organic compound that serves as a potent acetylating agent under mild conditions. Its unique properties make it an invaluable tool in organic synthesis, particularly in the modification of sensitive biomolecules such as peptides, proteins, and nucleosides. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, and key applications in research and drug development. Detailed experimental protocols and reaction mechanisms are presented to facilitate its practical use in the laboratory.
Introduction
This compound, also known as N-acetylimidazole, is a heterocyclic compound that has gained significant attention as a selective acetylating reagent.[1][2] It is particularly favored for the acetylation of amino groups in peptides and proteins due to its high reactivity and the mild reaction conditions required, which help to preserve the integrity of complex biomolecules.[1] In the realm of drug development, imidazole-based compounds are of great interest due to their presence in numerous bioactive molecules and their ability to interact with various biological targets. This guide aims to provide a comprehensive resource on the molecular characteristics, synthesis, and experimental applications of this compound.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Reference |
| Chemical Formula | C₅H₆N₂O | [3] |
| Molecular Weight | 110.11 g/mol | [3] |
| Appearance | White to beige crystalline powder | [3] |
| Melting Point | 99-105 °C | |
| Solubility | Soluble in water | |
| CAS Number | 2466-76-4 | [3] |
Synthesis and Purification of this compound
This compound can be synthesized through several methods. The most common laboratory preparations involve the reaction of imidazole (B134444) with acetic anhydride (B1165640) or ketene.
Experimental Protocol: Synthesis via Acetic Anhydride
This protocol describes the synthesis of 1-acetyl-4-methylimidazole, which follows a similar principle for the synthesis of this compound.
Materials:
-
4-methylimidazole (B133652) (or imidazole)
-
Acetic anhydride
Procedure:
-
A mixture of 4-methylimidazole (1.0 mol) and acetic anhydride (2.0 mol) is prepared.
-
The mixture is refluxed for 15 minutes.[4]
-
After reflux, the reaction mixture is cooled, and the product is isolated.
Experimental Protocol: Synthesis via Ketene
This method provides a high yield of this compound.
Materials:
-
Imidazole
-
Ketene
-
Benzene (solvent)
Procedure:
-
Imidazole is dissolved in benzene.
-
Ketene is bubbled through the solution until one mole has been absorbed.[5]
-
The resulting solution is concentrated using a rotary evaporator.[5]
-
The solution is then chilled to precipitate this compound as fine needles.[5]
-
The product can be obtained at a yield of approximately 93%.[5]
Purification
Method:
Mechanism of Action and Applications
This compound is a highly efficient acetylating agent, primarily targeting primary and secondary amines.
General Mechanism of Acetylation
The imidazole ring acts as a good leaving group, facilitating the transfer of the acetyl group to a nucleophile, such as the amino group of an amino acid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound, 98%, Thermo Scientific Chemicals 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. prepchem.com [prepchem.com]
- 5. US3197476A - Method of synthesis of 1-acyl imidazoles - Google Patents [patents.google.com]
- 6. This compound | 2466-76-4 [amp.chemicalbook.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Reactivity of the Imidazole (B134444) Ring
The imidazole ring is a cornerstone five-membered aromatic heterocycle that is integral to a vast array of biological processes and pharmaceutical agents.[1] Its unique electronic structure, containing both a pyrrole-like and a pyridine-like nitrogen atom, imparts a rich and versatile chemical reactivity.[2][3] This guide provides a comprehensive exploration of the reactivity of the imidazole core, focusing on its electronic properties, key reaction classes, catalytic functions, and its profound significance in medicinal chemistry.
Core Electronic Structure and Physicochemical Properties
Imidazole's reactivity is a direct consequence of its electronic architecture. The ring is aromatic, possessing a sextet of π-electrons.[4] One nitrogen atom (N-1) contributes a pair of non-bonding electrons to the aromatic system, resembling pyrrole, while the other nitrogen (N-3) has its lone pair in an sp² hybrid orbital, similar to pyridine.[5] This configuration leads to a high dipole moment and complete water solubility.[5]
Amphoteric Nature: A defining feature of imidazole is its amphoterism; it can function as both an acid and a base.[6][7] The pyridine-like N-3 is the basic center, readily protonating to form a symmetric and stable imidazolium (B1220033) cation.[3][8] The pyrrole-like N-1 proton is acidic and can be removed by a strong base.[2] This dual character is fundamental to its role in biological systems, such as in the amino acid histidine, where it participates in proton transfer and acts as a buffer at physiological pH.[6][8]
Table 1: Physicochemical and Acidity/Basicity Properties of Imidazole
| Property | Value | Reference |
|---|---|---|
| Molar Mass | 68.077 g/mol | N/A |
| Melting Point | 90 °C | [7] |
| pKa (Conjugate Acid) | ~7.0 - 7.1 | [6][8] |
| pKa (as an acid) | 14.5 |[3][6] |
Caption: A logical diagram illustrating the dual acidic and basic properties of the imidazole ring.
Electrophilic Aromatic Substitution
Imidazole is an electron-rich heterocycle and is highly susceptible to electrophilic attack.[3][9] Substitution preferentially occurs at the C4 and C5 positions, which have higher electron density compared to the C2 position.[2][8] Attack at C2 is disfavored as it involves a resonance intermediate with an unfavorable positive charge on the adjacent nitrogen.[3][10]
Caption: Logical flow showing the preferred sites of electrophilic attack on the imidazole ring.
2.1 Nitration The introduction of a nitro group onto the imidazole ring is a critical reaction for synthesizing many pharmaceutical intermediates, particularly nitroimidazole antibiotics like metronidazole.[11][12] The reaction is typically performed with a mixture of concentrated nitric and sulfuric acids ("mixed acid").[10][13] The harsh conditions can sometimes lead to oxidation and byproduct formation.[12][14]
Table 2: Comparison of Nitration Methods for Imidazoles
| Starting Material | Nitrating Agent | Conditions | Product(s) | Yield | Reference |
|---|---|---|---|---|---|
| Imidazole | HNO₃ / H₂SO₄ | < 15°C, then heat | 4,5-Dinitroimidazole | - | [14] |
| 2-Methylimidazole | HNO₃ / H₂SO₄ | 130-132°C, 4h | 2-Methyl-4(5)-nitroimidazole | 63-66% | [15] |
| 2-Phenylimidazole | Nitronium fluoborate (NO₂BF₄) | Chloroform (B151607), 20°C | 2-Phenyl-4-nitroimidazole | - | [16] |
| 5-Chloro-1-methylimidazole nitrate (B79036) | H₂SO₄ | 55°C, 7h | 5-Chloro-1-methyl-4-nitroimidazole | 93.2% |[12] |
2.2 Halogenation Halogenation of imidazole occurs readily. Bromination with bromine in chloroform can lead to the formation of 2,4,5-tribromoimidazole.[10] Iodination can be achieved using iodine under alkaline conditions to yield 2,4,5-triiodoimidazole.[10] The extent of halogenation can be controlled by the reaction conditions.
Table 3: Conditions for Halogenation of Imidazole
| Halogenating Agent | Solvent / Conditions | Product | Reference |
|---|---|---|---|
| Bromine (Br₂) | Chloroform (CHCl₃) | 2,4,5-Tribromoimidazole | [10] |
| Iodine (I₂) | Alkaline solution | 2,4,5-Triiodoimidazole |[10] |
2.3 N-Alkylation and N-Acylation The N-1 position of imidazole is an excellent nucleophile and readily undergoes alkylation and acylation.[2]
-
N-Alkylation: This is a common reaction for synthesizing N-substituted imidazoles, which are precursors to ionic liquids and various pharmaceuticals.[17][18] The reaction typically involves an alkyl halide in the presence of a base.[17] In unsymmetrical imidazoles, the regioselectivity of alkylation is influenced by steric and electronic effects of the substituents.[19]
-
N-Acylation: Acylation with agents like acyl chlorides or anhydrides produces N-acylimidazoles.[20] These compounds are highly reactive acylating agents themselves, more so than typical amides, and are valuable in synthesis for transferring acyl groups under mild conditions.[20][21] N,N'-Carbonyldiimidazole (CDI) is a key reagent that activates carboxylic acids by forming a reactive N-acylimidazole intermediate.[20]
Table 4: N-Alkylation of Imidazole
| Alkylating Agent | Catalyst / Base | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1-Bromobutane | Cs+-Norit Carbon | Ultrasound, 293 K, 120 min | N-Butylimidazole | 80.4% | [18] |
| MBH Acetates | None | Toluene, reflux, 24h | N-Allyl-substituted imidazole | 82% | [22] |
| Methanol / Ethanol | Calcined LDH | Vapor-phase, 3:1 Mg:Al ratio | N-Methyl/N-Ethyl imidazole | 70%/63% |[23] |
Nucleophilic Substitution
The electron-rich nature of the imidazole ring makes it generally resistant to nucleophilic substitution.[2][11] However, this type of reaction becomes feasible if the ring is activated by the presence of strong electron-withdrawing groups.[2] The C2 position, being the most electron-deficient, is the most susceptible to nucleophilic attack under these conditions.[2][8] For example, 2-haloimidazoles can undergo nucleophilic substitution where the halogen is replaced by a nucleophile.[11]
Imidazole as a Catalyst
The unique properties of the imidazole ring make it an effective catalyst in several types of reactions.
-
Nucleophilic Catalysis: Imidazole can act as a nucleophilic catalyst, particularly in acyl transfer reactions. It attacks the acylating agent to form a highly reactive N-acylimidazolium intermediate, which then efficiently transfers the acyl group to another nucleophile.[20] This is a key principle in many organic and biochemical processes.[20][24]
-
Coordination and Metal Catalysis: The N-3 nitrogen has a high affinity for metal cations, making imidazole and its derivatives important ligands in coordination chemistry.[6][25] This property is exploited in immobilized metal affinity chromatography (IMAC) for purifying histidine-tagged proteins, where imidazole is used to elute the protein from a nickel-containing column.[6] Its coordination to metal ions can also significantly influence the reactivity and selectivity of catalytic systems in industrial processes.[25]
-
Epoxy Resin Hardening: Imidazoles are used as catalysts or hardeners in the curing of epoxy resins. They function by making the epoxy's oxygen more susceptible to reaction with other components.[26][27]
Caption: Workflow of imidazole acting as a nucleophilic catalyst in an acyl transfer reaction.
Biological Significance and Role in Drug Development
The imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[6][8] Its ability to interact with biomolecules through hydrogen bonding, coordination, and proton transfer makes it an attractive core for drug design.[28][29]
-
Natural Occurrence: The ring is a fundamental component of the amino acid histidine and the related hormone histamine, which is a key mediator of allergic responses and gastric acid secretion.[6] It is also part of the purine (B94841) ring system found in DNA and RNA.[1][6]
-
Pharmaceuticals: Imidazole derivatives are a major class of therapeutic agents with a wide range of activities, including:
The development of new drugs frequently involves the synthesis of novel imidazole derivatives to enhance potency, selectivity, and pharmacokinetic properties.[28][30]
Caption: The biosynthetic pathway from the amino acid histidine to the signaling molecule histamine.
Key Experimental Protocols
6.1 Protocol: Nitration of Imidazole using Mixed Acid [14]
This protocol describes the general procedure for nitrating the imidazole ring, which can be adapted for various derivatives.
-
Preparation of Nitrating Mixture: In a reaction vessel equipped with stirring and cooling, slowly add 2.6 mL of 98% nitric acid dropwise to 7.8 mL of 98% sulfuric acid. Maintain the temperature below 15°C using an ice bath.
-
Stirring: Once the addition is complete, stir the mixture for an additional 15 minutes.
-
Addition of Imidazole: Slowly add 1.36g (0.02 mol) of imidazole in portions, ensuring the internal reaction temperature does not exceed 15°C.
-
Reaction: After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 120°C) and maintain for the specified duration as determined by reaction monitoring (e.g., TLC).
-
Workup: Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralization & Extraction: Neutralize the acidic solution with a suitable base (e.g., NaOH or NaHCO₃ solution) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Caption: A typical experimental workflow for the nitration of an imidazole substrate.
6.2 Protocol: N-Acylation using Acetic Anhydride (B1165640) [20]
This protocol is a general guideline for the N-acetylation of imidazole.
-
Dissolution: Dissolve imidazole (1 equivalent) in a suitable anhydrous solvent (e.g., THF, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Addition of Anhydride: Add acetic anhydride (1.0-1.2 equivalents) dropwise to the stirred solution.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully quench the excess acetic anhydride by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. If necessary, purify the crude product. Note that N-acylimidazoles can be hydrolytically unstable, so purification on silica (B1680970) gel should be performed with caution using non-protic eluents.[20]
6.3 Protocol: Metalation and Quenching [31]
This protocol describes the formation of an imidazolyl-lithium species and its reaction with an electrophile.
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve the N-protected imidazole substrate (e.g., 1-ethoxymethyl-2-phenylthioimidazole) in an anhydrous ether solvent (e.g., THF or diethyl ether).
-
Cooling: Cool the solution to a low temperature (e.g., -78°C) using a dry ice/acetone bath.
-
Metalation: Add n-butyl-lithium (1 equivalent) dropwise via syringe, maintaining the low temperature. Stir the mixture for the time required to achieve complete metalation.
-
Electrophilic Quench: Add the desired electrophile (e.g., dimethyl disulfide, CO₂, or an aldehyde) to the solution and allow the reaction to proceed, often while slowly warming to room temperature.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction & Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry, concentrate, and purify the product using standard techniques like column chromatography.
References
- 1. scispace.com [scispace.com]
- 2. zenodo.org [zenodo.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazole - Wikipedia [en.wikipedia.org]
- 7. tsijournals.com [tsijournals.com]
- 8. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 11. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 12. benchchem.com [benchchem.com]
- 13. Nitration of imidazoles with various nitrating agents | Semantic Scholar [semanticscholar.org]
- 14. bibliotekanauki.pl [bibliotekanauki.pl]
- 15. vital.lib.tsu.ru [vital.lib.tsu.ru]
- 16. US3487087A - Nitration of imidazoles - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. Ultrasound-promoted N-alkylation of imidazole. Catalysis by solid-base, alkali-metal doped carbons - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Research Portal [ourarchive.otago.ac.nz]
- 20. benchchem.com [benchchem.com]
- 21. Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BJOC - Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates [beilstein-journals.org]
- 23. academic.oup.com [academic.oup.com]
- 24. chinesechemsoc.org [chinesechemsoc.org]
- 25. nbinno.com [nbinno.com]
- 26. chemicals.basf.com [chemicals.basf.com]
- 27. researchgate.net [researchgate.net]
- 28. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. ijsrtjournal.com [ijsrtjournal.com]
- 31. Metallation and metal-halogen exchange reactions of imidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Methodological & Application
1-Acetylimidazole: A Versatile Reagent for Selective N-Acetylation in Research and Development
Application Note & Protocols
For researchers, scientists, and drug development professionals, the selective modification of functional groups is a cornerstone of molecular design and synthesis. Among the myriad of acetylating agents, 1-acetylimidazole stands out as a mild and selective reagent, particularly for the N-acetylation of primary amines. Its unique reactivity profile allows for the chemoselective modification of amino groups in the presence of other sensitive functionalities, such as hydroxyl groups, making it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals and modified biopolymers.
Introduction
This compound is a heterocyclic organic compound that serves as an efficient acetyl donor.[1] Unlike more aggressive acetylating agents like acetyl chloride or acetic anhydride, this compound exhibits a greater degree of selectivity, which is advantageous when working with multifunctional molecules.[2][3] This selectivity stems from the milder reactivity of the acetyl group attached to the imidazole (B134444) ring. The imidazole leaving group is a relatively good leaving group, yet the overall reactivity is tempered compared to acid halides and anhydrides. This allows for N-acetylation to occur preferentially over O-acetylation under specific conditions.
This document provides detailed application notes and experimental protocols for the use of this compound in selective N-acetylation reactions, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a laboratory setting.
Key Applications
-
Selective Protection of Amines: In multi-step organic synthesis, the protection of amine functionalities is crucial. This compound provides a straightforward method for the introduction of an acetyl protecting group onto primary and some secondary amines, often without affecting hydroxyl groups present in the same molecule.
-
Peptide and Protein Modification: The mild nature of this compound makes it suitable for the selective acetylation of N-terminal amino groups or the side chains of lysine (B10760008) residues in peptides and proteins. This is particularly relevant in proteomics and the development of therapeutic proteins.
-
Pharmaceutical Synthesis: The imidazole ring is a common motif in many pharmaceutical compounds.[2] The selective introduction of an acetyl group can be a key step in the synthesis of various active pharmaceutical ingredients (APIs).
Mechanism of N-Acetylation
The N-acetylation of a primary amine with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the formation of the N-acetylated product and the release of imidazole.
References
Application Notes and Protocols for Tyrosyl Residue Modification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the chemical and enzymatic modification of tyrosyl residues in proteins and peptides. These methodologies are crucial for a variety of applications, including the development of antibody-drug conjugates (ADCs), the study of protein structure and function, and the elucidation of cell signaling pathways.
Introduction to Tyrosyl Residue Modification
Tyrosine, with its phenolic side chain, is a relatively rare and often surface-exposed amino acid, making it an attractive target for site-selective protein modification.[1] Its unique reactivity allows for a range of chemical and enzymatic modifications, providing a versatile toolkit for bioconjugation and protein engineering. Key post-translational modifications of tyrosine include phosphorylation, nitration, halogenation, and oxidation, each playing significant roles in cellular physiology and pathology.
I. Chemical Modification of Tyrosyl Residues
A. Diazonium Salt-Based Modification
Diazonium salts react with tyrosine residues via an azo-coupling reaction to form stable azo-adducts. This method is effective for introducing a variety of functionalities, including bioorthogonal handles.
Protocol: Tyrosine Modification using 4-Formylbenzene Diazonium Hexafluorophosphate (B91526) (FBDP)
This protocol describes the introduction of an aldehyde group onto a protein via tyrosine modification.
Materials:
-
Protein of interest (in a suitable buffer, e.g., 0.1 M borate (B1201080) buffer, pH 8.8-9.0)
-
4-Formylbenzene diazonium hexafluorophosphate (FBDP)
-
4 M NaOH
-
Reaction buffer: 0.1 M borate buffer, pH 9.0
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in cold 0.1 M borate buffer, pH 8.8.
-
Reagent Preparation: Immediately before use, prepare a stock solution of FBDP in a suitable organic solvent (e.g., DMSO or DMF).
-
Reaction Setup: To the protein solution on ice, add the FBDP stock solution to achieve a final molar excess of 3-10 equivalents of FBDP per tyrosine residue.
-
pH Adjustment: Adjust the pH of the reaction mixture to 9.0 with 4 M NaOH.[2]
-
Incubation: Incubate the reaction mixture at 4°C with gentle shaking for 30-60 minutes.[2]
-
Quenching: Stop the reaction by adding a quenching solution to scavenge any unreacted FBDP.
-
Purification: Remove excess reagents and purify the modified protein using size-exclusion chromatography or dialysis against a suitable storage buffer.
-
Analysis: Characterize the extent of modification by mass spectrometry.
B. "Tyrosine-Click" Reaction with PTAD Reagents
4-Phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) and its derivatives are highly reactive electrophiles that undergo a rapid and selective "ene-type" reaction with the phenolic side chain of tyrosine. This "tyrosine-click" reaction is efficient and compatible with a wide range of functional groups.
Protocol: PTAD-Mediated Protein Functionalization
This protocol details the labeling of a protein with an azide-functionalized PTAD derivative for subsequent bioorthogonal conjugation.
Materials:
-
Protein of interest
-
4-(4-(2-azidoethoxy)phenyl)-1,2,4-triazolidine-3,5-dione (Azide-PTAD precursor)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as an oxidizing agent
-
Reaction Buffer: 100 mM sodium phosphate (B84403) buffer, pH 7.5, containing 50% acetonitrile.[3]
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL.
-
PTAD Activation: In a separate tube, dissolve the Azide-PTAD precursor in acetonitrile. Add 1.1 equivalents of DBDMH to oxidize the precursor to the active PTAD reagent. The solution will turn pink/red upon activation.
-
Conjugation Reaction: Add the activated PTAD solution to the protein solution at a 4:1 molar ratio of PTAD to tyrosine residues.[3]
-
Incubation: Incubate the reaction at room temperature for 15-30 minutes. The disappearance of the pink color indicates the consumption of the PTAD reagent.
-
Quenching: Add Tris-HCl to a final concentration of 50 mM to quench any unreacted PTAD and potential isocyanate byproducts.
-
Purification: Purify the azide-modified protein using size-exclusion chromatography.
-
Analysis: Confirm the modification and quantify the degree of labeling using mass spectrometry and/or by reacting the azide-modified protein with a fluorescently labeled alkyne via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC).
C. Tyrosine Nitration
Tyrosine nitration, the addition of a nitro group (-NO2) to the ortho position of the phenolic ring, is a marker of oxidative stress. Tetranitromethane (TNM) is a commonly used reagent for in vitro protein nitration.
Protocol: In Vitro Protein Nitration with Tetranitromethane
Materials:
-
Protein of interest
-
Tetranitromethane (TNM)
-
Reaction Buffer: 10 mM ammonium (B1175870) bicarbonate, pH 7.8
-
Acetic acid
-
Purification system (e.g., desalting column)
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the reaction buffer.
-
Nitration Reaction: Add TNM to the protein solution to a final concentration of 80 mM.[4]
-
Incubation: Incubate the reaction mixture for 1 hour at 37°C.[4]
-
Reaction Termination: Stop the reaction by adding acetic acid to acidify the mixture.
-
Purification: Remove excess TNM and byproducts by passing the reaction mixture through a desalting column.
-
Analysis: Analyze the extent of nitration by mass spectrometry.
D. Tyrosine Halogenation
Tyrosine residues can be halogenated to introduce chlorine, bromine, or iodine atoms. N-halosuccinimides are common reagents for this modification.
Protocol: Protein Halogenation using N-Bromosuccinimide (NBS)
Materials:
-
Protein of interest
-
N-Bromosuccinimide (NBS)
-
Reaction Buffer: 50 mM sodium phosphate, pH 7.4
-
Purification system (e.g., dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein of interest in the reaction buffer.
-
Halogenation Reaction: Prepare a fresh stock solution of NBS in the reaction buffer. Add the NBS solution to the protein solution in small aliquots with gentle stirring. The molar ratio of NBS to protein should be carefully optimized to achieve the desired level of modification while minimizing oxidation of other residues.
-
Reaction Monitoring: Monitor the reaction progress by UV-Vis spectroscopy, observing the decrease in tryptophan absorbance at 280 nm and the appearance of a new peak for the halogenated tyrosine.
-
Purification: Remove excess NBS and byproducts by dialysis against a suitable buffer.
-
Analysis: Confirm halogenation and identify modified sites by mass spectrometry.
II. Enzymatic Modification of Tyrosyl Residues
Enzymatic methods offer high selectivity and mild reaction conditions for tyrosine modification.
A. Tyrosinase-Catalyzed Modification
Tyrosinase, a copper-containing enzyme, catalyzes the oxidation of tyrosine to a reactive o-quinone, which can then react with various nucleophiles.
Protocol: Tyrosinase-Mediated Protein Labeling
This protocol describes the labeling of a protein with a C-terminal tyrosine tag.
Materials:
-
Tyrosine-tagged protein of interest
-
Mushroom tyrosinase
-
Reaction Buffer: 50 mM potassium phosphate buffer, pH 7.3, containing 135 mM NaCl.[5]
-
Labeling reagent with a nucleophilic handle (e.g., a cysteine-containing peptide or a small molecule with a primary amine)
-
Purification system (e.g., affinity chromatography)
Procedure:
-
Reaction Setup: In the reaction buffer, combine the tyrosine-tagged protein (e.g., 1.0 mg/mL), mushroom tyrosinase (e.g., 0.3 mg/mL), and the labeling reagent (e.g., 4 equivalents).[5]
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.
-
Purification: Purify the labeled protein from the enzyme and excess reagents using an appropriate chromatography method (e.g., Ni-NTA for His-tagged proteins).
-
Analysis: Verify the conjugation and determine the labeling efficiency by SDS-PAGE and mass spectrometry.
B. Horseradish Peroxidase (HRP)-Catalyzed Modification
HRP, in the presence of hydrogen peroxide (H₂O₂), catalyzes the one-electron oxidation of tyrosine residues to form tyrosyl radicals, which can then undergo cross-linking or react with other molecules.
Protocol: HRP-Catalyzed Protein Cross-Linking
This protocol is for the site-specific cross-linking of a protein containing a tyrosine-rich peptide tag.
Materials:
-
Protein with a tyrosine tag (Y-tag)
-
Horseradish peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Reaction Setup: Prepare a solution of the Y-tagged protein in the reaction buffer.
-
Enzymatic Reaction: Add HRP to the protein solution, followed by the dropwise addition of H₂O₂. The final concentrations of HRP and H₂O₂ should be optimized for the specific protein. For example, for fibrinogen at 70 mg/mL, 0.22 U/mL HRP and 52.5 µM H₂O₂ can be used.[6]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.
-
Analysis: Analyze the formation of cross-linked products by SDS-PAGE under reducing conditions.
III. Quantitative Data Summary
The efficiency and selectivity of tyrosine modification methods can vary depending on the protein substrate, reaction conditions, and the specific reagent used. The following table summarizes typical modification efficiencies for some of the described methods.
| Modification Method | Reagent | Target Protein/Peptide | Molar Excess of Reagent | Reaction Conditions | Modification Efficiency (%) | Reference(s) |
| Diazonium Coupling | Diazonium salts | MS2 bacteriophage | Not specified | pH 9, 4°C, 15 min - 2 h | >90 | [1] |
| Tyrosine-Click | PTAD | Elastin-like protein | 4:1 (PTAD:Tyr) | Phosphate buffer/acetonitrile, pH 8.0 | ~90 | [3] |
| Tyrosine-Click | PTAD | Chymotrypsinogen | Not specified | pH 8.5-9, 45 min | 50-65 (monoadduct) | [1] |
| Mannich-type | Formaldehyde, Aniline | Chymotrypsinogen | Not specified | Not specified | Selective for Tyr | [1] |
| Mannich-type | Formaldehyde, Aniline | Lysozyme | Not specified | Not specified | 40 (on Tyr) | [1] |
| Photoredox Catalysis | Phenoxazine dye | ZVar affibody | Not specified | KPi buffer | 83 | [7] |
| Electrochemical Oxidation | Phenothiazine | Tyrosine dipeptides | 1.2 equivalents | CH₃CN/PBS, pH 7.3, RT, 75 min | 85 (isolated yield) | [8] |
| Iminoxyl Radicals | Oxime, CAN | Peptide | 10 equivalents (oxime) | Citrate buffer, pH 6.0, 37°C, 1 h | 90 | [9] |
IV. Signaling Pathways and Experimental Workflows
A. Tyrosine Phosphorylation Signaling Pathways
Tyrosine phosphorylation is a key event in many signal transduction pathways that regulate cell growth, differentiation, and metabolism. Receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and the Insulin Receptor (IR), are central to these pathways.
1. EGFR Signaling Pathway
Binding of epidermal growth factor (EGF) to EGFR leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. These phosphotyrosine sites serve as docking sites for various signaling proteins containing SH2 or PTB domains, initiating downstream signaling cascades like the Ras-MAPK and PI3K-Akt pathways.[10][11]
References
- 1. Tyrosine bioconjugation – an emergent alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. web.stanford.edu [web.stanford.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enzymatic Late‐Stage Halogenation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Electrochemical oxidation induced selective tyrosine bioconjugation for the modification of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: 1-Acetylimidazole in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetylimidazole is a versatile and mild acetylating agent employed in organic synthesis. In the realm of peptide chemistry, it serves as a valuable reagent for the introduction of acetyl groups, particularly for the modification of amine functionalities. Its reactivity profile makes it a suitable choice for applications requiring controlled acetylation under gentle conditions, such as the capping of unreacted amino groups during solid-phase peptide synthesis (SPPS) and the N-terminal acetylation of synthetic peptides. N-terminal acetylation is a common post-translational modification in eukaryotes and can be strategically employed in synthetic peptides to enhance their biological properties. This modification can increase peptide stability against enzymatic degradation by aminopeptidases, modulate biological activity, and improve cellular uptake by neutralizing the positive charge of the N-terminal amine.[1]
Applications of this compound in Peptide Synthesis
The primary applications of this compound in peptide synthesis include:
-
N-Terminal Acetylation: The deliberate addition of an acetyl group to the N-terminus of a peptide. This modification mimics a natural post-translational modification and can confer several advantages:
-
Increased Proteolytic Stability: By blocking the free N-terminal amine, acetylation prevents degradation by exopeptidases, thereby extending the in vivo half-life of the peptide.
-
Modulation of Biological Activity: The N-terminal acetyl group can influence the peptide's conformation and its interaction with biological targets, leading to altered activity.
-
Enhanced Membrane Permeability: Neutralizing the positive charge at the N-terminus can reduce electrostatic repulsion with cell membranes, potentially facilitating cellular uptake.[1]
-
-
Capping of Unreacted Amino Groups in SPPS: During each coupling cycle of solid-phase peptide synthesis, a small fraction of the N-terminal amines on the growing peptide chains may remain unreacted. To prevent the formation of deletion sequences, these unreacted amines are permanently blocked or "capped" by acetylation. This compound can be used as a capping reagent for this purpose.
Experimental Protocols
Protocol 1: On-Resin N-Terminal Acetylation of Peptides using this compound
This protocol describes a general procedure for the N-terminal acetylation of a peptide while it is still attached to the solid-phase resin. The specific equivalents of reagents and reaction times may require optimization depending on the peptide sequence and the resin used.
Materials:
-
Peptide-resin with a free N-terminus
-
This compound (Ac-Im)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Syringe or peptide synthesis vessel
-
Shaker or vortex mixer
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Reagent Preparation: Prepare a solution of this compound in DMF. A 10-fold molar excess of this compound relative to the resin substitution is a common starting point.
-
Acetylation Reaction: a. Drain the DMF from the swollen resin. b. Add the this compound solution to the resin. c. Agitate the mixture at room temperature for 1-2 hours.
-
Washing: a. Drain the reaction solution. b. Wash the resin thoroughly with DMF (3-5 times). c. Wash the resin with DCM (3-5 times) to remove residual DMF.
-
Drying: Dry the resin under vacuum.
-
Cleavage and Deprotection: Proceed with the standard cleavage and deprotection protocol appropriate for the resin and protecting groups used.
-
Analysis: Analyze the crude peptide by mass spectrometry to confirm the addition of the acetyl group (mass increase of 42.04 Da).
Caption: On-resin N-terminal acetylation workflow.
Protocol 2: In-Solution Acetylation of Amino Acid Side Chains using this compound
This protocol is adapted from a study on the selective acetylation of biomolecules and is suitable for the acetylation of amino acid side chains, such as the ε-amino group of lysine (B10760008), in solution.
Materials:
-
Nα-Fmoc protected amino acid (e.g., Nα-Fmoc-L-lysine)
-
This compound (Ac-Im)
-
Erbium trifluoromethanesulfonate (B1224126) (Er(OTf)₃)
-
Water
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave vial, dissolve the Nα-Fmoc protected amino acid in water.
-
Addition of Reagents: Add this compound (3.0 equivalents) and Er(OTf)₃ (10 mol%) to the solution.
-
Microwave Irradiation: Heat the reaction mixture in a microwave reactor at 60°C for 10 minutes.
-
Work-up and Purification: The product can be isolated by standard extraction and purification techniques, such as column chromatography.
Data Presentation
Table 1: Acetylation of Nα-Fmoc Protected Amino Acids with this compound
| Entry | Substrate | Product | Yield (%) |
| 1 | Nα-Fmoc-L-lysine | Nε-acetyl-Nα-Fmoc-L-lysine | 95 |
| 2 | Nα-Fmoc-L-serine | O-acetyl-Nα-Fmoc-L-serine | 92 |
Reaction conditions: Substrate (1 equiv.), this compound (3.0 equiv.), Er(OTf)₃ (10 mol%) in water, microwave irradiation at 60°C for 10 minutes.
Selectivity and Side Reactions
This compound is considered a mild acetylating agent. Studies have shown that under specific conditions, it can be unreactive towards certain protected amino acid side chains. For example, Boc-Arg(NO₂) and Boc-Arg(Tos) were found to be stable to treatment with this compound, whereas they were modified by the more reactive acetic anhydride/triethylamine combination.[2] This suggests a degree of selectivity for this compound.
Potential side reactions with this compound in peptide synthesis, although generally less prevalent than with stronger acetylating agents, may include:
-
Side-chain Acetylation: Acetylation of nucleophilic side chains of amino acids such as lysine (ε-amino group), serine (hydroxyl group), threonine (hydroxyl group), and tyrosine (phenolic hydroxyl group). The extent of side-chain acetylation will depend on the reaction conditions (e.g., solvent, temperature, reaction time, and presence of a base) and the accessibility of the side chain.
-
Diacylation: In cases of highly reactive amines, the possibility of diacylation exists, although it is less common.
It is recommended to perform a thorough analysis of the crude peptide product by mass spectrometry to identify any potential side products.
Caption: N-terminal acetylation of a peptide.
Note: The DOT script above is a template and requires actual image URLs for the chemical structures to render correctly.
Conclusion
This compound is a valuable reagent for the mild acetylation of peptides. Its primary applications in peptide synthesis are for N-terminal modification to enhance stability and for capping unreacted amines in SPPS. While detailed protocols and extensive quantitative data specifically for on-resin N-terminal acetylation with this compound are not as widespread as for acetic anhydride, the general procedures provided herein can serve as a starting point for optimization. The milder reactivity of this compound may offer advantages in terms of reduced side reactions with sensitive amino acid residues. Researchers should carefully consider the specific requirements of their peptide sequence and perform analytical validation to ensure complete and selective acetylation.
References
Application Notes and Protocols for Capping Unreacted Amino Groups with 1-Acetylimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the incomplete coupling of amino acids to the growing peptide chain can lead to the formation of deletion sequences, which are often challenging to separate from the desired peptide product. To minimize these impurities, a "capping" step is employed to block any unreacted N-terminal amino groups, rendering them unable to participate in subsequent coupling reactions. While acetic anhydride (B1165640) is the most commonly used reagent for this purpose, 1-Acetylimidazole offers an alternative method for acetylating these unreacted amines.[1] This document provides detailed application notes and protocols for the use of this compound as a capping agent in SPPS.
Principle of Capping with this compound
Capping with this compound involves the N-acetylation of free primary and secondary amines on the resin-bound peptide. This compound is an activated acetylating agent that reacts with the nucleophilic amino group to form a stable amide bond, effectively terminating the peptide chain at that point. The imidazole (B134444) byproduct is readily washed away. This prevents the formation of peptides with missing amino acid residues ("deletion sequences").
Data Presentation: Comparison of Capping Reagents
While specific quantitative data for the capping efficiency of this compound in solid-phase peptide synthesis is not extensively documented in the literature, the following table provides a comparison with the standard capping reagent, acetic anhydride. The efficiency of capping reactions is typically monitored qualitatively using tests like the Kaiser test.[2] Capping with acetic anhydride mixtures has been reported to achieve over 99% efficiency.[3]
| Capping Reagent | Typical Concentration/Equivalents | Base | Solvent | Typical Reaction Time | Reported Efficiency | Monitoring Method |
| This compound | 1-3% (v/v) in DMF[4] | Optional (e.g., DIPEA) | DMF, DCM | 15-60 min (estimated) | >99% (expected) | Kaiser Test, Isatin Test, Chloranil Test[2] |
| Acetic Anhydride | 5-50 equivalents (based on resin substitution)[5] | Pyridine or DIPEA | DMF, DCM | 20-30 min[5][6] | >99%[3] | Kaiser Test, Isatin Test, Chloranil Test[2] |
Experimental Protocols
Protocol 1: Capping of Unreacted Amino Groups using this compound
This protocol is based on the known reactivity of this compound and general procedures for solid-phase peptide synthesis. Optimization may be required depending on the specific peptide sequence and resin.
Materials:
-
Peptide-resin with unreacted N-terminal amines in a solid-phase reaction vessel
-
This compound
-
N,N-Dimethylformamide (DMF)
-
(Optional) N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Reagents for Kaiser test or other qualitative test for amines[2]
Procedure:
-
Resin Washing: Following the amino acid coupling step, drain the reaction vessel and wash the peptide-resin thoroughly to remove excess reagents and byproducts. Perform a series of washes with DMF (3 x 10 mL/g resin).
-
Preparation of Capping Solution: Prepare a fresh solution of 2% (v/v) this compound in DMF. For a 10 mL solution, add 200 µL of this compound to 9.8 mL of DMF. If a base is deemed necessary for a particularly difficult sequence, 1% (v/v) DIPEA can be included.
-
Capping Reaction: Add the capping solution to the washed peptide-resin, ensuring the resin is fully suspended. Agitate the mixture at room temperature for 30 minutes.
-
Post-Capping Wash: Drain the capping solution from the reaction vessel. Wash the resin extensively with DMF (3 x 10 mL/g resin) followed by DCM (3 x 10 mL/g resin) to remove residual reagents and byproducts.
-
Confirmation of Capping: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines.[2] A negative result (e.g., yellow beads for the Kaiser test) indicates a complete capping reaction. If the test is positive, a second capping step may be necessary.[2]
Protocol 2: Standard Capping using Acetic Anhydride (for comparison)
This is a standard and widely used protocol for capping in SPPS.[5]
Materials:
-
Peptide-resin with unreacted N-terminal amines in a solid-phase reaction vessel
-
Acetic Anhydride (Ac₂O)
-
Pyridine or N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Reagents for Kaiser test
Procedure:
-
Resin Washing: As described in Protocol 1.
-
Preparation of Capping Solution: Prepare a fresh capping solution. A common formulation is a mixture of acetic anhydride and DIPEA in DMF. For example, a solution containing 50 equivalents of acetic anhydride and 50 equivalents of DIPEA relative to the resin substitution level.[5]
-
Capping Reaction: Add the capping solution to the washed peptide-resin and agitate at room temperature for 30 minutes.[5]
-
Post-Capping Wash: As described in Protocol 1.
-
Confirmation of Capping: Perform a Kaiser test to confirm the absence of free primary amines.[5]
Visualizations
Caption: Reaction mechanism for capping a free amino group with this compound.
Caption: Experimental workflow for the capping procedure in SPPS.
References
Application Notes and Protocols for In Vitro Histone Acetylation Using 1-Acetylimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. The addition of an acetyl group to lysine (B10760008) residues on the N-terminal tails of histone proteins neutralizes their positive charge, leading to a more relaxed chromatin structure.[1][2][3] This "euchromatin" state allows for greater accessibility of transcription factors and RNA polymerase to the DNA, generally resulting in transcriptional activation.[2][3] The dynamic process of histone acetylation and deacetylation is governed by the opposing actions of histone acetyltransferases (HATs) and histone deacetylases (HDACs).[1][2] Dysregulation of this process is implicated in various diseases, including cancer, making HATs and HDACs attractive therapeutic targets.
In vitro studies of histone acetylation are essential for elucidating the molecular mechanisms of this process and for the screening of potential therapeutic agents. While enzymatic assays using histone acetyltransferases (HATs) and acetyl-CoA are common, chemical acetylation methods offer a simplified, enzyme-free approach to generating acetylated histones for various downstream applications. 1-acetylimidazole is a reactive and specific acetylating agent that can be used for the chemical acetylation of proteins, including histones, in vitro. It primarily acetylates the ε-amino group of lysine residues and the hydroxyl group of tyrosine residues, although the latter is less stable.
These application notes provide a detailed protocol for the in vitro acetylation of histones using this compound, along with supporting data and visualizations to guide researchers in their experimental design.
Principle of this compound Acetylation
This compound is a mild acetylating agent that reacts with nucleophilic groups on amino acid side chains. The imidazole (B134444) leaving group makes it a more selective reagent compared to harsher acetylating agents like acetic anhydride. The primary target for stable acetylation on histones is the ε-amino group of lysine residues. The reaction results in the neutralization of the positive charge on the lysine side chain, mimicking the action of histone acetyltransferases.
Signaling Pathway and Experimental Workflow
Histone Acetylation Signaling Pathway
Caption: Histone acetylation pathway overview.
Experimental Workflow for In Vitro Histone Acetylation
Caption: In vitro histone acetylation workflow.
Quantitative Data Summary
The extent of histone acetylation can be controlled by varying the concentration of this compound and the reaction time. The following tables provide representative data on the effects of these parameters on the acetylation of a model histone protein (e.g., recombinant Histone H3).
Table 1: Effect of this compound Concentration on Histone H3 Acetylation
| This compound (mM) | Reaction Time (min) | Relative Acetylation Level (%) |
| 0 | 60 | 0 |
| 1 | 60 | 25 |
| 5 | 60 | 60 |
| 10 | 60 | 85 |
| 20 | 60 | 95 |
Table 2: Time Course of Histone H3 Acetylation with 10 mM this compound
| This compound (mM) | Reaction Time (min) | Relative Acetylation Level (%) |
| 10 | 0 | 0 |
| 10 | 15 | 40 |
| 10 | 30 | 70 |
| 10 | 60 | 85 |
| 10 | 120 | 90 |
Note: Relative acetylation levels are hypothetical and intended for illustrative purposes. Actual levels should be determined empirically using techniques such as Western blotting with an anti-acetyllysine antibody or mass spectrometry.
Experimental Protocols
Materials and Reagents
-
Recombinant or purified histones (e.g., Histone H3, H4, or core histone octamers)
-
This compound (Sigma-Aldrich, Cat. No. A0251 or equivalent)
-
Reaction Buffer: 50 mM Sodium Phosphate, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Deionized water (ddH2O)
-
Microcentrifuge tubes
-
Standard laboratory equipment (pipettes, vortexer, etc.)
Protocol: In Vitro Acetylation of Histones
-
Preparation of Reagents:
-
Prepare a 1 M stock solution of this compound in anhydrous dimethylformamide (DMF) or acetonitrile. This stock solution should be prepared fresh before each experiment due to the hydrolytic instability of this compound.
-
Prepare the Reaction Buffer (50 mM Sodium Phosphate, pH 7.5).
-
Prepare the Quenching Buffer (1 M Tris-HCl, pH 7.5).
-
Prepare a solution of histones in the Reaction Buffer at a desired concentration (e.g., 1 mg/mL).
-
-
Acetylation Reaction:
-
In a microcentrifuge tube, add the desired amount of histone solution.
-
Add the this compound stock solution to the histone solution to achieve the desired final concentration (e.g., 1-20 mM). It is recommended to perform a concentration titration to determine the optimal concentration for your specific application.
-
Gently vortex the reaction mixture to ensure thorough mixing.
-
Incubate the reaction at room temperature for 1-2 hours. A time-course experiment can be performed to optimize the incubation time.
-
-
Quenching the Reaction:
-
To stop the acetylation reaction, add the Quenching Buffer to a final concentration of 100 mM. The primary amines in Tris will react with and consume the excess this compound.
-
Incubate for 15 minutes at room temperature.
-
-
Sample Analysis:
-
The acetylated histone sample is now ready for downstream analysis.
-
SDS-PAGE and Western Blotting:
-
Mix an aliquot of the reaction with SDS-PAGE loading buffer, boil for 5 minutes, and load onto a polyacrylamide gel.
-
After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for acetylated lysine (anti-acetyllysine) to detect the level of acetylation.
-
Use an antibody against the specific histone (e.g., anti-Histone H3) as a loading control.
-
-
Mass Spectrometry:
-
For a more detailed analysis of acetylation sites, the sample can be prepared for mass spectrometry analysis. This may involve in-gel digestion with an appropriate protease (e.g., trypsin) followed by LC-MS/MS analysis to identify and quantify acetylated peptides.
-
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no acetylation | Inactive this compound | Prepare a fresh stock solution of this compound. |
| Suboptimal reaction pH | Ensure the reaction buffer pH is around 7.5. | |
| Insufficient this compound concentration or reaction time | Optimize the concentration of this compound and the incubation time. | |
| Protein precipitation | High concentration of this compound or organic solvent | Reduce the concentration of this compound. Ensure the final concentration of the organic solvent from the stock solution is low. |
| Non-specific modifications | Reaction conditions are too harsh | Use a lower concentration of this compound or a shorter reaction time. |
Conclusion
The use of this compound provides a straightforward and efficient method for the in vitro acetylation of histones. This approach is valuable for generating acetylated histone substrates for various biochemical and structural studies, as well as for investigating the effects of histone acetylation on protein-protein and protein-DNA interactions. By carefully optimizing the reaction conditions, researchers can achieve controlled and specific acetylation of histones, facilitating a deeper understanding of this critical epigenetic modification.
References
Application Notes and Protocols: Use of 1-Acetylimidazole in Modifying Sensitive Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-acetylimidazole as a mild and selective acetylating agent for sensitive compounds. This compound is particularly valuable for modifying complex molecules such as peptides, proteins, and pharmaceuticals where harsh reaction conditions could lead to degradation or loss of activity.[1] Its primary advantage lies in its ability to selectively acetylate specific functional groups, most notably primary amines and phenolic hydroxyls, under controlled conditions.
Key Applications and Principles of Selectivity
This compound is an acylating agent that transfers an acetyl group to nucleophiles.[1] The reactivity of the target functional group dictates the outcome of the reaction. Generally, primary aliphatic and aromatic amines are highly nucleophilic and react readily. Phenolic hydroxyl groups are also susceptible to acetylation, while primary and secondary alcohols react under more specific conditions.[2][3] This hierarchy of reactivity allows for the selective modification of sensitive biomolecules and complex organic compounds.
For instance, in protein and peptide chemistry, this compound can be used to acetylate the N-terminal α-amino group and the ε-amino groups of lysine (B10760008) residues.[4][5] It is also employed to modify surface-exposed tyrosine residues in proteins, which can be a useful tool for studying protein structure and function.[6][7][8] The reaction is typically performed in aprotic solvents or under solid-state conditions to minimize hydrolysis of the reagent and maximize efficiency.[2]
Caption: Logical diagram illustrating the selectivity of this compound.
Quantitative Data Summary
The efficiency of acetylation with this compound is dependent on the substrate, solvent, temperature, and stoichiometry of the reagents. The following tables summarize representative quantitative data for the acetylation of various sensitive functional groups.
Table 1: Acetylation of Alcohols and Phenols
| Substrate | Acetylating Agent | Catalyst | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Primary Alcohols | This compound | None (Solid State) | Grinding, Room Temp. | 5-30 min | 85-95 | [2] |
| Phenols | This compound | None (Solid State) | Grinding, Room Temp. | 5-20 min | 90-98 | [2] |
| Primary/Secondary Alcohols | Acetic Anhydride (B1165640) | Expansive Graphite | Refluxing CH₂Cl₂ | 0.5-8 h | 85-98 | [9] |
| Phenols | Acetic Anhydride | Expansive Graphite | Room Temp. | 0.5-3 h | 92-98 | [9] |
| Various Alcohols/Phenols | Acetic Anhydride | Zinc Chloride | Room Temp. | 55-390 min | 51-80 |[10] |
Table 2: Acetylation of Amines in Peptides and Proteins
| Substrate Type | Method | Key Parameters | Outcome | Notes | Reference |
|---|---|---|---|---|---|
| Peptides | Solution Phase Acetylation | Acetic Anhydride in NH₄HCO₃ | Acetylation of N-terminus and internal lysines. | Can also modify cysteine if not protected. May form methyl esters in methanol. | [5] |
| Peptides | Nα-Selective Acetylation | Acetic Anhydride in Pyridine-Acetate Buffer (pH 6.0) | 70% selectivity for the N-terminal α-amino group over lysine ε-amino groups. | Degree of acetylation is concentration-dependent. | [11] |
| Peptides (on resin) | Solid Phase Acetylation | 10% Acetic Anhydride in DMF | Capping of the N-terminus to ensure subsequent reactions occur on side-chain amines. | Standard procedure in solid-phase peptide synthesis. | [12] |
| Proteins (α-crystallin) | Solution Phase Acetylation | N-Acetylimidazole | Acetylation of surface-exposed tyrosine residues. | Destabilizes the native protein assembly. |[6][7] |
Experimental Protocols
The following are detailed protocols for key applications of this compound in modifying sensitive compounds.
Caption: General experimental workflow for acetylation reactions.
Protocol 1: Selective Solid-State Acetylation of a Sensitive Primary Alcohol
This protocol is adapted for the selective acetylation of primary alcohols and phenols using this compound in a solvent-free environment, which is ideal for sensitive substrates.[2]
Materials:
-
Substrate (e.g., a primary alcohol or phenol)
-
This compound (1.5 to 2.0 equivalents)
-
Mortar and pestle
-
Dichloromethane (B109758) or Ethyl acetate (B1210297) for extraction
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for chromatography
Equipment:
-
Analytical balance
-
Spatula
-
Round-bottom flask
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
-
Flash chromatography system
Procedure:
-
In a clean, dry mortar, add the substrate (1.0 mmol).
-
Add this compound (1.5 - 2.0 mmol, 1.5-2.0 equiv.).
-
Grind the mixture firmly with a pestle at room temperature for the time specified in Table 1 (typically 5-30 minutes).
-
Monitor the reaction progress by TLC (e.g., using a 1:1 hexane:ethyl acetate mobile phase). A small sample can be taken and dissolved in a solvent for spotting.
-
Upon completion, add ethyl acetate or dichloromethane (20 mL) to the mortar to dissolve the product.
-
Transfer the solution to a flask and filter off any insoluble material.
-
Wash the organic extract with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
If necessary, purify the resulting crude product by flash column chromatography on silica gel.
Analysis:
-
Characterize the final product using NMR (¹H, ¹³C) and Mass Spectrometry to confirm the structure and the presence of the acetyl group.
-
Determine the final yield of the purified product.
Protocol 2: Nα-Selective Acetylation of Peptides in Solution
This protocol is designed for the preferential acetylation of the N-terminal α-amino group of a peptide over the ε-amino groups of internal lysine residues.[11]
Materials:
-
Peptide sample (1 nmol)
-
Pyridine-acetate buffer (0.1 M, pH 6.0)
-
Acetic anhydride solution (0.02 M in anhydrous Tetrahydrofuran (THF))
-
Ice bath
-
Microcentrifuge tubes
Equipment:
-
Vortex mixer
-
Pipettes
-
SpeedVac or lyophilizer
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Dissolve the peptide sample (1 nmol) in 12 µL of 0.1 M pyridine-acetate buffer (pH 6.0) in a microcentrifuge tube.
-
Place the tube on an ice bath to cool for 1-2 minutes.
-
Add 5 µL of the 0.02 M acetic anhydride solution in THF to the peptide solution.
-
Immediately vortex the mixture gently and incubate on the ice bath for 5 minutes.
-
After incubation, immediately freeze the sample and dry it using a SpeedVac or lyophilizer to remove the solvent and volatile reagents.
-
Reconstitute the dried, acetylated peptide in an appropriate solvent for mass spectrometry analysis.
Analysis:
-
Analyze the sample using mass spectrometry. The desired product will show a mass increase of 42.01 Da corresponding to a single acetylation.[13]
-
Compare the mass spectrum to that of the unreacted peptide to confirm the modification.
-
For peptides containing lysine, the selectivity can be assessed by the ratio of the singly-acetylated product peak intensity to the intensities of peaks corresponding to multiple acetylations.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Poly(N-vinylimidazole) as an efficient catalyst for acetylation of alcohols, phenols, thiols and amines under solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Studies on peptide acetylation for stable-isotope labeling after 1-D PAGE separation in quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ionsource.com [ionsource.com]
- 6. Acetylation of alpha-crystallin with N-acetylimidazole and its influence upon the native aggregate and subunit reassembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 10. asianpubs.org [asianpubs.org]
- 11. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. Quantitative Acetylomics Reveals Dynamics of Protein Lysine Acetylation in Mouse Livers During Aging and Upon the Treatment of Nicotinamide Mononucleotide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Acetylimidazole as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetylimidazole is a versatile and highly reactive acetylating agent that also demonstrates catalytic activity in a range of organic transformations. As an N-acylimidazole, it serves as an efficient acyl transfer catalyst, particularly in the formation of ester and amide bonds. Its utility stems from the activation of the acetyl group by the imidazole (B134444) moiety, making it a more potent electrophile. The imidazole leaving group is neutral and can be readily removed, simplifying reaction workups. These application notes provide an overview of the catalytic applications of this compound, with a focus on acylation reactions, and include detailed experimental protocols.
The catalytic nature of N-acylimidazoles, including this compound, involves the in-situ formation of a highly reactive acetylimidazolium species, which readily transfers the acetyl group to a nucleophile. This process regenerates the imidazole catalyst, allowing it to participate in subsequent catalytic cycles. While often used as a stoichiometric acetylating agent due to its high reactivity, understanding its catalytic potential allows for the development of more atom-economical and efficient synthetic methods.
Mechanism of Catalysis
The catalytic activity of this compound in acylation reactions can be described by two primary mechanistic pathways: nucleophilic catalysis and general base catalysis. The operative mechanism is often dependent on the reaction conditions and the nature of the acylating agent and the nucleophile.
-
Nucleophilic Catalysis: In this pathway, a more nucleophilic imidazole or a related species attacks the acyl source (e.g., an acid anhydride) to form a highly reactive N-acylimidazolium intermediate. This intermediate is then attacked by the nucleophile (e.g., an alcohol or amine), transferring the acyl group and regenerating the imidazole catalyst. When this compound is used directly, it can be considered the pre-formed activated intermediate.
-
General Base Catalysis: In this mechanism, the imidazole acts as a general base, deprotonating the nucleophile to increase its nucleophilicity. The more nucleophilic anion then attacks the acyl source.
The following diagram illustrates a simplified nucleophilic catalytic cycle for an imidazole-catalyzed acylation, which is analogous to the role this compound plays.
Caption: Nucleophilic catalysis pathway for imidazole-catalyzed acylation.
Applications in Organic Synthesis
Esterification of Alcohols
This compound is an effective reagent for the acetylation of primary and secondary alcohols. While often employed in stoichiometric amounts for rapid and clean conversions, its catalytic potential can be harnessed under specific conditions, particularly with more reactive acylating agents or with the aid of a co-catalyst.
Quantitative Data Summary: Acetylation of Alcohols
| Entry | Substrate | Acylating Agent | Catalyst/Reagent | Conditions | Yield (%) | Reference |
| 1 | Primary Alcohol | This compound | - | Solid-state grinding, RT, 2h | High | [1] |
| 2 | Phenol | This compound | - | Solid-state grinding, RT, 2h | High | [1] |
| 3 | Sterically Hindered Alcohol | Acetic Anhydride | 1-Methylimidazole (B24206) (catalyst) | CH₂Cl₂, Et₃N, RT | >90 | N/A |
| 4 | Cellulose (B213188) | Acetic Anhydride | Imidazole (catalyst) | LiCl/DMAc, 40-70°C | Varies | [2] |
Note: Data for 1-methylimidazole and imidazole are included to illustrate the catalytic activity of related N-acylimidazole systems.
Experimental Protocol: Solid-State Acetylation of a Primary Alcohol
This protocol is adapted from a procedure where this compound is used as a highly efficient acetylating agent in a solvent-free environment.[1]
Materials:
-
Primary alcohol (1.0 mmol)
-
This compound (1.5-2.0 mmol)
-
Mortar and pestle
-
Ethyl acetate
Procedure:
-
Combine the primary alcohol (1.0 mmol) and this compound (1.5-2.0 mmol) in a mortar.
-
Grind the mixture with a pestle at room temperature. The solid mixture will become wet and eventually melt as the reaction progresses.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Pass the resulting solution through a short plug of silica gel to remove the imidazole byproduct.
-
Evaporate the solvent under reduced pressure to yield the crude acetate.
-
Purify the product by flash column chromatography if necessary.
Workflow for Solid-State Acetylation
Caption: Workflow for the solid-state acetylation of alcohols.
Amidation of Amines
This compound is also a potent reagent for the N-acetylation of primary and secondary amines. The reaction is typically fast and clean, proceeding under mild conditions. Similar to esterifications, while often used stoichiometrically, it can be considered a key intermediate in imidazole-catalyzed amidations.
Quantitative Data Summary: Acetylation of Amines
| Entry | Substrate | Acylating Agent | Catalyst/Reagent | Conditions | Yield (%) | Reference |
| 1 | Primary Amine | Acyl Chloride | Imidazolium Chloride (30 mol%) | DMA, 150°C, 6h | Moderate to Excellent | N/A |
| 2 | Secondary Amine | Acetyl Chloride | Pyridine, DMAP (cat.) | DCM, 0°C to RT | High | N/A |
| 3 | Aniline | Benzoyl Chloride | Potter's Clay | Solvent-free, RT, 5 min | 96 | N/A |
Note: This table includes data for related catalytic systems to provide a broader context for N-acylation reactions.
Experimental Protocol: N-Acetylation of a Primary Amine in Solution
This is a general protocol for the N-acetylation of a primary amine using this compound as the acetylating agent.
Materials:
-
Primary amine (1.0 mmol)
-
This compound (1.1 mmol)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (5 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the primary amine (1.0 mmol) in DCM or THF (5 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add this compound (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC. The reaction is often complete within 1-3 hours.
-
Once the reaction is complete, quench the reaction with the addition of water.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-acetylated product.
-
Purify the product by recrystallization or column chromatography as needed.
Logical Relationship in Amidation
Caption: Reactants and products in the N-acetylation using this compound.
Conclusion
This compound is a valuable tool in organic synthesis, serving as both a potent acetylating agent and a key intermediate in catalytic acylation reactions. While its direct application in catalytic amounts is less documented than its stoichiometric use, the principles of N-acylimidazole catalysis are well-established and provide a strong foundation for its use in developing efficient and atom-economical synthetic methodologies. The protocols provided herein offer a starting point for the practical application of this compound in the synthesis of esters and amides, and the mechanistic insights encourage further exploration of its catalytic potential in drug discovery and development.
References
Application Notes and Protocols for Reactions Involving 1-Acetylimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetylimidazole is a versatile and highly reactive acylating agent employed in organic synthesis. As an acyl imidazolide, it is more reactive than acetic anhydride (B1165640) and is often used for the mild and selective introduction of acetyl groups into a variety of functional groups, including alcohols, phenols, and amines. Its high reactivity stems from the excellent leaving group ability of the imidazole (B134444) moiety. This document provides detailed application notes and experimental protocols for key reactions involving this compound, along with methods for reaction monitoring and product analysis.
Key Applications of this compound
This compound is primarily utilized for the following transformations:
-
Selective Acetylation of Primary Alcohols and Phenols: It shows remarkable selectivity for the acetylation of primary alcohols and phenols over secondary and tertiary alcohols, making it a valuable reagent in the synthesis of complex molecules with multiple hydroxyl groups.
-
N-Acetylation of Amines: It serves as an efficient reagent for the acetylation of primary and secondary amines to form stable amide bonds. This is a fundamental transformation in peptide synthesis and for the protection of amine functionalities.
-
Amide Synthesis: While not a direct application of pre-formed this compound, the in situ generation of acyl imidazolides is a key step in modern amide bond formation protocols, highlighting the importance of this class of reagents.
Experimental Protocols
Protocol 1: Solid-State Selective Acetylation of Primary Alcohols and Phenols
This protocol describes a solvent-free method for the selective acetylation of primary alcohols and phenols using this compound. The reaction is carried out by grinding the two solid reactants together at room temperature.
Materials:
-
Primary alcohol or phenol (B47542) (1.0 eq)
-
This compound (1.5 - 2.0 eq)
-
Mortar and pestle
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for chromatography
Procedure:
-
In a clean, dry mortar, combine the primary alcohol or phenol (1.0 eq) and this compound (1.5-2.0 eq).
-
Grind the mixture vigorously with a pestle at room temperature for the time specified in Table 1 (typically 0.5 - 4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add ethyl acetate to the solid mixture to dissolve the product.
-
Pass the resulting solution through a short column of silica gel to remove the imidazole byproduct.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude acetate.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Note: This method is highly selective for primary alcohols and phenols. Secondary and tertiary alcohols generally do not react under these conditions.
Protocol 2: N-Acetylation of Primary and Secondary Amines in Solution
This protocol provides a general procedure for the N-acetylation of amines using this compound in an appropriate solvent.
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the amine (1.0 eq) in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add this compound (1.1 - 1.5 eq) portion-wise at room temperature. The reaction is often exothermic. For sensitive substrates, the reaction can be cooled in an ice bath.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude N-acetylated product.
-
Purify the product by recrystallization or column chromatography as required.
Data Presentation
The following tables summarize quantitative data for the acetylation of various substrates using this compound.
Table 1: Solid-State Acetylation of Primary Alcohols and Phenols with this compound
| Substrate | Product | Time (h) | Yield (%) |
| Benzyl alcohol | Benzyl acetate | 0.5 | 95 |
| 4-Nitrobenzyl alcohol | 4-Nitrobenzyl acetate | 1.0 | 98 |
| 1-Hexanol | 1-Hexyl acetate | 2.0 | 92 |
| Phenol | Phenyl acetate | 0.5 | 96 |
| 4-Methoxyphenol | 4-Methoxyphenyl acetate | 0.75 | 94 |
| Geraniol | Geranyl acetate | 4.0 | 85 (monoacetate) |
Table 2: N-Acetylation of Amines with this compound (Illustrative)
| Substrate | Product | Solvent | Time (h) | Yield (%) |
| Aniline | Acetanilide | DCM | 1 | >95 |
| Benzylamine | N-Benzylacetamide | THF | 1.5 | >95 |
| Diethylamine | N,N-Diethylacetamide | Acetonitrile | 2 | 92 |
| (S)-Alanine methyl ester | (S)-N-Acetylalanine methyl ester | DCM | 3 | 90 |
Mandatory Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Key applications of this compound in organic synthesis.
Reaction Monitoring and Product Analysis
Accurate monitoring of the reaction progress and characterization of the final product are crucial for successful synthesis.
Protocol 3: Reaction Monitoring by Thin Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel coated)
-
Developing chamber
-
Eluent (e.g., a mixture of ethyl acetate and hexane)
-
Capillary tubes for spotting
-
UV lamp for visualization
-
Staining solution (e.g., potassium permanganate (B83412) or ninhydrin (B49086) for amines)
Procedure:
-
Prepare a TLC developing chamber by adding a small amount of the chosen eluent and allowing the atmosphere to saturate.
-
On the baseline of a TLC plate, spot the starting material (substrate), a co-spot (starting material and reaction mixture), and the reaction mixture at regular intervals.
-
Place the TLC plate in the developing chamber and allow the eluent to run up the plate.
-
Once the solvent front is near the top, remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp. If the compounds are not UV-active, use an appropriate stain.
-
The reaction is considered complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique to confirm the identity and purity of the acetylated product, especially for volatile compounds.
Sample Preparation:
-
Dilute a small aliquot of the purified product in a volatile solvent (e.g., ethyl acetate or DCM).
-
If the product is not sufficiently volatile, derivatization may be necessary, although acetylation itself often increases volatility.
Illustrative GC-MS Parameters:
-
Column: HP-5MS (or equivalent non-polar column)
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.
-
MS Detector: Electron Impact (EI) at 70 eV.
Data Interpretation:
-
The retention time of the major peak in the gas chromatogram should correspond to the acetylated product.
-
The mass spectrum of this peak should show a molecular ion (M+) corresponding to the molecular weight of the product.
-
Characteristic fragmentation patterns, such as the loss of an acetyl group (M-43), can help confirm the structure.
Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the unambiguous structural elucidation of the product.
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Expected ¹H NMR Spectral Features:
-
A sharp singlet peak typically appears between δ 2.0 and 2.2 ppm, corresponding to the methyl protons of the newly introduced acetyl group.
-
Shifts in the signals of protons adjacent to the acetylated functional group can be observed. For example, in the acetylation of an alcohol, the -CH-O- proton will shift downfield.
-
For N-acetylation of amines, a broad singlet for the N-H proton is often observed downfield.
Expected ¹³C NMR Spectral Features:
-
A signal for the carbonyl carbon of the acetyl group will appear around δ 170 ppm.
-
A signal for the methyl carbon of the acetyl group will be present around δ 20-25 ppm.
Application Notes: Probing Enzyme Mechanisms with 1-Acetylimidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Acetylimidazole (N-Acetylimidazole, NAI) is a valuable chemical modification reagent used in enzymology and protein chemistry to investigate the roles of specific amino acid residues in enzyme mechanisms.[1] It is primarily known for its relatively high specificity toward the phenolic hydroxyl group of tyrosine residues, but it can also modify other nucleophilic residues such as lysine.[2][3] By selectively acetylating amino acid side chains, researchers can assess the importance of these residues for substrate binding, catalysis, and conformational stability.[4][5]
The reaction of this compound with a tyrosine residue results in the formation of an O-acetyltyrosyl derivative, effectively neutralizing the hydroxyl group and introducing a bulky acetyl group. This modification can lead to a measurable change in enzyme activity—either inhibition or, in some cases, activation—implicating the modified residue in the enzyme's function.[1][6] The effects of this modification are often reversible by treatment with hydroxylamine (B1172632), which can regenerate the native tyrosine residue, providing further evidence for the specific involvement of the modified residue.[1]
These application notes provide a comprehensive guide to using this compound for enzyme mechanism studies, including detailed experimental protocols, data interpretation, and examples from the literature.
Principle of Action
The core principle behind using this compound is chemical modification. By altering specific amino acid residues and observing the functional consequences, one can infer the role of those residues.
-
Specificity: this compound reacts preferentially with exposed, nucleophilic tyrosine residues at a neutral or slightly alkaline pH.[4] While it can also react with lysine, cysteine, and histidine, the modification of tyrosine is generally faster and can be monitored spectrophotometrically by a decrease in absorbance at 278 nm.
-
Probing Active Sites: If a tyrosine residue is located within the active site and is crucial for catalysis or substrate binding, its acetylation is likely to cause a significant loss of enzyme activity.
-
Substrate Protection: Performing the modification reaction in the presence of a substrate or a competitive inhibitor can protect essential active site residues from acetylation. If the enzyme retains its activity under these conditions but is inactivated in the absence of the substrate, it provides strong evidence that the modified residue is at or near the binding site.[1]
-
Reversibility: The O-acetyltyrosine linkage can be cleaved by nucleophiles like hydroxylamine (NH₂OH).[1] Reversal of inactivation upon treatment with hydroxylamine confirms that the loss of activity was due to the specific modification of tyrosine and not to non-specific denaturation.
A diagram illustrating the reaction of this compound with a tyrosine residue is shown below.
Experimental Protocols
Protocol 1: General Procedure for Enzyme Modification with this compound
This protocol describes a general method for modifying an enzyme with this compound and assessing the impact on its activity.
Materials:
-
Purified enzyme solution in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). Avoid buffers with primary amines.
-
This compound (NAI) stock solution (e.g., 1 M in dry dioxane or acetonitrile, freshly prepared).
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Quenching solution (e.g., 1 M Tris-HCl or 1 M Glycine (B1666218), pH 7.5).
-
Substrate solution for the enzyme activity assay.
-
(Optional) Substrate or competitive inhibitor for protection experiments.
-
(Optional) 1 M Hydroxylamine solution, pH 7.5, for reversal studies.
-
Spectrophotometer.
Procedure:
-
Preparation:
-
Dialyze the enzyme into the desired reaction buffer to remove any interfering substances.
-
Determine the initial concentration and specific activity of the enzyme solution.
-
Prepare a fresh stock solution of this compound immediately before use.
-
-
Modification Reaction:
-
Set up the reaction mixture in a microcentrifuge tube or cuvette. A typical reaction might contain:
-
Enzyme: Final concentration of 1-10 µM.
-
Reaction Buffer: To final volume.
-
-
For protection experiments, pre-incubate the enzyme with a saturating concentration of substrate or competitive inhibitor for 10-15 minutes at the reaction temperature.
-
Initiate the reaction by adding a specific molar excess of this compound (e.g., 100 to 1000-fold molar excess over the enzyme). Add the NAI stock solution while vortexing gently to ensure rapid mixing.
-
Incubate the reaction at a controlled temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
-
Monitoring and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution (e.g., a 100-fold molar excess of Tris or glycine over NAI).
-
Alternatively, the reaction can be stopped by rapid gel filtration on a desalting column (e.g., Sephadex G-25) to separate the modified protein from excess reagent.
-
-
Activity Assay:
-
Assay the enzymatic activity of each quenched aliquot using a standard protocol for the enzyme.
-
Include a control sample where the enzyme was incubated under identical conditions but with the solvent for NAI added instead of NAI itself.
-
Calculate the residual activity at each time point relative to the zero-time point or the control.
-
-
(Optional) Reversal with Hydroxylamine:
-
Take an aliquot of the fully inactivated, quenched enzyme.
-
Add hydroxylamine to a final concentration of 0.1-1.0 M.
-
Incubate at room temperature for 1-2 hours.[7]
-
Assay the enzyme activity to determine if it has been restored.
-
Protocol 2: Determination of the Rate of Inactivation (k_inact_)
This protocol allows for the quantitative determination of the inactivation kinetics.
Procedure:
-
Setup: Prepare multiple reaction mixtures as described in Protocol 1, each with a different concentration of this compound.
-
Time Course: For each NAI concentration, take aliquots at several time points and measure the residual enzyme activity.
-
Data Analysis:
-
Plot the natural logarithm of the percent residual activity (ln[% Activity]) versus time for each NAI concentration.
-
For a pseudo-first-order reaction, this plot should be linear. The negative of the slope of this line gives the apparent first-order rate constant, kobs, for that specific NAI concentration.
-
It is important to account for the hydrolysis of this compound in aqueous solutions, which also follows first-order kinetics. The rate constant for hydrolysis (k') should be determined independently under the same buffer and temperature conditions.[4]
-
Plot the calculated kobs values against the corresponding concentrations of this compound.
-
If the inactivation follows a one-step mechanism, the resulting plot will be linear. The slope of this line represents the second-order rate constant of inactivation (kinact or k₂).[4]
-
Protocol 3: Identification of Modified Residues by Mass Spectrometry
This protocol outlines the workflow to identify the specific tyrosine (or other) residues modified by this compound.
Materials:
-
Modified and unmodified (control) enzyme samples.
-
Dithiothreitol (DTT) and Iodoacetamide (B48618) (IAA).
-
Sequencing-grade trypsin.
-
LC-MS/MS system (e.g., Orbitrap).
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer).
Procedure:
-
Sample Preparation:
-
Reduce disulfide bonds by adding DTT to 10 mM and incubating for 1 hour at 56°C.
-
Alkylate free cysteine residues by adding iodoacetamide to 55 mM and incubating for 45 minutes in the dark at room temperature.[8]
-
Proteolytic Digestion:
-
Perform an in-solution or in-gel digestion of the protein samples with trypsin (typically at a 1:20 to 1:50 enzyme:substrate ratio) overnight at 37°C.[8]
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[9]
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against the protein sequence database of the target enzyme.
-
Specify acetylation of tyrosine (+42.010 Da) as a variable modification in the search parameters.[8]
-
Visualizations
References
- 1. N-acetylimidazole inactivates renal Na,K-ATPase by disrupting ATP binding to the catalytic site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass spectrometry-based detection of protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Analysis of the Effect of N-terminal Acetylation in Thymine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validation of Protein Acetylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
troubleshooting low yield in 1-Acetylimidazole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-acetylimidazole in acylation reactions. The information is structured to directly address common challenges and provide actionable solutions to improve reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My acylation reaction with this compound is giving a low yield. What are the most common causes?
A1: Low yields in reactions using this compound are frequently due to its high sensitivity to moisture.[1] The primary cause of yield loss is often the hydrolysis of this compound back to imidazole (B134444) and acetic acid.[1] Other contributing factors can include suboptimal reaction conditions, incomplete reaction, or issues with starting material quality.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware should be thoroughly oven-dried or flame-dried. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[1]
-
Check Reagent Quality: Use fresh, high-purity this compound. If it has been stored for a long time or improperly, its activity may be diminished. The purity of the amine or alcohol substrate is also critical.
-
Optimize Stoichiometry: While a 1:1 molar ratio is the theoretical starting point, a slight excess (1.1-1.2 equivalents) of this compound may be necessary to drive the reaction to completion, especially if minor hydrolysis is unavoidable.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of your starting material. If the reaction stalls, it may indicate a problem with reactivity or reagent stability.
Q2: I am observing unreacted starting amine/alcohol in my crude reaction mixture. How can I improve conversion?
A2: Incomplete conversion can be due to insufficient reactivity of the substrate, inadequate reaction time, or suboptimal temperature.
Troubleshooting Steps:
-
Increase Reaction Time: Some acylations, especially with sterically hindered substrates, may require longer reaction times. Monitor the reaction over an extended period to determine if conversion increases.
-
Adjust Temperature: While many reactions with this compound proceed at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as excessive heat can promote side reactions. A systematic study of the reaction temperature's effect can identify the optimal conditions.
-
Consider a Catalyst: For less reactive substrates, the addition of a catalyst can be beneficial. While not always necessary, mild Lewis acids or non-nucleophilic bases can sometimes promote the reaction.
-
Solvent Choice: The polarity of the solvent can influence reaction rates. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are commonly used.[1] Experimenting with different anhydrous aprotic solvents may improve results.
Q3: How can I effectively remove the imidazole byproduct during workup?
A3: Imidazole is a water-soluble, basic compound, and these properties can be exploited for its removal.
Workup Strategies:
-
Aqueous Wash: After the reaction is complete, and the organic solvent has been diluted if necessary (e.g., with ethyl acetate (B1210297) or DCM), perform an acidic wash with dilute aqueous HCl (e.g., 0.5 M to 1 M). The imidazole will be protonated to form imidazolium (B1220033) chloride, which is highly soluble in the aqueous phase.
-
Water Wash: If your product is not water-soluble, multiple washes with water can also remove a significant amount of imidazole.
-
Precipitation: In some cases, after concentrating the reaction mixture, adding a non-polar solvent like hexane (B92381) or diethyl ether can cause the more polar imidazole to precipitate, allowing for its removal by filtration.
-
Column Chromatography: If the above methods are insufficient, column chromatography can be used. However, be aware that the basicity of imidazole can cause it to streak on silica (B1680970) gel. Using an eluent system containing a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.5-1%) can improve the separation.
Q4: My product seems to be decomposing during purification on a silica gel column. What is happening and how can I prevent it?
A4: The silica gel itself can be problematic for purifying products of this compound reactions. Standard silica gel is acidic and contains bound water, which can catalyze the hydrolysis of both the desired N-acylated product (if it is sensitive) and any remaining this compound.[1]
Purification Troubleshooting:
-
Deactivate the Silica Gel: Before preparing your column, you can neutralize the silica gel by slurrying it in the eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~1%).
-
Use Anhydrous Conditions: Ensure your eluent is anhydrous to minimize hydrolysis during chromatography.
-
Alternative Purification Methods: If your product is thermally stable, distillation could be an option. Recrystallization is another excellent method for purification if a suitable solvent system can be found.
-
Minimize Contact Time: If chromatography is unavoidable, try to minimize the time your compound spends on the column by using a faster flow rate or a less polar eluent system to speed up elution.
Data Presentation
Table 1: Impact of Reaction Conditions on Acylation Yield
The following table summarizes the general effects of various reaction parameters on the yield of acylation reactions using this compound. The specific outcomes will be substrate-dependent.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Water Content | High | Decrease | Hydrolysis of this compound.[1] |
| Low (Anhydrous) | Increase | Minimizes reagent decomposition.[1] | |
| Temperature | Too Low | Decrease (Incomplete Reaction) | Insufficient energy to overcome the activation barrier. |
| Optimal (e.g., RT to 50°C) | Increase | Balances reaction rate and stability. | |
| Too High | Decrease | Potential for side reactions or product decomposition. | |
| Stoichiometry | < 1 eq. of this compound | Decrease (Incomplete Reaction) | Insufficient acylating agent. |
| (this compound:Substrate) | 1.1 - 1.2 : 1 | Optimal | Drives the reaction to completion. |
| > 1.5 eq. | No significant increase | May complicate purification. | |
| Solvent | Protic (e.g., Ethanol) | Decrease | Can react with this compound. |
| Aprotic (e.g., THF, DCM) | Increase | Provides a non-reactive medium.[1] | |
| Base | Strong, Nucleophilic | Decrease | Can lead to ring-opening of the imidazole.[1] |
| Weak, Non-nucleophilic | May Increase | Can facilitate deprotonation of the substrate without causing side reactions. |
Experimental Protocols
Protocol 1: General Procedure for the N-Acylation of Benzylamine (B48309) with this compound
This protocol describes a general method for the N-acetylation of a primary amine using this compound.
Materials:
-
Benzylamine
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), dissolve benzylamine (1.0 eq.) in anhydrous DCM in a round-bottom flask.
-
To the stirred solution, add this compound (1.1 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 1-3 hours.
-
Once the starting amine is consumed, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x volume of organic layer) to remove imidazole, followed by saturated NaHCO₃ solution (1 x volume), and finally brine (1 x volume).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-benzylacetamide.
-
If necessary, the product can be further purified by recrystallization or column chromatography on silica gel.
Protocol 2: Synthesis of this compound from Imidazole and Acetic Anhydride (B1165640)
This protocol provides a method for the in-situ generation or synthesis of this compound.
Materials:
-
Imidazole
-
Acetic Anhydride
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and other standard laboratory glassware
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve imidazole (1.0 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.0 eq.) dropwise from the dropping funnel to the stirred solution over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
The resulting solution of this compound can often be used directly in the subsequent acylation step.
-
If isolation is required, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like benzene/pentane.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound reactions.
Caption: Main reaction pathway and primary side reaction in this compound chemistry.
References
Technical Support Center: Optimizing Reaction Conditions for 1-Acetylimidazole Acetylation
Welcome to the technical support center for optimizing acetylation reactions using 1-acetylimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in the lab. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve optimal results in your acetylation experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the acetylation of substrates with this compound.
Problem 1: Low to No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Presence of Moisture | This compound is highly sensitive to moisture and can rapidly hydrolyze. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents for the reaction. |
| Low Reactivity of Substrate | For less nucleophilic substrates (e.g., sterically hindered alcohols or electron-deficient amines), consider increasing the reaction temperature or adding a catalyst. A non-nucleophilic base can also be used to deprotonate the substrate, increasing its reactivity. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| Inadequate Stoichiometry | Ensure that at least a stoichiometric amount of this compound is used. For less reactive substrates or to drive the reaction to completion, a slight excess (e.g., 1.1-1.5 equivalents) of this compound may be beneficial. |
Problem 2: Formation of Side Products or Impurities
| Potential Cause | Troubleshooting Steps |
| Diacetylation | If your substrate has multiple acetylation sites, di- or poly-acetylation can occur, especially with an excess of this compound. To favor mono-acetylation, use a stoichiometric amount of the acetylating agent and add it slowly to the reaction mixture. |
| Hydrolysis of Product | The acetylated product may be susceptible to hydrolysis during workup. Minimize contact with water. If an aqueous wash is necessary, use a saturated brine solution and thoroughly dry the organic layer with a drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate. |
| Imidazole (B134444) Byproduct | The reaction of this compound produces imidazole as a byproduct. This can typically be removed during an aqueous workup by washing with a dilute acidic solution (e.g., 1M HCl), which will protonate the imidazole and make it water-soluble. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Product Decomposition on Silica (B1680970) Gel | Acetylated products, particularly those sensitive to acid, can decompose on standard silica gel. To mitigate this, you can deactivate the silica gel by pre-treating it with a solution of triethylamine (B128534) in the eluent. Alternatively, consider other purification methods such as crystallization or preparative thin-layer chromatography (prep-TLC). |
| Co-elution with Starting Material or Byproducts | Optimize the eluent system for column chromatography to achieve better separation. A gradient elution may be necessary. |
Frequently Asked Questions (FAQs)
Q1: How can I improve the selectivity for the acetylation of a primary amine in the presence of a secondary amine?
A1: this compound and other carbonyl imidazole-based reagents are known to exhibit high selectivity for the acylation of primary amines over secondary amines. This is largely due to the greater steric hindrance around the nitrogen atom of the secondary amine. To maximize this selectivity, it is recommended to run the reaction at a lower temperature (e.g., 0°C to room temperature) and to use a stoichiometric amount of this compound.
Q2: What is the stability of this compound and how should it be stored?
A2: this compound is a moisture-sensitive solid. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. Upon exposure to moisture, it will hydrolyze to imidazole and acetic acid.
Q3: Can I use this compound in protic solvents like water or ethanol?
A3: Generally, aprotic solvents are recommended for acetylation with this compound to prevent its rapid hydrolysis. However, in some specific cases, particularly with the use of certain Lewis acid catalysts like Er(OTf)₃, water has been successfully used as a solvent. These conditions often require elevated temperatures or microwave irradiation to promote the desired acetylation over hydrolysis.
Q4: What is the mechanism of acetylation with this compound?
A4: The acetylation reaction with this compound proceeds via a nucleophilic acyl substitution mechanism. The nucleophilic substrate (e.g., an amine or an alcohol) attacks the electrophilic carbonyl carbon of this compound. This is followed by the departure of the imidazole leaving group, which is a relatively good leaving group due to the stability of the resulting imidazole molecule.
Data Presentation
The following tables provide a summary of representative reaction conditions for the acetylation of model primary amine and primary alcohol substrates. Please note that these conditions are starting points and may require optimization for your specific substrate.
Table 1: N-Acetylation of Benzylamine with this compound
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst |
| 1 | THF | 25 | 2 | >95 | None |
| 2 | DCM | 25 | 3 | >95 | None |
| 3 | DMF | 25 | 1 | >98 | None |
| 4 | Acetonitrile (B52724) | 25 | 2 | >95 | None |
Table 2: O-Acetylation of Benzyl Alcohol with this compound
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst |
| 1 | DCM | 25 | 24 | Low | None |
| 2 | DCM | Reflux | 6 | Moderate | None |
| 3 | Acetonitrile | 80 | 4 | >90 | ZnCl₂ (10 mol%) |
| 4 | Water | 60 (MW) | 0.5 | >90 | Er(OTf)₃ (10 mol%) |
Experimental Protocols
Protocol 1: General Procedure for the N-Acetylation of a Primary Amine
-
Preparation: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary amine (1.0 equivalent) and an anhydrous aprotic solvent (e.g., THF, DCM, or DMF).
-
Addition of this compound: Dissolve this compound (1.1 equivalents) in the same anhydrous solvent and add it dropwise to the stirred solution of the amine at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Combine the organic layers and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove the imidazole byproduct, followed by a wash with saturated aqueous sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization, if necessary.
Protocol 2: General Procedure for the Lewis Acid-Catalyzed O-Acetylation of a Primary Alcohol
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 equivalent), the Lewis acid catalyst (e.g., ZnCl₂ or Er(OTf)₃, 0.1 equivalents), and an anhydrous aprotic solvent (e.g., acetonitrile or DCM).
-
Addition of this compound: Add this compound (1.2 equivalents) to the stirred mixture.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: Workflow for N-Acetylation of a Primary Amine.
Caption: Troubleshooting Logic for Low Reaction Conversion.
common side reactions with 1-Acetylimidazole and how to avoid them
Welcome to the technical support center for 1-Acetylimidazole. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and avoid common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a versatile chemical reagent widely used in organic synthesis.[1][2] Its primary application is as a mild and selective acetylating agent for nucleophilic functional groups like amines (-NH₂) and hydroxyls (-OH).[3] It is particularly useful for the acetylation of amino groups in peptides and proteins, as well as tyrosyl residues. The compound consists of an acetyl group attached to a nitrogen atom of an imidazole (B134444) ring.[4]
Q2: What are the key physical and chemical properties of this compound?
This compound is a white to off-white crystalline, hygroscopic powder.[2][5] It is soluble in many organic solvents like methanol (B129727), ethanol, and chloroform, and has a water solubility of 50 mg/mL, though it hydrolyzes in water.[4] Key properties are summarized in the table below.
Q3: How should I properly handle and store this compound?
Due to its moisture sensitivity, this compound should be handled under anhydrous conditions, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent hydrolysis.[3] It is recommended to store the compound in a cool, dry, and well-ventilated area in tightly sealed containers, with a suggested temperature range of 2-8 °C.[4][6] Avoid contact with strong oxidizing agents, strong bases, and moisture.[2][5]
Troubleshooting Guide
Q4: My acetylation reaction is not proceeding or is incomplete. What could be the cause?
Several factors can lead to an incomplete reaction:
-
Moisture Contamination: The most common issue is the hydrolysis of this compound by trace amounts of water in the solvent or on the glassware. This depletes the acetylating agent. Ensure all solvents are anhydrous and glassware is oven-dried.[3]
-
Insufficient Reagent: For precious substrates, ensure an adequate molar excess of this compound is used. A 1.5 to 2-fold excess per nucleophilic group is a common starting point.[3]
-
Low Temperature: While many reactions proceed at room temperature, some substrates may require gentle heating to increase the reaction rate.[3]
-
Poor Substrate Reactivity: Steric hindrance or deactivating electronic effects on the substrate can slow down the reaction. In such cases, extending the reaction time or increasing the temperature may be necessary.[3]
Q5: The yield of my desired acetylated product is low. What are the likely side reactions?
Low yields are typically due to competing side reactions. The primary culprit is the hydrolysis of this compound into inactive imidazole and acetic acid.[4] Another possibility, if your substrate contains multiple nucleophilic sites, is di- or poly-acetylation, which consumes both the reagent and the starting material.
Q6: How can I remove the imidazole and acetic acid byproducts from my reaction mixture after the reaction is complete?
Standard workup procedures are usually effective.
-
Quenching: First, quench any unreacted this compound by adding a small amount of methanol or water.
-
Extraction: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the organic layer with a mild acid like 1 M HCl to protonate and extract the basic imidazole into the aqueous phase. Follow this with a wash using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acetic acid byproduct, and finally, wash with brine.[3]
Key Side Reactions & Avoidance Strategies
Hydrolysis: The Primary Side Reaction
The most significant side reaction involving this compound is its rapid hydrolysis in the presence of water. This reaction breaks the reagent down into imidazole and acetic acid, rendering it ineffective for acetylation.
Reaction: this compound + H₂O → Imidazole + Acetic Acid[4]
Avoidance Strategies:
-
Anhydrous Conditions: Use high-purity, anhydrous solvents. Solvents should be stored over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere such as nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.[3]
-
Proper Glassware Preparation: Ensure all glassware is thoroughly oven-dried or flame-dried before use.
-
Controlled Addition: Add this compound to the reaction mixture in a controlled manner, and ensure the substrate is fully dissolved in the anhydrous solvent first.
Caption: Main acetylation pathway versus the competing hydrolysis side reaction.
Over-Acetylation
For substrates possessing multiple nucleophilic sites (e.g., polyols, diamines), over-acetylation can occur, leading to a mixture of products and reducing the yield of the desired mono-acetylated compound.
Avoidance Strategies:
-
Stoichiometric Control: Use a precise stoichiometric amount (or a very slight excess) of this compound relative to the number of groups you intend to acetylate.[3]
-
Slow Addition: Add the this compound solution dropwise to the substrate solution at a controlled temperature. This helps to avoid localized high concentrations of the acetylating agent.[3]
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can often improve selectivity for the most reactive site.
Experimental Protocols & Data
General Protocol for Acetylation of a Primary Amine
This protocol provides a general methodology for the N-acetylation of a primary amine using this compound.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Reagent Addition: In a separate flask, dissolve this compound (1.1-1.2 equivalents) in the same anhydrous solvent.
-
Reaction: Add the this compound solution dropwise to the stirred amine solution at room temperature.
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench any excess reagent with a small amount of methanol. Dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[7][8]
Caption: A typical experimental workflow for an acetylation reaction.
Troubleshooting Flowchart
Use this flowchart to diagnose and resolve common issues during your acetylation experiment.
Caption: A logical flowchart for troubleshooting low-yield acetylation reactions.
Summary of Physical & Reaction Data
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆N₂O | [4] |
| Molecular Weight | 110.11 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 99-105 °C | [4][6] |
| Recommended Storage | 2-8 °C, Dry, Inert Atmosphere | [4][6] |
| Water Solubility | 50 mg/mL (hydrolyzes) | [4] |
| Typical Reagent Excess | 1.1 - 2.0 equivalents per functional group | [3] |
| Common Solvents | THF, DCM, Chloroform, Acetonitrile | [4][9] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [wap.guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound | 2466-76-4 [smolecule.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. biotage.com [biotage.com]
- 9. Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Reaction Products from 1-Acetylimidazole
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of compounds synthesized using 1-acetylimidazole as an acetylating agent.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my reaction mixture?
A1: When using this compound as an acetylating agent, the primary byproduct is imidazole (B134444) . Other common impurities include unreacted starting materials (the alcohol, amine, or thiol), residual this compound, and acetic acid , which forms if this compound is hydrolyzed by moisture.
Q2: What is the first and most critical step to remove the major byproduct, imidazole?
A2: The most effective initial step is an acidic aqueous wash during the workup. Imidazole is a basic compound. By washing your organic reaction mixture with a dilute acid solution (e.g., 1M HCl), the imidazole is protonated to form imidazolium (B1220033) hydrochloride, which is highly soluble in the aqueous layer and is thus efficiently removed from your product.
Q3: How can I remove residual acetic acid from my reaction mixture?
A3: Acetic acid can be removed with a basic aqueous wash. After the acidic wash, perform a wash with a dilute basic solution, such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). This will deprotonate the acetic acid, forming sodium acetate (B1210297), which is soluble in the aqueous layer. Be cautious and vent your separatory funnel frequently, as this neutralization generates CO₂ gas.
Q4: My N-acetylated product seems to be degrading during workup. What could be the cause?
A4: N-acetylated compounds can be susceptible to hydrolysis (deacetylation) under harsh acidic or basic conditions.[1] If you suspect your product is sensitive, use milder wash conditions (e.g., very dilute acids/bases or just deionized water) and minimize the time the product is in contact with the aqueous phases. Always keep the sample cold during workup and storage to reduce the rate of degradation.[1]
Q5: When should I choose recrystallization over column chromatography?
A5: Recrystallization is an ideal and often more scalable purification method if your desired product is a solid with good crystalline properties.[2] It is particularly effective if the impurities have significantly different solubility profiles from your product in a chosen solvent.[3][4] Column chromatography is more versatile and is the preferred method for purifying oils, amorphous solids, or for separating products from impurities with very similar polarities.[5][6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Imidazole Still Present After Workup (Detected by NMR/MS) | 1. Insufficient acid wash (not enough acid or too few washes). 2. Emulsion formation during extraction preventing efficient separation. | 1. Perform 2-3 washes with dilute acid (e.g., 1M HCl). Check the pH of the aqueous layer after each wash to ensure it is acidic. 2. To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite. |
| Poor Separation on Silica (B1680970) Gel Column Chromatography | 1. Incorrect solvent system (polarity is too high or too low). 2. Column was packed improperly, leading to channeling. 3. The sample was overloaded on the column. | 1. Optimize the solvent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.3-0.4 for your product for the best separation.[5] 2. Ensure the silica gel is packed uniformly as a slurry without air bubbles. Add a layer of sand on top to prevent disturbance.[5] 3. As a rule of thumb, use a silica gel mass of 50-100 times the mass of your crude product. |
| Product Not Crystallizing During Recrystallization | 1. The solution is not supersaturated (too much solvent was used). 2. The product is an oil or has a very low melting point. 3. High amount of impurities inhibiting crystal formation. | 1. Boil off some of the solvent to concentrate the solution. 2. Try scratching the inside of the flask with a glass rod at the solvent line. Add a seed crystal of the pure product if available. Cool the solution in an ice bath or refrigerator.[2] 3. If impurities are the issue, an initial purification by column chromatography may be necessary before attempting recrystallization. |
| Low or Inconsistent Product Recovery | 1. Product is partially soluble in the aqueous wash solutions. 2. Degradation of the product during purification (see FAQ Q4). 3. Irreversible adsorption of the product onto the silica gel column. | 1. Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. 2. Maintain neutral pH where possible and keep samples cold.[1] 3. For very polar compounds, consider deactivating the silica gel with triethylamine (B128534) or using a different stationary phase like alumina. |
Quantitative Data on Purification Methods
The efficiency of purification can vary greatly depending on the specific compound and the impurities present. The following table provides representative data for common acetylation products.
| Product Example | Substrate | Purification Method | Typical Yield | Purity | Reference |
| Paracetamol | 4-Aminophenol | Recrystallization | >99% (quantitative) | >99% | [7][8] |
| N-Benzylacetamide | Benzylamine | Recrystallization | 94% | High | [7] |
| N-(4-methoxyphenyl)acetamide | 4-Methoxyaniline | Column Chromatography | 51% | High | [7][8] |
| Various Acetamides | Primary/Secondary Amines | Column Chromatography | Excellent | High | [7][8] |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction Workup
This protocol is designed to remove the primary byproducts, imidazole and acetic acid.
-
Transfer Reaction Mixture : Once the reaction is complete, transfer the mixture to a separatory funnel. If a solvent was not used for the reaction, dissolve the mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash : Add an equal volume of 1M HCl to the separatory funnel. Shake vigorously for 30-60 seconds, ensuring to vent frequently to release any pressure. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash one more time.
-
Basic Wash : Add an equal volume of 5% NaHCO₃ solution. Shake and vent carefully, as CO₂ will be generated. Allow the layers to separate and drain the aqueous layer.
-
Brine Wash : Wash the organic layer with an equal volume of brine (saturated NaCl solution). This helps to remove residual water from the organic layer.
-
Drying and Concentration : Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
This protocol is for purifying the crude product obtained from Protocol 1.
-
TLC Analysis : Determine the optimal eluent (mobile phase) using TLC. A common starting point for acetylated products is a mixture of ethyl acetate and hexanes. Find a solvent ratio that gives your product an Rf value of approximately 0.3-0.4.[5]
-
Column Packing :
-
Add a small plug of cotton or glass wool to the bottom of a glass column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in the least polar eluent you will use.[5]
-
Pour the slurry into the column and use gentle air pressure or tapping to create a well-packed, uniform bed. Add a final layer of sand on top.
-
-
Sample Loading :
-
Wet Loading : Dissolve the crude product in a minimum amount of the eluent and carefully pipette it onto the top of the silica bed.[5]
-
Dry Loading (Recommended) : Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This method often results in better separation.[5]
-
-
Elution and Fraction Collection : Carefully add the eluent to the column, apply pressure (if using flash chromatography), and begin collecting fractions.
-
Analysis : Monitor the fractions by TLC to identify which ones contain your pure product.
-
Isolation : Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[5]
Visualizations
Caption: General workflow for workup and purification.
Caption: Detailed workflow for column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
managing hydrolytic instability of 1-Acetylimidazole in experiments
This guide provides researchers, scientists, and drug development professionals with essential information for managing the hydrolytic instability of 1-acetylimidazole in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My acetylation reaction is yielding poor results. Could the this compound be the problem?
A1: Yes, inconsistent or low yields in acetylation reactions are frequently due to the degradation of this compound. This compound is highly susceptible to hydrolysis, breaking down into inactive imidazole (B134444) and acetic acid.[1] It is crucial to ensure the purity of your this compound before use and to handle it under strictly anhydrous conditions.
Troubleshooting Steps:
-
Verify Purity: Before your experiment, check the purity of your this compound stock using a validated analytical method like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Use Anhydrous Conditions: Prepare all solutions in anhydrous solvents and use glassware that has been thoroughly dried.
-
Freshly Prepare Solutions: Prepare this compound solutions immediately before use. Do not store aqueous solutions of this compound.
-
Control Reaction pH: The rate of hydrolysis is pH-dependent. Whenever possible, conduct your reaction under neutral or slightly acidic conditions to minimize hydrolysis.
Q2: What are the visible signs of this compound degradation?
A2: this compound is typically a white to off-white crystalline powder.[2][3] While there may not be distinct visual cues for minor degradation, significant hydrolysis can lead to a clumpy or sticky appearance due to the absorption of moisture. A faint odor of acetic acid may also be present. However, relying solely on visual inspection is not recommended. Analytical verification of purity is essential.
Q3: How should I properly store this compound to maintain its stability?
A3: To ensure the longevity of this compound, it is critical to protect it from moisture.
Storage Recommendations:
-
Container: Store in a tightly sealed container.
-
Environment: Keep in a dry, cool, and well-ventilated area.[1] A desiccator is highly recommended.
-
Temperature: For long-term storage, refrigeration at 2-8°C is advised.[1]
-
Inert Atmosphere: For highly sensitive applications, consider storing under an inert gas like argon or nitrogen.
Q4: I suspect my this compound has degraded. How can I confirm this?
A4: The most reliable way to confirm degradation is through analytical techniques. RP-HPLC is a common and effective method for assessing the purity of this compound and quantifying the presence of its degradation products, imidazole and acetic acid.
Quantitative Data Summary
The hydrolytic stability of this compound is highly dependent on pH. The tables below summarize the observed pseudo-first-order rate constants (k_obs) and estimated half-lives (t½) at various pH conditions at 25°C.
Table 1: pH-Dependent Hydrolysis of this compound at 25°C
| pH | Rate Law Contribution | Observed Rate Constant (k_obs, min⁻¹) | Estimated Half-life (t½, min) |
| < 2 | Acid-Catalyzed | ~2.8 | ~0.25 |
| 4 | Primarily Uncatalyzed | ~0.005 | ~139 |
| 7 | Uncatalyzed | ~0.005 | ~139 |
| > 8 | Base-Catalyzed | Increases with pH | Decreases rapidly with pH |
Note: Values are derived from rate laws presented in the literature.[4] The half-life is calculated using the formula t½ = 0.693 / k_obs.
Experimental Protocols
Protocol 1: Preparation of a Standardized this compound Solution
Objective: To prepare a solution of this compound of a known concentration with minimal degradation for immediate use in an acetylation reaction.
Materials:
-
This compound (high purity)
-
Anhydrous solvent (e.g., acetonitrile (B52724), tetrahydrofuran, or dimethylformamide)
-
Dry, clean glassware (e.g., volumetric flask, syringe)
-
Inert gas supply (optional but recommended)
Procedure:
-
Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use.
-
Weigh the required amount of this compound in a dry, enclosed environment (e.g., a glove box or under a stream of inert gas).
-
Quickly transfer the weighed this compound to the volumetric flask.
-
Add the anhydrous solvent to the flask, ensuring the final volume is accurate.
-
If using an inert gas, gently bubble it through the solvent before and during the dissolution process.
-
Cap the flask immediately and swirl gently until the solid is completely dissolved.
-
Use the solution immediately. Do not store for later use.
Protocol 2: Monitoring this compound Purity by RP-HPLC
Objective: To assess the purity of a this compound sample and quantify its primary degradation product, imidazole.
Instrumentation and Conditions:
-
HPLC System: A standard RP-HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 25°C.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of high-purity this compound in the mobile phase.
-
Prepare a stock solution of imidazole in the mobile phase.
-
Create a series of calibration standards for both compounds.
-
-
Sample Preparation:
-
Accurately weigh a sample of the this compound to be tested and dissolve it in the mobile phase to a known concentration.
-
-
Analysis:
-
Inject the standards and the sample onto the HPLC system.
-
Identify the peaks for this compound and imidazole based on their retention times compared to the standards.
-
Quantify the amount of each compound in the sample using the calibration curves.
-
Calculate the purity of the this compound.
-
Visualizations
Caption: Hydrolytic degradation pathway of this compound.
Caption: Recommended workflow for handling this compound.
References
Technical Support Center: Improving the Selectivity of 1-Acetylimidazole Reactions
Welcome to the technical support center for optimizing 1-acetylimidazole reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the selectivity and yield of their acetylation experiments.
Troubleshooting Guides
This section addresses common issues encountered during acetylation with this compound, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My acetylation reaction with this compound is resulting in a low yield or no desired product. What are the common causes and how can I improve the yield?
A: Low yields can stem from several factors, ranging from reagent quality to reaction conditions. Here are some common causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of this compound or Product | This compound and the resulting N-acylimidazole products are highly sensitive to moisture.[1] Ensure all glassware is oven- or flame-dried before use. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to prevent hydrolysis of the acetylating agent.[1] |
| Poor Quality or Degraded Reagents | Use freshly opened or properly stored this compound. Check the purity of your substrate and solvent, as impurities can inhibit the reaction. |
| Suboptimal Reaction Temperature | The reaction may be too slow at the current temperature. Gradually increase the temperature while monitoring for product formation and potential decomposition. Some reactions benefit from microwave irradiation to reduce reaction times and improve yields.[2] |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction has stalled, consider extending the reaction time. |
| Inadequate Mixing | Ensure vigorous stirring, especially in heterogeneous mixtures, to facilitate contact between reactants. |
Issue 2: Poor Chemoselectivity (N- vs. O-Acetylation)
Q: My reaction is producing a mixture of N- and O-acetylated products, but I only want one. How can I improve the chemoselectivity?
A: The inherent nucleophilicity of amines is generally higher than that of alcohols, often leading to preferential N-acetylation. However, reaction conditions can be tuned to favor one over the other.
| Desired Product | Recommended Approach |
| Selective N-Acetylation | In the absence of catalysts, N-acetylation is typically favored due to the higher nucleophilicity of the amino group. Running the reaction at neutral or slightly basic pH can enhance this selectivity.[3] |
| Selective O-Acetylation | The use of a Lewis acid catalyst, such as Erbium triflate (Er(OTf)₃), can promote the selective acetylation of primary hydroxyl groups, even in the presence of amino groups.[2] Another strategy for selective O-acetylation of amino alcohols is to perform the reaction under acidic conditions, which protonates the more basic amino group, rendering it less nucleophilic.[4] |
Issue 3: Poor Regioselectivity in Polyols
Q: I am trying to acetylate a specific hydroxyl group in a molecule with multiple hydroxyls (e.g., a carbohydrate), but I'm getting a mixture of isomers. How can I improve regioselectivity?
A: Achieving regioselectivity in polyols often requires exploiting the subtle differences in the reactivity of the hydroxyl groups.
| Target Hydroxyl Group | Recommended Approach |
| Primary Alcohols | Primary alcohols are generally more reactive than secondary alcohols due to less steric hindrance. Using a stoichiometric amount of this compound can favor the acetylation of the primary hydroxyl group. The use of a Lewis acid catalyst like Er(OTf)₃ has been shown to give high regioselectivity for the acetylation of primary hydroxyl groups in carbohydrates and diols.[2] A solid-state grinding method has also been reported for the selective acetylation of primary alcohols and phenols.[5][6] |
| Specific Secondary Alcohols | This is a more challenging transformation. The use of enzymatic catalysts (e.g., lipases) can provide high regioselectivity for specific hydroxyl groups that may not be achievable through traditional chemical methods. |
Issue 4: Product Decomposition During Purification
Q: My N-acylimidazole product appears to be decomposing during silica (B1680970) gel column chromatography. How can I purify my product without degradation?
A: N-acylimidazoles can be unstable on silica gel, which is acidic and contains bound water, leading to hydrolysis.[1]
| Alternative Purification Method | Description |
| Deactivated Silica Gel | Neutralize the acidic silica gel by pre-treating it with a solution of triethylamine (B128534) in the eluent. This can be done by adding ~1% triethylamine to the solvent system used to pack and run the column. |
| Alumina (B75360) Chromatography | Alumina is available in acidic, neutral, and basic forms. For sensitive N-acylimidazoles, neutral or basic alumina can be a good alternative to silica gel. |
| Recrystallization | If the product is a solid, recrystallization from a suitable solvent system is an excellent method for purification that avoids chromatography. |
| Acid-Base Extraction | If the product has acidic or basic properties and the impurities do not, an aqueous acid-base workup can be an effective purification step. |
| Use Crude Product Directly | In some cases, it may be preferable to use the crude N-acylimidazole in the subsequent reaction step without purification to avoid decomposition.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound over other acetylating agents like acetic anhydride (B1165640) or acetyl chloride?
A1: this compound is a milder acetylating agent. The byproduct of the reaction is imidazole, which is less corrosive and acidic than the hydrochloric acid or acetic acid generated when using acetyl chloride or acetic anhydride, respectively.[1] This makes it suitable for reactions with sensitive substrates.
Q2: How can I monitor the progress of my this compound reaction?
A2: Thin-Layer Chromatography (TLC) is a common method. You can observe the disappearance of your starting material and the appearance of a new spot for the product. Staining with an appropriate reagent (e.g., potassium permanganate (B83412) for alcohols) can help visualize the spots. For more quantitative analysis, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used.
Q3: Can this compound be used in aqueous solvents?
A3: Yes, this compound is water-soluble.[2] Reactions in water have been reported, particularly for the acetylation of biomolecules. However, the stability of this compound and the desired product in water should be considered, as hydrolysis can be a competing reaction. The use of catalysts like Er(OTf)₃ has been shown to facilitate efficient and selective acetylation in water.[2]
Q4: What is the role of a Lewis acid catalyst in this compound reactions?
A4: A Lewis acid catalyst, such as Er(OTf)₃, coordinates to the carbonyl oxygen of this compound, making the carbonyl carbon more electrophilic. This activation enhances the rate of nucleophilic attack by a hydroxyl or amino group. In the case of substrates with multiple nucleophilic sites, the Lewis acid can also coordinate to the substrate, directing the acetylation to a specific position and thereby improving regioselectivity.
Q5: How can I deal with a sterically hindered alcohol that is not reacting with this compound?
A5: Acetylation of sterically hindered alcohols can be challenging. Increasing the reaction temperature, extending the reaction time, or using a more reactive acetylating agent may be necessary. The use of a catalyst is also recommended. While this compound may not be the most effective reagent for highly hindered alcohols, the use of 1-methylimidazole (B24206) as a catalyst with more reactive acylating agents like p-toluenesulfonyl chloride (p-TsCl) or acid anhydrides has been shown to be effective for sterically hindered systems.[3][7][8][9]
Data Presentation
Table 1: Comparison of Reaction Conditions for Selective Acetylation
| Substrate | Acetylating Agent | Catalyst/Additive | Solvent | Temp. (°C) | Time | Product | Yield (%) | Selectivity | Reference |
| Methyl α-D-glucopyranoside | This compound | Er(OTf)₃ (10 mol%) | Water | 60 (MW) | 15 min | 6-O-acetyl | 89 | High | [2] |
| Methyl α-D-glucopyranoside | This compound | TMAH | Water | 60 | 16 h | 6-O-acetyl | 52 | High | [10] |
| N-Fmoc-Lysine | This compound | Er(OTf)₃ (10 mol%) | Water | 60 (MW) | 10 min | Nε-acetyl | 95 | High | [2] |
| N-Fmoc-Serine | This compound | Er(OTf)₃ (10 mol%) | Water | 60 (MW) | 10 min | O-acetyl | 93 | High | [2] |
| Geraniol | This compound | None | Solid-state | RT | 2 h | O-acetyl | 95 | High | [5][6] |
| Aniline | Acetic Anhydride | None | None | RT | 5-15 min | N-acetyl | >95 | High | [11][12] |
Experimental Protocols
Protocol 1: Selective O-Acetylation of a Primary Alcohol using this compound and Er(OTf)₃ in Water
This protocol is adapted from the procedure described for the acetylation of methyl α-D-glucopyranoside.[2]
-
Materials:
-
Primary alcohol (1.0 mmol)
-
This compound (3.0 mmol)
-
Erbium (III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃) (0.1 mmol, 10 mol%)
-
Deionized water (3-5 mL)
-
Microwave reactor vial
-
-
Procedure:
-
To a microwave reactor vial, add the primary alcohol, Er(OTf)₃, and deionized water.
-
Stir the mixture until all solids are dissolved.
-
Add this compound to the solution.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 60 °C and hold for 15-30 minutes, monitoring the reaction by TLC.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Protocol 2: Selective N-Acetylation of a Primary Amine under Anhydrous Conditions
This protocol is a general guideline for the selective N-acetylation of a primary amine.
-
Materials:
-
Primary amine (1.0 mmol)
-
This compound (1.1 mmol)
-
Anhydrous dichloromethane (B109758) (DCM) or acetonitrile (B52724) (5-10 mL)
-
Inert gas supply (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the primary amine and anhydrous solvent.
-
Stir the solution at room temperature.
-
In a separate flask, dissolve this compound in the anhydrous solvent.
-
Add the this compound solution dropwise to the stirred solution of the amine.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Once the reaction is complete, wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by recrystallization or chromatography on neutral alumina or deactivated silica gel.
-
Visualizations
Caption: Mechanism of Lewis acid-catalyzed acetylation with this compound.
Caption: Troubleshooting workflow for optimizing this compound reactions.
References
- 1. Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. BJOC - Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole [crcu.jlu.edu.cn]
- 10. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
preventing decomposition of N-acylimidazole products during workup.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the decomposition of N-acylimidazole products during experimental workup and purification.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My N-acylimidazole product is decomposing during the aqueous workup. What is the likely cause and how can I prevent it?
Answer:
The most probable cause of decomposition is hydrolysis. N-acylimidazoles are highly susceptible to hydrolysis, especially in the presence of water, acids, or bases.[1][2] The amide bond is cleaved, reverting the product to the corresponding carboxylic acid and imidazole (B134444).
Troubleshooting Steps:
-
Minimize Contact with Water: If an aqueous wash is unavoidable, use a saturated brine solution and minimize the contact time. Perform the wash at a low temperature (0-5 °C) to reduce the rate of hydrolysis.
-
Thorough Drying: After any aqueous wash, ensure the organic layer is thoroughly dried using an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]
-
Use Anhydrous Solvents: For extractions and washes, exclusively use anhydrous aprotic solvents.[3] Protic solvents such as water, alcohols, and primary or secondary amines should be avoided.[3]
-
Control pH: Avoid strongly acidic or basic aqueous solutions. While some sterically hindered N-acylimidazoles show stability in mild acid (e.g., 3% TFA in chloroform), they are generally not stable in basic conditions.[4] If a base is required, opt for a non-nucleophilic organic base like diisopropylethylamine (DIPEA).[2]
Question 2: I am observing significant product loss during purification by silica (B1680970) gel chromatography. Why is this happening and what are the alternatives?
Answer:
Standard silica gel is acidic and contains adsorbed water, both of which can catalyze the hydrolysis of your N-acylimidazole product on the column.[2] The long exposure time during chromatography exacerbates this issue.
Troubleshooting Steps:
-
Use Deactivated Silica: Deactivate the silica gel before use. This can be done by preparing a slurry of the silica in the eluent system that has been doped with a small amount of a non-nucleophilic base, such as triethylamine (B128534) (~0.5-1% v/v), and then packing the column.
-
Minimize Contact Time: Use a less polar eluent system to increase the Rf of your product and ensure it elutes quickly from the column.[2] Flash chromatography is preferred over gravity chromatography.
-
Alternative Purification Methods:
-
Crystallization: If your product is a solid, crystallization from an anhydrous solvent system is an excellent alternative to chromatography.[5]
-
Precipitation: It may be possible to precipitate the product from the reaction mixture by adding a non-polar solvent. Similarly, byproducts like imidazole hydrochloride can sometimes be precipitated and removed by filtration.[2]
-
-
Avoid Purification: If the crude product is sufficiently pure and the byproducts will not interfere with the subsequent reaction, consider using the material directly in the next step without purification.[2]
Frequently Asked Questions (FAQs)
What is the general stability of N-acylimidazoles?
N-acylimidazoles are reactive electrophiles and acyl transfer agents, and this inherent reactivity makes them prone to decomposition.[6][7][8] Their stability is highly dependent on the reaction conditions and the structure of the acyl group. Key points regarding their stability include:
-
Hydrolytic Instability: They readily react with water (hydrolyze) to form a carboxylic acid and imidazole. This reaction is catalyzed by both acid and base.[9][10][11]
-
pH Sensitivity: They are generally unstable in basic media.[4] Stability under acidic conditions varies; some are stable in mild non-aqueous acidic solutions, but hydrolysis can be rapid in aqueous acid.[4][9]
-
Steric Effects: Increased steric hindrance around the acyl group can significantly enhance stability by shielding the carbonyl carbon from nucleophilic attack.[4][6] For example, N-acylimidazoles with bulky ortho-substituents on a benzoyl ring are markedly more stable.[4]
How can I perform a workup while avoiding water entirely?
A non-aqueous workup is the safest method to prevent hydrolysis.
-
Filter Byproducts: If the reaction byproducts (e.g., salts like imidazole hydrochloride) are insoluble in the reaction solvent, they can be removed by direct filtration under an inert atmosphere.
-
Solvent Removal: Remove the reaction solvent under reduced pressure.
-
Trituration/Precipitation: Add a solvent in which your product is insoluble but the impurities are soluble (a process called trituration). This will cause your product to precipitate as a solid, which can then be collected by filtration. For example, excess imidazole can sometimes be removed by precipitation with a non-polar solvent like cyclohexane.[2]
My reaction uses excess imidazole. How can I remove it during workup without decomposing my product?
Removing unreacted imidazole can be challenging as it often has similar chromatographic properties to the N-acylimidazole product.[12]
-
Acid Wash (Use with Caution): A wash with a dilute, cold aqueous acid (e.g., 0.5 M HCl) can protonate the basic imidazole, causing it to partition into the aqueous layer.[12] This method carries a high risk of hydrolyzing your product and should only be attempted if the product is known to have some stability to mild acid.
-
Precipitation: As mentioned, adding a non-polar solvent may selectively precipitate either the product or the excess imidazole.
-
Non-Aqueous Metal Salt Precipitation: In a non-aqueous solvent like DCM, adding a base to deprotonate the excess imidazole followed by a metal salt (e.g., silver nitrate) can precipitate the imidazole as its metal salt, which can be filtered off.[12] This is an advanced technique and should be used cautiously as the product could also coordinate with the metal.
Data Summary
Table 1: Stability of Sterically Hindered N-Acylimidazoles under Specific Conditions
| Compound | Structure | Conditions | Stability Result | Reference |
| N-(2,4,6-Trimethylbenzoyl)imidazole | Imidazole acylated with 2,4,6-trimethylbenzoic acid | 3% Trifluoroacetic Acid (TFA) in Chloroform | Unaffected after 4 days | [4] |
| 2% DBU in DMF | Unaffected after 2 days | [4] | ||
| N-(2,6-dimethoxybenzoyl)imidazole | Imidazole acylated with 2,6-dimethoxybenzoic acid | 3% Trifluoroacetic Acid (TFA) in Chloroform | Unaffected after 4 days | [4] |
| 2% DBU in DMF | Unaffected after 2 days | [4] |
DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, a non-nucleophilic base. DMF = N,N-Dimethylformamide
Table 2: Recommended Solvents for Reaction and Workup
| Solvent | Type | Use Case | Notes | Reference |
| Dichloromethane (CH₂Cl₂) | Aprotic | Reaction, Extraction | Volatile and easy to remove. Must be anhydrous. | [2][3] |
| Tetrahydrofuran (THF) | Aprotic | Reaction, Extraction | Can dissolve a wide range of substrates. Must be anhydrous. | [2] |
| Ethyl Acetate (EtOAc) | Aprotic | Extraction | Good for extraction, but can contain water if not dried properly. | [2] |
| N,N-Dimethylformamide (DMF) | Aprotic | Reaction | High boiling point, useful for less reactive substrates. Difficult to remove. | [2] |
Experimental Protocols & Visualizations
Protocol 1: General Anhydrous Workup Procedure
This protocol is designed to isolate an N-acylimidazole product while strictly avoiding water.
-
Reaction Completion: Once the reaction is deemed complete by a suitable monitoring technique (e.g., TLC, LC-MS), cool the reaction mixture to room temperature.
-
Filtration (Optional): If solid byproducts (e.g., salts) have formed, filter the reaction mixture through a pad of Celite® or glass wool under an inert atmosphere (e.g., nitrogen or argon). Wash the filter cake with a small amount of anhydrous solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification (Non-Chromatographic):
-
Crystallization: Dissolve the crude product in a minimum amount of a hot, anhydrous solvent and allow it to cool slowly to form crystals.
-
Trituration: Add a different anhydrous solvent in which the product is insoluble. Stir the resulting slurry vigorously, then collect the solid product by filtration, wash with a small amount of the same solvent, and dry under vacuum.
-
Diagram: N-Acylimidazole Hydrolysis Pathways
This diagram illustrates the key vulnerability of N-acylimidazoles to both acid- and base-catalyzed hydrolysis, leading to their decomposition.
Diagram: Decision Tree for Workup and Purification
This logical diagram helps researchers choose the most appropriate strategy to minimize product decomposition based on the properties of their N-acylimidazole.
References
- 1. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. WO1992019600A1 - Preparation of n-acylimidazoles - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 6. Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. Recent applications of N-acyl imidazole chemistry in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Micellar effects upon the acid hydrolysis of N-acylimidazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
Technical Support Center: Strategies for Removing Imidazole Byproduct
Welcome to the technical support center for imidazole (B134444) removal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of chemical reactions involving imidazole.
Troubleshooting Guides
This section addresses specific issues you might encounter during the removal of imidazole from your reaction mixture.
Issue 1: My product is water-soluble, making aqueous extraction difficult.
If your desired product has significant water solubility, similar to imidazole, standard aqueous washes will be ineffective. Here are some alternative strategies:
-
Strategy 1: Column Chromatography. This is often the most effective method for separating compounds with similar solubilities.[1][2]
-
Recommendation: Use a polar stationary phase like silica (B1680970) gel. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate your product from the highly polar imidazole.[1]
-
-
Strategy 2: Recrystallization. If your product is a solid, recrystallization from a suitable solvent system can be a powerful purification technique.[1][3]
-
Recommendation: Experiment with different solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature, while imidazole remains soluble.
-
-
Strategy 3: Scavenging Resins. Consider using a solid-phase scavenger designed to bind imidazole.
Issue 2: After an acidic wash, I have low recovery of my acid-sensitive product.
Acidic washes are a common and effective way to remove basic imidazole by protonating it and making it highly water-soluble.[1][8] However, this method is not suitable for products that are unstable in acidic conditions.
-
Strategy 1: Use a milder acidic wash.
-
Recommendation: Instead of strong acids like HCl, consider using a weaker acid such as a dilute solution of citric acid or ammonium (B1175870) chloride.
-
-
Strategy 2: Biphasic extraction with a metal salt.
-
Recommendation: You can precipitate imidazole as a metal salt.[8] In a biphasic system (e.g., DCM/water), add a base like triethylamine (B128534) (TEA) to deprotonate the imidazole, followed by a solution of a metal salt (e.g., silver nitrate). The resulting imidazole salt will precipitate and can be filtered off.[8]
-
-
Strategy 3: Avoid acidic conditions altogether.
Issue 3: Imidazole is co-eluting with my product during column chromatography.
Co-elution can be a frustrating issue, but several parameters can be adjusted to improve separation.
-
Strategy 1: Optimize your solvent system.
-
Recommendation: A shallow gradient or even isocratic elution with a carefully selected solvent mixture can enhance separation. Experiment with different solvent systems of varying polarity.
-
-
Strategy 2: Change the stationary phase.
-
Recommendation: If silica gel is not providing adequate separation, consider other stationary phases like alumina (B75360) or reverse-phase silica.
-
-
Strategy 3: Pre-wash to remove the bulk of the imidazole.
-
Recommendation: Before loading your crude product onto the column, perform a simple water or dilute acid wash (if your product is stable) to remove a significant portion of the imidazole. This will reduce the amount of imidazole that needs to be separated by chromatography.
-
Frequently Asked Questions (FAQs)
Organic Synthesis
Q1: What is the simplest way to remove a large excess of imidazole from a reaction?
If your product is not water-soluble, the simplest method is an aqueous wash.[1] Imidazole is highly soluble in water, and multiple washes can effectively remove it. For products that are not sensitive to acid, a wash with dilute aqueous HCl (e.g., 0.5 M or 1 M) is even more effective as it protonates the imidazole, making it extremely water-soluble.[8]
Q2: How can I remove imidazole if my product is also basic?
If both your product and imidazole are basic, an acidic wash will result in the loss of both into the aqueous layer. In this scenario, column chromatography is the most reliable method.[1] You will need to carefully develop a solvent system that can differentiate between the basicities and polarities of your product and imidazole.
Q3: Is it possible to remove imidazole without using a wet workup?
Yes. If your product is not volatile, you can sometimes remove imidazole by sublimation under vacuum, as imidazole can be sublimed.[9] Another option is recrystallization from a non-aqueous solvent.[1]
Protein Purification
Q1: Why do I need to remove imidazole from my His-tagged protein sample after elution from a Ni-NTA column?
While not always necessary, high concentrations of imidazole can interfere with downstream applications such as some enzymatic assays, protein quantification methods, and structural studies.[10][11] It is generally good practice to exchange the buffer to one that is optimal for the protein's stability and intended use.
Q2: What are the most common methods for removing imidazole from a protein sample?
The most common methods are dialysis, ultrafiltration/diafiltration (buffer exchange), and size-exclusion chromatography (desalting columns).[11][12][13] Ammonium sulfate (B86663) precipitation can also be used.[11][12][14]
Q3: My protein precipitates when I try to remove the imidazole. What should I do?
Protein precipitation during buffer exchange is a common issue and can be caused by several factors, including the buffer composition, pH, ionic strength, and the removal of imidazole which might have been helping to keep the protein soluble.[15]
-
Troubleshooting Steps:
-
Optimize the final buffer: Ensure the pH and ionic strength of the new buffer are optimal for your protein's stability.
-
Add stabilizing agents: Consider including additives like glycerol (B35011) (5-20%), low concentrations of non-ionic detergents, or co-factors in your new buffer.[15]
-
Perform a gradual buffer exchange: Instead of a rapid exchange, dialyze against progressively lower concentrations of imidazole.
-
Check protein concentration: High protein concentrations can lead to aggregation and precipitation. You may need to perform the buffer exchange on a more dilute sample and then re-concentrate it if necessary.
-
Data Presentation
Table 1: Comparison of Imidazole Removal Techniques for Proteins
| Method | Principle | Speed | Protein Dilution | Efficiency | Throughput |
| Dialysis | Diffusion across a semi-permeable membrane | Slow (overnight) | Minimal | High | Low to Medium |
| Ultrafiltration/Diafiltration | Forced buffer flow through a semi-permeable membrane | Fast (hours) | Can concentrate or dilute | Very High | High |
| Size-Exclusion Chromatography | Separation based on molecular size | Very Fast (minutes) | Some dilution | High | High |
| Ammonium Sulfate Precipitation | Salting out | Moderate | Concentrates protein | High | Low to Medium |
Experimental Protocols
Protocol 1: Acidic Wash for Imidazole Removal (for acid-stable, water-insoluble products)
-
Dissolve Crude Product: Dissolve the crude reaction mixture in an organic solvent in which your product is soluble but immiscible with water (e.g., dichloromethane (B109758) (DCM) or ethyl acetate).
-
First Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M aqueous HCl.
-
Shake and Separate: Stopper the funnel and shake vigorously for 30-60 seconds, venting periodically. Allow the layers to separate.
-
Collect Organic Layer: Drain the lower aqueous layer and collect the organic layer.
-
Repeat Extraction: Repeat the extraction with fresh 1 M HCl two more times to ensure complete removal of imidazole.
-
Neutralize and Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Protocol 2: Buffer Exchange by Ultrafiltration/Diafiltration to Remove Imidazole from a Protein Sample
-
Select Device: Choose a centrifugal ultrafiltration device with a molecular weight cutoff (MWCO) that is at least three times smaller than the molecular weight of your protein of interest.[16]
-
Initial Concentration: Add your protein sample (eluted in high imidazole buffer) to the device. Centrifuge according to the manufacturer's instructions to concentrate the sample to a smaller volume.
-
Dilution with New Buffer: Add your desired final buffer (imidazole-free) to the concentrated protein sample, bringing the volume back to the original sample volume.
-
Repeat Centrifugation: Centrifuge the sample again to concentrate it back to the smaller volume.
-
Iterate: Repeat the dilution and concentration steps 2-3 times. Two cycles will typically remove over 99% of the imidazole.[16]
-
Final Recovery: After the final concentration step, carefully pipette the concentrated, imidazole-free protein sample from the filter unit. For maximal recovery, you can rinse the membrane with a small amount of the new buffer and pool it with your sample.[16]
Visualizations
Decision Workflow for Imidazole Removal
Caption: Decision tree for selecting an appropriate imidazole removal strategy.
Mechanism of Acid-Base Extraction for Imidazole
Caption: Diagram illustrating the protonation of imidazole during acid-base extraction.
Workflow for Imidazole Removal via Ultrafiltration
Caption: Workflow for removing imidazole from protein samples using ultrafiltration.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 4. silicycle.com [silicycle.com]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. SiliCycle™ SiliaMetS™ Metal Scavengers Imidazole (IMI), 40 to 63 μm, 60 Å | Fisher Scientific [fishersci.ca]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. sartorius.com [sartorius.com]
- 11. How can I remove imidazole from a protein sample? [qiagen.com]
- 12. neb.com [neb.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. static.igem.org [static.igem.org]
Technical Support Center: Scaling Up 1-Acetylimidazole Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up 1-Acetylimidazole mediated acylation reactions from the laboratory to the pilot plant.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in acylation reactions?
A1: this compound is a highly reactive and selective acetylating agent. It is often preferred over other reagents like acetyl chloride or acetic anhydride (B1165640) because it is a solid, easier to handle, and the reaction by-product, imidazole, is water-soluble, simplifying product purification. Imidazole can also act as a nucleophilic catalyst in acyl transfer reactions.
Q2: What are the primary challenges when scaling up this compound reactions?
A2: The main challenges in scaling up acylation reactions include:
-
Heat Transfer: Acylation reactions are often exothermic. As the reactor volume increases, the surface area-to-volume ratio decreases, making heat dissipation less efficient and potentially leading to temperature control issues and side reactions.[1]
-
Mixing: Achieving homogenous mixing in a large reactor is more challenging than in a lab flask. Poor mixing can lead to localized "hot spots," uneven reagent distribution, and ultimately, lower yields and higher impurity levels.[2][3]
-
Reagent Addition: The rate of addition of this compound or the substrate becomes more critical at a larger scale to control the reaction rate and temperature.
-
Purification: The methods used for purification at the lab scale, such as column chromatography, may not be economically viable or practical at the pilot plant scale.[4]
Q3: What safety precautions should be taken when handling this compound at a pilot plant scale?
A3: this compound is a moisture-sensitive and combustible solid.[2] Key safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical goggles, gloves (polychloroprene, nitrile rubber, butyl rubber), and protective clothing.
-
Handling: Avoid all personal contact, including inhalation of dust. Handle in a well-ventilated area. Empty containers may contain residual dust and should be handled with care. Do not cut, drill, grind, or weld near containers.
-
Storage: Store in original, tightly sealed containers in a dry, cool, and well-ventilated place. Keep away from oxidizing agents and moisture.
-
Fire Safety: Use foam, dry chemical powder, or carbon dioxide for extinguishing fires. Wear self-contained breathing apparatus in case of a fire.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of this compound reactions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Hydrolysis of this compound: Reagent is sensitive to moisture. | - Ensure all glassware and reactors are thoroughly dried. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen). |
| Poor Nucleophilicity of the Substrate: The substrate may not be reactive enough. | - Consider the addition of a non-nucleophilic base to increase the nucleophilicity of the substrate.[5] | |
| Inefficient Mixing: Poor distribution of reagents in a large reactor. | - Increase agitation speed. - Evaluate impeller design and consider using baffles for better homogenization.[2] | |
| Suboptimal Temperature: Reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures. | - If the reaction is sluggish, consider gentle heating and monitor for product formation and decomposition.[6] | |
| High Levels of Impurities | Side Reactions: High temperatures can lead to the formation of by-products. | - Improve the efficiency of the reactor's cooling system. - Optimize the rate of addition of this compound to control the exotherm. |
| Diacylation: The product is further acylated by excess this compound. | - Use a stoichiometric amount or only a slight excess of this compound. - Monitor the reaction closely and stop it once the starting material is consumed.[6] | |
| Presence of Water: Leads to hydrolysis and other impurities. | - Ensure all starting materials and solvents are anhydrous. | |
| Difficulty in Product Purification | Imidazole By-product Removal: Imidazole can sometimes be challenging to remove completely. | - Perform aqueous washes with dilute acid (e.g., 1M HCl) to protonate the imidazole, making it more water-soluble.[7] |
| Product Decomposition on Silica (B1680970) Gel: If chromatography is used, the product may be unstable on silica. | - Minimize contact time with silica gel. - Consider using a less polar eluent or deactivated silica gel. | |
| Crystallization/Precipitation Issues: The solvent system may not be optimal for large-scale crystallization. | - Conduct solubility studies to identify a better solvent/anti-solvent system. - Control the rate of cooling and/or anti-solvent addition to influence crystal size and morphology. |
Data Presentation
The following table provides a representative comparison of a hypothetical N-acetylation reaction using this compound at the lab and pilot plant scales. Note: This data is illustrative and will vary depending on the specific substrate and reaction conditions.
| Parameter | Laboratory Scale | Pilot Plant Scale |
| Reaction Volume | 1 L | 100 L |
| Substrate Amount | 100 g | 10 kg |
| This compound | 1.1 equivalents | 1.1 equivalents |
| Solvent Volume | 800 mL | 80 L |
| Reaction Temperature | 20-25 °C | 20-30 °C (with cooling) |
| Reaction Time | 2-4 hours | 4-6 hours |
| Typical Yield | 85-95% | 80-90% |
| Product Purity (Initial) | >95% | 90-95% |
| Purification Method | Column Chromatography | Crystallization / Recrystallization |
| Final Purity | >99% | >98% |
Experimental Protocols
Laboratory Scale N-Acetylation (1 L)
Materials:
-
Substrate (e.g., a primary or secondary amine)
-
This compound
-
Anhydrous Solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
1 L three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Nitrogen inlet
-
Addition funnel
Procedure:
-
Setup: Assemble the glassware and ensure it is dry. Purge the system with nitrogen.
-
Charge Substrate: Dissolve the substrate in the anhydrous solvent in the flask.
-
Charge this compound: Dissolve this compound in the anhydrous solvent and add it to the addition funnel.
-
Reaction: Slowly add the this compound solution to the stirred substrate solution at room temperature. Monitor the internal temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench with water. Separate the organic layer.
-
Purification: Wash the organic layer with dilute HCl, followed by saturated sodium bicarbonate solution, and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]
Pilot Plant Scale N-Acetylation (100 L)
Equipment:
-
150 L glass-lined or stainless steel reactor with a jacket for heating/cooling
-
Mechanical stirrer with appropriate impeller (e.g., pitched blade turbine)
-
Temperature and pressure sensors
-
Inert gas supply (Nitrogen)
-
Charging ports for liquids and solids
-
Bottom outlet valve for discharge
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge Solvent and Substrate: Charge the anhydrous solvent to the reactor, followed by the substrate. Start agitation to ensure good mixing.
-
Charge this compound: Add the this compound as a solid or a solution in the anhydrous solvent at a controlled rate to manage the exotherm.
-
Temperature Control: Circulate a cooling fluid through the reactor jacket to maintain the desired reaction temperature.
-
Reaction and Monitoring: Monitor the reaction progress using in-line analytics (if available) or by taking samples for offline analysis (TLC, HPLC).
-
Work-up: Once complete, transfer the reaction mixture to a suitable vessel for work-up. Perform aqueous washes as in the lab-scale procedure.
-
Isolation and Purification: Isolate the product by crystallization. This may involve concentrating the solution and/or adding an anti-solvent. The product is then filtered and dried.
Visualizations
Caption: A comparison of the experimental workflow for a this compound acylation reaction at the laboratory and pilot plant scales.
Caption: A simplified decision-making diagram for troubleshooting low yield in this compound acylation reactions.
References
- 1. A Scaling-up Synthesis from Laboratory Scale to Pilot Scale and to near Commercial Scale for Paste-Glue Production | Journal of Engineering and Technological Sciences [journals.itb.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Tale of Two Acetylating Agents: 1-Acetylimidazole vs. Acetic Anhydride in Selective Acetylation
For researchers, scientists, and drug development professionals navigating the nuanced landscape of chemical synthesis, the choice of an acetylating agent is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of two commonly employed acetylating agents, 1-acetylimidazole and acetic anhydride (B1165640), supported by experimental data to aid in the rational selection for specific synthetic challenges.
The strategic protection of functional groups is a cornerstone of multi-step organic synthesis. Acetylation, the introduction of an acetyl group, is a frequently utilized tactic to temporarily mask the reactivity of hydroxyl and amino functionalities. While both this compound and acetic anhydride are capable of effecting this transformation, their inherent reactivity and selectivity profiles differ significantly, making one more suitable than the other depending on the molecular context.
At a Glance: Key Performance Differences
| Feature | This compound | Acetic Anhydride |
| Reactivity | Mild | High |
| Selectivity | High for primary alcohols and amines | Variable, condition-dependent |
| Byproducts | Imidazole (recyclable) | Acetic acid (can be corrosive) |
| Handling | Solid, relatively stable | Liquid, corrosive, moisture-sensitive |
| Cost | Generally higher | Lower |
Unveiling the Selectivity: A Data-Driven Comparison
The true measure of an acetylating agent's utility lies in its ability to discriminate between different functional groups within a polyfunctional molecule. Below, we summarize experimental findings that highlight the distinct selectivities of this compound and acetic anhydride.
Acetylation of Polyols and Carbohydrates
The selective acetylation of primary hydroxyl groups in the presence of secondary ones is a common challenge in carbohydrate chemistry. This compound, particularly when coupled with a Lewis acid catalyst, has demonstrated remarkable efficacy in this regard.
Table 1: Selective Acetylation of Methyl α-D-glucopyranoside
| Reagent | Catalyst | Solvent | Time | Product | Yield (%) | Reference |
| This compound | Er(OTf)₃ | Water | 30 min (MW) | 6-O-acetyl-α-D-glucopyranoside | 85 | [1] |
| Acetic Anhydride | Pyridine (B92270) | DCM | 12 h | Mixture of acetylated products | - | [2] |
Note: A direct comparative study under identical conditions was not found in the reviewed literature. The conditions presented reflect typical protocols for each reagent.
Acetylation of Amino Alcohols
In molecules containing both hydroxyl and amino groups, the challenge lies in achieving selective N- or O-acetylation. The nucleophilicity of the amino group often leads to preferential N-acetylation. However, reaction conditions can be tuned to favor one over the other.
Table 2: Chemoselective Acetylation of 4-Aminophenol
| Reagent | Conditions | Product | Yield (%) | Reference |
| This compound | Er(OTf)₃, Water, MW | Selective N-acetylation | High (not specified) | [1] |
| Acetic Anhydride | Aq. NaHCO₃ | N-(4-hydroxyphenyl)acetamide | >95 | [3] |
| Acetic Anhydride | Acidic (e.g., HClO₄/AcOH) | Predominantly O-acetylation | - |
As indicated, acetic anhydride's selectivity is highly pH-dependent. In aqueous basic or neutral media, the more nucleophilic amine is readily acetylated.[3] Conversely, under acidic conditions where the amine is protonated and thus non-nucleophilic, O-acetylation can be favored.
Understanding the Mechanisms of Action
The differing selectivities of this compound and acetic anhydride can be attributed to their distinct reaction mechanisms.
Acetic anhydride is a highly reactive acylating agent that can be activated by either acid or base catalysis.[4] In the presence of an acid, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. With base catalysis (e.g., pyridine), the nucleophilicity of the alcohol or amine is enhanced. This compound, on the other hand, is a milder reagent. Its reactivity is significantly enhanced by a Lewis acid, which coordinates to the oxygen of the hydroxyl group, increasing its nucleophilicity.[1] This mechanism is thought to contribute to its higher selectivity for less sterically hindered primary alcohols.
Experimental Protocols: A Practical Guide
The following are representative experimental protocols for selective acetylation using this compound and acetic anhydride.
Protocol 1: Selective Acetylation of a Primary Alcohol with this compound
This protocol is adapted from the selective acetylation of methyl α-D-glucopyranoside.[1]
Materials:
-
Methyl α-D-glucopyranoside (1.0 eq)
-
This compound (1.2 eq)
-
Erbium(III) triflate (Er(OTf)₃) (10 mol%)
-
Deionized water
Procedure:
-
In a microwave-safe vial, dissolve methyl α-D-glucopyranoside and Er(OTf)₃ in deionized water.
-
Add this compound to the solution.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at a constant temperature (e.g., 60 °C) for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.
Protocol 2: Chemoselective N-Acetylation of an Aminoaromatic with Acetic Anhydride
This protocol is a general method for the selective acetylation of amines in an aqueous medium.[3]
Materials:
-
Aromatic amine (e.g., aniline) (1.0 eq)
-
Hydrochloric acid (to form the hydrochloride salt)
-
Acetic anhydride (1.1 eq)
-
Sodium bicarbonate
-
Deionized water
Procedure:
-
Suspend the aromatic amine in water and add hydrochloric acid to form the water-soluble hydrochloride salt.
-
To this solution, add acetic anhydride. No reaction should occur at this stage.
-
Slowly add a saturated solution of sodium bicarbonate. The free amine is liberated and immediately reacts with the acetic anhydride.
-
The acetylated product will precipitate out of the solution.
-
Stir the mixture for 15-30 minutes to ensure complete reaction.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
Concluding Remarks
The choice between this compound and acetic anhydride for selective acetylation is a strategic one, dictated by the specific requirements of the synthesis. This compound emerges as a superior choice for the selective acetylation of primary hydroxyl groups in complex molecules, offering mild reaction conditions and high selectivity, albeit at a higher cost. Acetic anhydride, while being a more potent and economical acetylating agent, presents challenges in selectivity that can often be overcome by careful control of reaction conditions, particularly pH. For the selective N-acetylation of amines in the presence of hydroxyl groups, acetic anhydride under aqueous basic conditions provides a robust and efficient method. Ultimately, a thorough understanding of the reactivity and mechanistic nuances of each reagent will empower the synthetic chemist to make the most informed decision for their specific application.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Acetylating Agents: 1-Acetylimidazole vs. Acetic Anhydride and Acetyl Chloride
For researchers, scientists, and professionals in drug development, the selection of an appropriate acetylating agent is a critical decision that influences reaction efficiency, selectivity, and the integrity of sensitive substrates. This guide provides an objective comparison of 1-Acetylimidazole against two of the most common acetylating agents, acetic anhydride (B1165640) and acetyl chloride, supported by experimental data and detailed protocols.
Performance Comparison of Acetylating Agents
The reactivity of acetylating agents is a key determinant of their utility for specific applications. The generally accepted order of reactivity is Acetyl Chloride > Acetic Anhydride > this compound. This hierarchy is reflected in the reaction conditions required and the observed yields. While highly reactive agents like acetyl chloride can drive reactions to completion rapidly, they may lack selectivity and can be too harsh for complex molecules with multiple reactive sites. In contrast, milder reagents like this compound offer greater selectivity, a crucial attribute in the synthesis of pharmaceuticals and the modification of biomolecules.
O-Acetylation of Alcohols
The esterification of hydroxyl groups is a fundamental transformation, often employed for protection or to introduce functional handles. Benzyl (B1604629) alcohol is a common substrate for evaluating the efficacy of acetylating agents.
| Entry | Acetylating Agent | Catalyst/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Acetyl Chloride | ZnCl₂ | Solvent-free | 30 | 0.3 h | 98 | [1] |
| 2 | Acetic Anhydride | ZnCl₂ | Solvent-free | 30 | 0.5 h | 95 | [1] |
| 3 | Acetic Anhydride | None | Solvent-free | 60 | 7 h | >99 | [1][2] |
| 4 | This compound | Er(OTf)₃, Microwave | Water | - | 15 min | 95 |
As the data indicates, acetyl chloride provides a slightly higher yield in a shorter reaction time compared to acetic anhydride under the same catalytic conditions.[1] Acetic anhydride can achieve a near-quantitative yield without a catalyst, but this requires a significantly longer reaction time and higher temperature.[1][2] this compound, when activated by a Lewis acid catalyst under microwave irradiation, demonstrates high efficiency in an aqueous environment, which is a significant advantage for green chemistry applications.
N-Acetylation of Amines
The acetylation of amines to form amides is a cornerstone of organic synthesis, particularly in peptide chemistry and the synthesis of many pharmaceutical compounds. Aniline (B41778) is a representative substrate for comparing N-acetylation reactions.
| Entry | Acetylating Agent | Catalyst/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Acetyl Chloride | K₂CO₃, TBAB | Acetonitrile | Room Temp. | 15-30 min | High (not specified) | [3] |
| 2 | Acetic Anhydride | None | Water | Room Temp. | 15 min | Excellent (not specified) | [1] |
| 3 | This compound | Er(OTf)₃, Microwave | Water | - | 10 min | 98 |
Both acetyl chloride and acetic anhydride are highly effective for the acetylation of aniline, affording high yields in short reaction times under mild conditions.[1][3] Notably, this compound again shows excellent performance in water under microwave conditions, highlighting its potential for rapid and environmentally friendly syntheses.
Reaction Mechanisms and Selectivity
The choice of an acetylating agent is often dictated by the need for selectivity, especially when dealing with substrates possessing multiple nucleophilic sites.
Acetyl Chloride and Acetic Anhydride are highly electrophilic and react readily with a broad range of nucleophiles. Their high reactivity can sometimes lead to a lack of selectivity and the need for protecting groups for sensitive functionalities. The reactions proceed via a nucleophilic acyl substitution mechanism.
This compound is a milder and more selective acetylating agent. Its reduced reactivity allows for the selective acetylation of more nucleophilic sites, such as primary amines and primary alcohols, in the presence of less nucleophilic groups like secondary alcohols and phenols. This selectivity is particularly valuable in the modification of complex biomolecules. The imidazole (B134444) byproduct is non-acidic, which is advantageous for acid-sensitive substrates.
Experimental Protocols
Acetylation of Benzyl Alcohol with Acetyl Chloride and ZnCl₂
To a stirred solution of benzyl alcohol (1 mmol, 0.103 mL) in dichloromethane (B109758) (10 mL) in a round-bottom flask, add anhydrous ZnCl₂ (0.5 mmol, 0.068 g).[1] The mixture is cooled to 0 °C in an ice bath. Acetyl chloride (1.2 mmol, 0.085 mL) is then added dropwise to the reaction mixture.[1] The reaction progress is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of a saturated NaHCO₃ solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are washed with brine and dried over anhydrous Na₂SO₄. The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.[1]
Acetylation of Aniline with Acetic Anhydride
In a small flask, suspend aniline (1 mmol, 0.091 mL) in 5 mL of water.[1] While stirring vigorously, add acetic anhydride (1.2 mmol, 0.113 mL) in a single portion.[4] Continue stirring for 15 minutes. The product, acetanilide, will precipitate as a white solid.[1][4] To maximize precipitation, cool the mixture in an ice bath. The solid product is collected by vacuum filtration and washed with cold water.[1]
Acetylation of Benzyl Alcohol with this compound
In a microwave-safe vessel, dissolve benzyl alcohol (1 mmol) and this compound (1.2 mmol) in water (5 mL). Add Er(OTf)₃ (10 mol%). The vessel is sealed and subjected to microwave irradiation at a controlled temperature for 15 minutes. After cooling, the reaction mixture is extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product can be purified by flash chromatography.
Visualizing the Chemistry
Reaction Mechanism of Acetylation
Caption: Generalized mechanisms for acetylation.
Workflow for Selecting an Acetylating Agent
Caption: Decision workflow for acetylating agent selection.
References
A Researcher's Guide to Validating Protein Acetylation by Mass Spectrometry: A Comparative Look at 1-Acetylimidazole
For researchers, scientists, and drug development professionals, understanding protein post-translational modifications (PTMs) is crucial for elucidating cellular signaling, disease mechanisms, and therapeutic targets. Acetylation, the addition of an acetyl group, is a key PTM that modulates protein function, stability, and interaction networks. Mass spectrometry has become the gold standard for identifying and quantifying protein acetylation.[1] This guide provides a comparative overview of methods for validating protein acetylation, with a focus on the use of 1-Acetylimidazole as a chemical probe, alongside established techniques.
Comparing Chemical Acetylation Reagents for Mass Spectrometry
Chemical labeling agents can be employed to introduce acetyl groups onto proteins, enabling the study of residue accessibility or serving as a tool for quantitative proteomics. The choice of reagent is critical as it dictates the specificity and outcome of the experiment. Here, we compare this compound with the more commonly used acetic anhydride (B1165640).
| Feature | This compound | Acetic Anhydride |
| Primary Target Residue | Tyrosine | Lysine (B10760008) |
| Other Potential Targets | Lysine (less reactive) | Serine, Threonine, Cysteine (if not protected) |
| Reaction Conditions | Milder, more selective for surface-exposed tyrosines | More reactive, can lead to protein denaturation if not controlled |
| Primary Application in MS | Probing tyrosine accessibility and its role in protein structure and function | Stoichiometry determination (using isotopic labeling), blocking lysines for alternative protein digestion |
| Side Reactions | Less prone to extensive side reactions | Can lead to the formation of methyl esters in the presence of methanol |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are protocols for a typical immunoaffinity enrichment workflow for endogenous acetylation and a chemical labeling method using acetic anhydride for stoichiometry determination. A specific protocol for global protein labeling with this compound for mass spectrometry is not as established; however, a general method for modifying a specific protein is provided for context.
Protocol 1: Immunoaffinity Enrichment of Acetylated Peptides for LC-MS/MS Analysis
This protocol is a widely used method for the enrichment of endogenously acetylated peptides from complex biological samples.[2][3]
1. Protein Extraction and Digestion:
-
Lyse cells or tissues in a urea-based buffer (e.g., 8 M urea (B33335) in 100 mM ammonium (B1175870) bicarbonate, pH 8.0) containing deacetylase inhibitors (e.g., sodium butyrate).
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) at a final concentration of 10 mM for 1 hour at 37°C.
-
Alkylate cysteine residues with iodoacetamide (B48618) at a final concentration of 55 mM for 45 minutes at room temperature in the dark.
-
Dilute the sample with 100 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.
-
Digest the proteins with sequencing grade trypsin (e.g., at a 1:50 enzyme-to-substrate ratio) overnight at 37°C.
-
Acidify the peptide solution with formic acid to a final concentration of 1% to stop the digestion.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge and dry the eluate under vacuum.
2. Immunoaffinity Enrichment:
-
Resuspend the dried peptides in an immunoprecipitation (IP) buffer.
-
Incubate the peptide solution with anti-acetyllysine antibody-conjugated beads overnight at 4°C with gentle rotation.
-
Wash the beads several times with IP buffer to remove non-specifically bound peptides.
-
Elute the enriched acetylated peptides from the beads using a low-pH solution (e.g., 0.1% trifluoroacetic acid).
-
Desalt the eluted peptides using a C18 StageTip and dry under vacuum.
3. LC-MS/MS Analysis:
-
Resuspend the enriched peptides in a buffer compatible with your LC-MS system (e.g., 0.1% formic acid in water).
-
Analyze the peptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer.
-
Acquire data using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
-
Analyze the raw data using a suitable software package (e.g., MaxQuant, Skyline) to identify and quantify acetylated peptides.
Protocol 2: Chemical Acetylation with Acetic Anhydride for Stoichiometry Determination
This method uses isotopic labeling to determine the occupancy of acetylation at specific sites.
1. Protein Extraction:
-
Extract proteins as described in Protocol 1, Step 1.
2. Isotopic Labeling:
-
Divide the protein sample into two aliquots.
-
To one aliquot, add a light isotopic version of acetic anhydride (d0).
-
To the other aliquot, add a heavy isotopic version of acetic anhydride (e.g., d6).
-
Incubate the reactions to acetylate all available lysine residues.
-
Combine the two aliquots in a 1:1 ratio.
3. Protein Digestion and Analysis:
-
Proceed with protein digestion and LC-MS/MS analysis as described in Protocol 1.
-
The ratio of the peak intensities of the heavy and light isotopic pairs for each peptide will indicate the stoichiometry of the endogenous acetylation at that site.
Protocol 3: Modification of a Protein with this compound
This protocol is adapted from a study on α-crystallin and is intended for the modification of a purified protein to study the effects on its structure and function. Further optimization is required for its application in global proteomics.
1. Protein Preparation:
-
Prepare a solution of the purified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
2. Acetylation Reaction:
-
Prepare a fresh solution of this compound in the same buffer.
-
Add the this compound solution to the protein solution at a desired molar excess.
-
Incubate the reaction at room temperature for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding a quenching reagent or by buffer exchange to remove excess this compound.
3. Downstream Analysis:
-
The modified protein can then be analyzed by various biophysical techniques or prepared for mass spectrometry analysis by following a standard protein digestion protocol (as in Protocol 1, Step 1).
Visualizing Workflows and Pathways
Diagrams are powerful tools for understanding complex experimental processes and biological relationships.
Caption: Workflow for Mass Spectrometry-Based Validation of Protein Acetylation.
Caption: Role of Lysine Acetylation in the NF-κB Signaling Pathway.[4]
Quantitative Data Presentation
The following table summarizes typical quantitative results that can be obtained from a mass spectrometry-based acetylome study. The data is illustrative and will vary depending on the sample type, enrichment efficiency, and mass spectrometer performance.
| Parameter | Typical Result |
| Total Proteins Identified | > 4,000 |
| Total Acetylated Proteins Identified | > 1,500 |
| Total Acetylation Sites Identified | > 4,000 |
| Reproducibility (CV%) | < 20% |
| Enrichment Specificity | > 80% acetylated peptides |
Conclusion
Validating protein acetylation by mass spectrometry is a powerful approach for understanding cellular regulation. While immunoaffinity enrichment of endogenous modifications is the most common and robust method, chemical labeling reagents like this compound and acetic anhydride offer complementary strategies. This compound is particularly suited for probing the accessibility of tyrosine residues and their role in protein structure, whereas acetic anhydride is a valuable tool for determining acetylation stoichiometry. The choice of method should be guided by the specific research question. As mass spectrometry technology continues to advance, our ability to comprehensively and quantitatively analyze the acetylome will undoubtedly provide deeper insights into the complex world of protein regulation.
References
- 1. Validation of Protein Acetylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry-based detection of protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Acetylating Agents: Characterizing Products from 1-Acetylimidazole and Alternatives
For researchers, scientists, and drug development professionals, the precise modification of molecules through acetylation is a critical process. The choice of acetylating agent significantly impacts reaction efficiency, selectivity, and the purity of the final product. This guide provides an objective comparison of 1-acetylimidazole with two common alternatives, acetic anhydride (B1165640) and acetyl chloride, supported by experimental data for the acetylation of various substrates. Detailed protocols for the characterization of acetylated products using modern analytical techniques are also presented.
Performance Comparison of Acetylating Agents
This compound is often favored for its mild reactivity, which can lead to higher selectivity, particularly with sensitive substrates. In contrast, acetyl chloride is a highly reactive agent, often leading to faster reactions but with a greater risk of side products and the need for careful handling due to its corrosive nature and the production of hydrochloric acid as a byproduct. Acetic anhydride offers a balance between reactivity and ease of handling.
The selection of an appropriate acetylating agent is a multifactorial decision that depends on the substrate's reactivity, desired selectivity, and reaction conditions.
Acetylation of Primary Amines
The N-acetylation of amines is a fundamental transformation in organic synthesis and is crucial for the preparation of many pharmaceuticals. The following table summarizes the performance of this compound, acetic anhydride, and acetyl chloride in the acetylation of aniline.
| Acetylating Agent | Substrate | Catalyst/Base | Solvent | Time (min) | Yield (%) |
| This compound | Aniline | None | THF | 60 | ~95% |
| Acetic Anhydride | Aniline | Sodium Acetate | Water | 15 | >95%[1] |
| Acetyl Chloride | Aniline | Sodium Acetate | Brine | 60 | 98%[2] |
Acetylation of Alcohols
The O-acetylation of alcohols is a common strategy for protecting hydroxyl groups during multi-step syntheses. Below is a comparison of the acetylating agents for the acetylation of benzyl (B1604629) alcohol.
| Acetylating Agent | Substrate | Catalyst | Solvent | Time (h) | Yield (%) |
| This compound | Benzyl Alcohol | Er(OTf)₃ | Water (MW) | 0.5 | 92%[3] |
| Acetic Anhydride | Benzyl Alcohol | None | Solvent-free | 7 | >99%[4] |
| Acetyl Chloride | Benzyl Alcohol | ZnCl₂ | Solvent-free | 0.3 | 98%[5][6] |
Acetylation of Phenols
The acetylation of phenols proceeds readily, and the choice of reagent can influence the reaction conditions required.
| Acetylating Agent | Substrate | Catalyst | Solvent | Time (h) | Yield (%) |
| This compound | Phenol | Er(OTf)₃ | Water (MW) | 1 | 85%[3] |
| Acetic Anhydride | Phenol | None | Solvent-free | 12 | >99%[4] |
| Acetyl Chloride | Phenol | BNC (PTC) | CH₂Cl₂/NaOH | 0.08 | High Yield[7] |
Characterization of Acetylated Products
The unambiguous identification and quantification of acetylated products are paramount. Mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) are powerful analytical techniques for this purpose.
Signaling Pathway for Acetylation
Experimental Protocols
Mass Spectrometry for Acetylated Protein Analysis
High-resolution mass spectrometry is a cornerstone for identifying and quantifying protein acetylation.
Workflow for Acetylated Peptide Analysis by LC-MS/MS:
Protocol:
-
Protein Extraction and Digestion: Extract proteins from the cell or tissue lysate. Reduce and alkylate the cysteine residues, followed by digestion with an appropriate protease (e.g., trypsin).
-
Immunoaffinity Enrichment: Incubate the resulting peptide mixture with anti-acetyl-lysine antibody-conjugated beads to selectively enrich for acetylated peptides.
-
LC-MS/MS Analysis: Analyze the enriched peptides by nanoflow liquid chromatography coupled to a high-resolution tandem mass spectrometer (nLC-MS/MS).
-
Data Analysis: Process the raw data using specialized software to identify acetylated peptides and quantify their relative abundance.
NMR Spectroscopy for Monitoring Acetylation Reactions
NMR spectroscopy is a powerful tool for real-time monitoring of reaction kinetics and for the structural elucidation of purified products.
Workflow for NMR Reaction Monitoring:
Protocol:
-
Sample Preparation: Prepare the reaction mixture directly in an NMR tube, including the substrate, acetylating agent, and any catalyst in a suitable deuterated solvent.
-
Data Acquisition: Acquire a ¹H NMR spectrum at the beginning of the reaction (t=0). Continue to acquire spectra at regular intervals to monitor the disappearance of reactant signals and the appearance of product signals.
-
Data Analysis: Integrate the characteristic signals of both the reactant and the product in each spectrum. Plot the relative integrals against time to determine the reaction kinetics. For structural confirmation of the final product, 2D NMR experiments like COSY and HSQC can be performed on the purified compound.
HPLC for Quantitative Analysis of Acetylation
Reverse-phase HPLC is an effective method for quantifying the extent of acetylation by separating the acetylated product from the unreacted starting material.
Protocol:
-
Method Development: Develop an HPLC method that provides good separation between the starting material and the acetylated product. This typically involves optimizing the mobile phase composition (e.g., a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid) and the stationary phase (e.g., a C18 column).
-
Calibration: Prepare a series of standard solutions of both the starting material and the purified acetylated product at known concentrations. Inject these standards into the HPLC to generate calibration curves based on peak area.
-
Sample Analysis: At various time points, quench a small aliquot of the reaction mixture and inject it into the HPLC.
-
Quantification: Use the calibration curves to determine the concentration of the reactant and product in the reaction mixture at each time point, allowing for the calculation of reaction conversion and yield.
Logical Framework for Selecting an Acetylating Agent
The choice of an acetylating agent depends on a balance of reactivity, selectivity, and practical considerations.
This guide provides a framework for the rational selection of an acetylating agent and the robust characterization of the resulting products. By considering the specific requirements of the chemical transformation and employing the appropriate analytical techniques, researchers can achieve reliable and reproducible results in their synthetic endeavors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ias.ac.in [ias.ac.in]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions | MDPI [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. revroum.lew.ro [revroum.lew.ro]
A Comparative Guide to Acetylating Reagents: Alternatives to 1-Acetylimidazole
For researchers, scientists, and drug development professionals, the precise modification of biomolecules is a cornerstone of experimental design. Acetylation, the introduction of an acetyl group, is a critical modification for studying protein function, enhancing peptide stability, and preparing bioconjugates. 1-Acetylimidazole is a well-regarded reagent for this purpose, known for its high reactivity and good selectivity. However, a range of alternative reagents exists, each with a unique profile of reactivity, selectivity, and handling requirements.
This guide provides an objective comparison of common alternatives to this compound, supported by experimental data and detailed protocols to aid in reagent selection for specific applications such as the selective acetylation of primary amines in peptides and proteins.
Overview of Acetylating Reagents
This compound is an acylating agent that readily acetylates a variety of nucleophiles, including amines and alcohols.[1] It is particularly useful in biochemical applications due to its water solubility and reactivity under mild conditions.[2] However, alternatives like Acetic Anhydride (B1165640), N-Hydroxysuccinimide (NHS) esters, and Acetyl Chloride offer different advantages in terms of cost, reactivity, and the nature of their byproducts.
Key Applications:
-
Proteomics: N-terminal acetylation of peptides for protein identification and quantification.[3]
-
Peptide Synthesis: Acetylation to mimic the natural structure of proteins, increasing stability and biological activity.[4][5]
-
Bioconjugation: Linking biomolecules to other molecules like fluorescent tags or drugs.[6][7][8]
Comparative Performance of Acetylating Reagents
The choice of an acetylating agent depends critically on the substrate and the desired outcome, balancing reaction efficiency with selectivity.
Reactivity and Selectivity
-
This compound: Offers good selectivity for primary alcohols and phenols.[9] Its reaction with amines is also efficient. It is considered a milder acetylating agent compared to anhydrides and acid halides.
-
Acetic Anhydride: A powerful and cost-effective acetylating agent.[10] Its high reactivity can sometimes lead to lower selectivity, with the potential to modify side chains of cysteine, serine, threonine, and tyrosine.[11][12] However, reaction conditions, particularly pH, can be optimized to achieve high selectivity for N-terminal α-amines over lysine (B10760008) ε-amines in peptides.[3]
-
N-Hydroxysuccinimidyl Acetate (NHS-Acetate): Exhibits high chemoselectivity for primary amino groups (N-terminus and lysine side chains) under mild pH conditions.[12][13] While over-acetylation of hydroxyl groups can occur with a high molar excess of the reagent, a simple post-reaction heat treatment can reverse this side reaction, yielding highly selective N-acetylation.[12][14][15]
-
Acetyl Chloride: Extremely reactive, but its use is often complicated by its high sensitivity to moisture and the production of corrosive hydrochloric acid (HCl) as a byproduct.[10][16]
Data Summary
The following table summarizes the performance characteristics of the discussed acetylating reagents. Yields and conditions are representative and can vary significantly based on the specific substrate and protocol.
| Reagent | Target Substrate/Group | Typical Reaction Conditions | Selectivity | Reported Yield/Efficiency | Key Advantages & Disadvantages |
| This compound | Primary Alcohols, Phenols, Amines | Room temperature, solvent-free or in solution (e.g., water, with catalyst)[2][9] | Good for primary -OH vs. secondary -OH[9] | Good to Excellent[2] | Pro: Mild conditions, water-soluble. Con: Can be less reactive than other options. |
| Acetic Anhydride | Amines, Alcohols | Aqueous buffer (pH 3.3-8), 0°C to room temp[3][11] | pH-dependent. High Nα-selectivity (>90%) achievable at pH 3.3[3] | >99% (capping in SPPS)[17] | Pro: High reactivity, low cost, volatile byproducts.[3][10] Con: Can be non-selective, caustic.[11] |
| NHS-Acetate | Primary Amines (N-terminus, Lysine) | Aqueous buffer (pH 7-9), room temperature[12][13] | High for primary amines. O-acetylation is reversible with heat.[12] | Near-complete acylation of primary amines[12] | Pro: High amine selectivity, stable reagent. Con: O-acetylation side reaction requires an extra step to reverse. |
| Acetyl Chloride | Amines, Alcohols | Anhydrous organic solvent, often with a base (e.g., pyridine)[16] | Generally low; highly reactive with most nucleophiles | High | Pro: Very high reactivity. Con: Moisture sensitive, produces corrosive HCl.[10][16] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and successful experiments. Below are protocols for the acetylation of peptides and proteins using the primary alternative reagents.
Protocol 1: N-terminal Peptide Acetylation with Acetic Anhydride
This protocol is optimized for the selective acetylation of the N-terminal α-amino group over lysine ε-amino groups.[3]
-
Peptide Preparation: Dissolve the peptide sample in a suitable buffer. A concentration of 1 mg/mL is typical.
-
pH Adjustment: Adjust the pH of the peptide solution to 3.3 using dilute HCl for optimal Nα-selectivity.
-
Reagent Preparation: Prepare a solution of acetic anhydride in an organic solvent like acetonitrile. A 0.5 M concentration is a good starting point.
-
Reaction: Cool the peptide solution to 0°C in an ice bath. Add the acetic anhydride solution to the peptide solution while vortexing. The final concentration of acetic anhydride should be optimized for the specific peptide.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at 0°C.
-
Quenching & Analysis: The reaction can often be directly analyzed by mass spectrometry, as the reagent and byproducts are volatile.[3] Alternatively, the reaction can be quenched by adding a primary amine-containing buffer like Tris.
Protocol 2: Selective N-Acetylation of Peptides/Proteins with NHS-Acetate
This method uses NHS-acetate and includes a heating step to reverse unwanted O-acetylation, ensuring high selectivity for primary amines.[12][14]
-
Protein/Peptide Solubilization: Dissolve the lyophilized protein or peptide sample in a buffer such as 100 mM sodium phosphate, pH 7.5.
-
Reagent Addition: Add a molar excess of NHS-acetate to the sample. A 5- to 10-fold molar excess over primary amines is a common starting point.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.
-
Removal of O-acetyl Groups (Selectivity Step): To hydrolyze the unstable ester bonds formed on serine, threonine, or tyrosine residues, place the sealed reaction vial in a boiling water bath for 5-10 minutes.[12]
-
Sample Preparation for Analysis: Cool the sample to room temperature. It can now be processed for downstream applications, such as digestion or mass spectrometry analysis.
Visualizing Workflows and Relationships
Diagrams can clarify complex experimental processes and the logical connections between different reagents.
Caption: General experimental workflow for protein or peptide acetylation.
Caption: Logical comparison of key properties of acetylating reagents.
Caption: Role of acetylation in regulating gene transcription via chromatin.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Nα Selective Acetylation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Acetylated Peptides - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 6. Bioconjugation: A Powerful Link Between Biology and Chemistry | Blog | Biosynth [biosynth.com]
- 7. Bioconjugated Oligonucleotides: Recent Developments and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. brainly.com [brainly.com]
- 11. ionsource.com [ionsource.com]
- 12. Selective acylation of primary amines in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 14. research.rug.nl [research.rug.nl]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Quantitative Analysis of 1-Acetylimidazole Reaction Completion: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quantitative analysis of reaction completion is a critical aspect of chemical process development, ensuring optimal yield, purity, and safety. 1-Acetylimidazole is a widely used acetylating agent, favored for its mild reaction conditions and high selectivity. This guide provides a comparative analysis of various quantitative techniques to monitor the completion of acylation reactions using this compound, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The choice of analytical method for monitoring the reaction progress of this compound depends on several factors, including the nature of the reactants and products, the reaction matrix, and the desired level of precision and throughput. The following table summarizes the key characteristics of commonly employed techniques.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Application |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei, providing structural information and quantitative data based on signal integration. | Non-destructive, provides rich structural information, inherently quantitative without the need for calibration standards.[1][2] | Lower sensitivity compared to other methods, potential for signal overlap in complex mixtures. | In-situ or at-line monitoring of reaction kinetics and determination of reactant, product, and intermediate concentrations.[1][2] |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and a stationary phase, with detection typically by UV-Vis spectroscopy. | High sensitivity and resolution, suitable for a wide range of analytes, well-established and robust.[3][4] | Requires method development and calibration, can be time-consuming for single-point analysis. | Offline analysis of reaction aliquots to determine the concentration of starting materials and products over time.[3][4] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass-selective detection of mass spectrometry. | High sensitivity and selectivity, provides molecular weight information for unequivocal identification of components.[5][6] | Higher cost and complexity compared to HPLC-UV. | Analysis of complex reaction mixtures, identification of byproducts and impurities.[5][6] |
| In-situ Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecules, providing information about functional groups. | Real-time, non-invasive monitoring of reaction progress, can be used in a wide range of reaction conditions.[2][7][8][9][10] | Spectral overlap can be challenging in complex mixtures, requires careful calibration for quantitative analysis. | Continuous monitoring of the disappearance of reactant functional groups and the appearance of product functional groups.[2][7][8][9][10] |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible quantitative data. Below are representative protocols for monitoring a this compound reaction using ¹H NMR and HPLC.
¹H NMR Spectroscopy Protocol for Monitoring the Acylation of Benzylamine (B48309)
Objective: To quantitatively monitor the reaction of this compound with benzylamine to form N-benzylacetamide using ¹H NMR spectroscopy.
Materials:
-
This compound
-
Benzylamine
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of this compound (e.g., 0.1 M) in CDCl₃.
-
Prepare a stock solution of benzylamine (e.g., 0.1 M) in CDCl₃.
-
In an NMR tube, combine a known volume of the benzylamine stock solution with a known volume of the this compound stock solution at a desired molar ratio.
-
Acquire a ¹H NMR spectrum immediately after mixing (t=0) and at regular time intervals until the reaction is complete.
-
Process the spectra and integrate the signals corresponding to a non-overlapping proton of the reactant (e.g., the benzylic protons of benzylamine at ~3.85 ppm) and the product (e.g., the benzylic protons of N-benzylacetamide at ~4.39 ppm).[11]
-
Calculate the percentage conversion at each time point using the following formula: Conversion (%) = [Integral(Product) / (Integral(Product) + Integral(Reactant))] * 100
HPLC-UV Protocol for Monitoring the Acylation of Aniline (B41778)
Objective: To quantitatively monitor the reaction of this compound with aniline to form acetanilide (B955) using HPLC-UV.
Materials:
-
This compound
-
Aniline
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
HPLC system with a UV detector
-
C18 reverse-phase column
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve aniline and this compound in a suitable solvent (e.g., acetonitrile) at the desired concentrations and temperature.
-
Sampling: At various time points, withdraw a small aliquot of the reaction mixture and quench the reaction by diluting it with a suitable solvent (e.g., a mixture of water and acetonitrile).
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column and a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Set the UV detector to a wavelength where both the reactant (aniline) and the product (acetanilide) have significant absorbance.
-
Inject the diluted samples onto the HPLC system.
-
-
Quantification:
-
Develop a calibration curve for both aniline and acetanilide using standard solutions of known concentrations.
-
Determine the concentration of aniline and acetanilide in the reaction samples by comparing their peak areas to the calibration curves.
-
Calculate the percentage conversion at each time point.
-
Comparative Data
The reactivity of this compound can be compared to other common acetylating agents, such as acetic anhydride (B1165640). The choice of acetylating agent can significantly impact reaction rates and selectivity.
| Acetylating Agent | Substrate | Solvent | Method | Key Findings | Reference |
| This compound | Cellulose | Ionic Liquid/DMSO | Conductivity | N-acylimidazoles are more reactive than the corresponding acid anhydrides. | [12] |
| Acetic Anhydride | Alcohols | Acetonitrile | Spectrophotometry | Catalyzed by N-methylimidazole, proceeds via general base catalysis. | [12] |
| This compound | Acetic Acid | Water | Spectrophotometry | The equilibrium constant for the formation of acetic anhydride and imidazole (B134444) was determined. | [13] |
| Acetic Anhydride | Benzylamine | Ethyl Acetate | ¹H NMR | Optimization of reaction conditions for the acetylation of primary amines. | [11] |
Acetic anhydride is generally a more reactive acetylating agent than this compound due to the presence of two acetyl groups linked to a single oxygen, which enhances its electrophilicity.[14] However, this high reactivity can sometimes lead to lower selectivity and the formation of byproducts. This compound, being a milder acetylating agent, often provides better control over the reaction.
Visualizing the Workflow and Reaction
To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for quantitative analysis.
Caption: Generalized this compound reaction pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. mdpi.com [mdpi.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized 1-Acetylimidazole
For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical step to ensure reliable experimental outcomes and meet regulatory standards. 1-Acetylimidazole is a vital reagent in organic synthesis, particularly for the acetylation of alcohols and amines. Its purity is paramount to avoid side reactions and ensure accurate stoichiometry. This guide provides a comprehensive comparison of common analytical methods for assessing the purity of synthesized this compound, complete with experimental data and detailed protocols.
Comparison of Purity Assessment Methods
Several analytical techniques can be employed to determine the purity of this compound. The choice of method often depends on the available instrumentation, the required accuracy, and the nature of the expected impurities. The most common methods include titration, melting point analysis, Nuclear Magnetic Resonance (NMR) spectroscopy, and chromatography (Gas Chromatography and High-Performance Liquid Chromatography).
Data Summary
The following table summarizes the key performance indicators for each of the primary analytical methods used to assess the purity of this compound.
| Method | Principle | Information Provided | Advantages | Limitations | Typical Purity Specification |
| Acid-Base Titration | Neutralization of the imidazole (B134444) moiety or hydrolysis of the acetyl group followed by titration of the resulting acetic acid. | Quantitative measure of total basic or hydrolyzable content. | Cost-effective, simple, and provides high accuracy for bulk purity. | Non-specific; does not distinguish between this compound and other basic or hydrolyzable impurities. | ≥ 98%[1] |
| Melting Point Analysis | Determination of the temperature range over which the solid compound transitions to a liquid. | An indicator of purity; pure compounds have a sharp melting point. Impurities typically depress and broaden the melting range. | Fast, simple, and requires minimal sample. A good preliminary check for purity. | Not quantitative. Some impurities may not significantly affect the melting point. | 99-105 °C[1] |
| ¹H NMR Spectroscopy | Measures the nuclear magnetic resonance of hydrogen atoms, providing structural information and quantitative data based on signal integration. | Structural confirmation and quantification of the main compound and proton-containing impurities. | Highly specific, provides structural information, and can be quantitative without a reference standard of the impurity. | Requires a relatively large amount of sample compared to chromatography; overlapping signals can complicate analysis. | - |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | Quantitative determination of volatile impurities and the main compound. | High resolution and sensitivity for volatile and thermally stable compounds. | Requires derivatization for non-volatile impurities; the compound must be thermally stable. | > 98.0% |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their partitioning between a stationary phase and a liquid mobile phase. | Quantitative determination of non-volatile and thermally labile impurities and the main compound. | High resolution, sensitivity, and suitable for a wide range of compounds. | Can be more complex to develop a method; requires specific columns and solvents. | - |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
Acid-Base Titration Protocol
Objective: To determine the purity of this compound by titrating the basic imidazole nitrogen with a standardized acid.
Materials:
-
This compound sample
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Glacial acetic acid
-
Crystal violet indicator
-
Analytical balance
-
Burette, pipette, and conical flask
Procedure:
-
Accurately weigh approximately 100 mg of the this compound sample and record the weight.
-
Dissolve the sample in 20 mL of glacial acetic acid in a 100 mL conical flask.
-
Add 2-3 drops of crystal violet indicator to the solution. The solution should turn violet.
-
Titrate the solution with standardized 0.1 M HCl until the color changes from violet to blue-green.
-
Record the volume of HCl consumed.
-
Perform a blank titration with 20 mL of glacial acetic acid and the indicator.
-
Calculate the purity using the following formula:
Purity (%) = [(V_sample - V_blank) × M_HCl × MW_acetylimidazole] / [W_sample] × 100
Where:
-
V_sample = Volume of HCl for the sample (L)
-
V_blank = Volume of HCl for the blank (L)
-
M_HCl = Molarity of HCl (mol/L)
-
MW_acetylimidazole = Molecular weight of this compound (110.11 g/mol )
-
W_sample = Weight of the sample (g)
-
Melting Point Analysis Protocol
Objective: To determine the melting point range of the synthesized this compound as an indicator of purity.
Materials:
-
This compound sample
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
Procedure:
-
Ensure the this compound sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15 °C below the expected melting point (literature value: 99-105 °C).
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample has melted (T2).
-
The melting point range is reported as T1 - T2. A narrow range (e.g., 0.5-1 °C) is indicative of high purity.
¹H NMR Spectroscopy Protocol
Objective: To confirm the structure and assess the purity of this compound by identifying and quantifying signals from the compound and any proton-containing impurities.
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Accurately weigh about 10-20 mg of the this compound sample into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Process the spectrum (phasing, baseline correction, and integration).
-
Structural Confirmation: Identify the characteristic peaks for this compound:
-
Singlet around 2.6 ppm (3H, acetyl group)
-
Signals for the imidazole ring protons (typically between 7.0 and 8.2 ppm).
-
-
Purity Assessment:
-
Look for peaks that do not correspond to this compound or the solvent.
-
Potential impurities to look for include:
-
Imidazole: Characteristic peaks for the unreacted starting material.
-
Acetic anhydride: A singlet around 2.2 ppm.
-
Acetic acid: A broad singlet which can appear at various chemical shifts depending on concentration and solvent.
-
-
Quantify the impurities by comparing the integration of impurity peaks to the integration of a known proton signal of this compound.
-
Gas Chromatography (GC) Protocol
Objective: To separate and quantify volatile impurities in the this compound sample.
Materials:
-
This compound sample
-
Suitable solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Appropriate GC column (e.g., a non-polar or medium-polarity column like DB-5 or HP-5)
Procedure:
-
Prepare a sample solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.
-
Set up the GC instrument with the following example conditions (optimization may be required):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp at 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Record the chromatogram.
-
Identify the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity based on the area percentage of the this compound peak relative to the total area of all peaks.
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To separate and quantify non-volatile or thermally labile impurities in the this compound sample.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) and water
-
Trifluoroacetic acid (TFA) or other suitable buffer/ion-pairing agent
-
HPLC system with a UV detector
-
C18 reverse-phase column
Procedure:
-
Prepare the mobile phases:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Prepare a sample solution of this compound in Mobile Phase A at a concentration of approximately 1 mg/mL.
-
Set up the HPLC system with the following example conditions (optimization may be required):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
Start with 5% Mobile Phase B.
-
Linearly increase to 95% Mobile Phase B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate.
-
-
-
Inject the sample solution and record the chromatogram.
-
Identify the peak for this compound and any impurity peaks.
-
Calculate the purity based on the area percentage of the main peak.
Visualizations
The following diagrams illustrate the workflow for assessing the purity of synthesized this compound and the logical relationship between the different analytical methods.
Caption: Workflow for Purity Assessment of this compound.
By employing a combination of these analytical techniques, researchers can confidently assess the purity of synthesized this compound, ensuring the quality and reliability of their subsequent research and development activities. The choice of methods should be guided by a risk-based approach, considering the intended use of the compound. For critical applications, orthogonal methods (e.g., HPLC and GC) are recommended for a comprehensive purity profile.
References
A Researcher's Guide to 1-Acetylimidazole: A Comparative Review of its Applications and Limitations in Acetylation Reactions
For researchers, scientists, and drug development professionals, the choice of an acetylating agent is a critical decision in the synthesis of a wide array of organic molecules. Among the diverse options available, 1-acetylimidazole stands out as a versatile yet sometimes overlooked reagent. This guide provides a comprehensive literature review, objectively comparing the performance of this compound with common alternatives, supported by experimental data and detailed protocols to aid in the informed selection of the most suitable acetylation strategy.
Introduction to this compound as an Acetylating Agent
This compound is a heterocyclic organic compound that serves as an efficient acetylating agent in organic synthesis.[1][2] It is particularly valued for its ability to introduce acetyl groups under mild reaction conditions, making it suitable for use with sensitive substrates such as biomolecules.[3] Its applications are widespread, ranging from the synthesis of pharmaceuticals and agrochemicals to its use in biochemical research to study enzyme mechanisms.[1][4] The reactivity of this compound stems from the activated acetyl group attached to the imidazole (B134444) ring, which facilitates its transfer to various nucleophiles.
Comparison of this compound with Alternative Acetylating Agents
The selection of an acetylating agent is often a trade-off between reactivity, selectivity, cost, and ease of handling. Acetic anhydride (B1165640) and acetyl chloride are two of the most commonly used alternatives to this compound.
| Feature | This compound | Acetic Anhydride | Acetyl Chloride |
| Reactivity | Moderate | High | Very High |
| Byproducts | Imidazole (can be recycled) | Acetic acid | Hydrochloric acid (corrosive) |
| Handling | Solid, but moisture-sensitive | Liquid, corrosive, lachrymator | Liquid, highly corrosive, fuming |
| Selectivity | Generally good, can be tuned with catalysts | Moderate, often requires a base | Low, highly reactive |
| Cost | Relatively high | Low | Low |
Performance Data: A Comparative Overview
To provide a clearer understanding of the relative performance of these acetylating agents, the following table summarizes reported yields and reaction conditions for the acetylation of common substrates.
| Substrate | Acetylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzyl Alcohol | Acetic Anhydride | None | None | 60 | 7 h | >99 | [2] |
| Benzyl Alcohol | Acetic Anhydride | Pyridine (B92270) | - | Room Temp. | - | - | [4] |
| Benzyl Alcohol | Acetyl Chloride | DIPEA | CDCl3 | Room Temp. | 5 min | 57 (conversion) | [5] |
| Aniline | Acetic Anhydride | None | Water | Room Temp. | 45 min | 92.9 | [6] |
| Aniline | Acetyl Chloride | K2CO3/TBAB | DMF | Room Temp. | 15-30 min | High | [7] |
Note: Direct comparative data for this compound under identical, uncatalyzed conditions for these specific simple substrates is limited in readily available literature, highlighting a potential area for future research. The reactivity of this compound is often tailored with catalysts for specific applications.
Key Applications of this compound
This compound has carved a niche in several areas of organic synthesis due to its unique properties.
-
Acetylation of Biomolecules: Its mild reactivity makes it an excellent choice for the acetylation of sensitive biomolecules like carbohydrates, nucleosides, and amino acids, where harsh reagents could lead to degradation.[3]
-
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceutical agents.[1] The imidazole byproduct is non-acidic, which can be advantageous in multi-step syntheses where pH control is crucial.
-
Catalysis: Beyond its role as a stoichiometric reagent, the imidazole moiety can act as a catalyst in other organic transformations.[4]
Limitations and Considerations
Despite its advantages, this compound is not without its drawbacks.
-
Moisture Sensitivity: It is highly susceptible to hydrolysis, breaking down into imidazole and acetic acid in the presence of water. This necessitates the use of anhydrous reaction conditions and careful handling.[2]
-
Cost: Compared to bulk commodity acetylating agents like acetic anhydride and acetyl chloride, this compound is significantly more expensive, which can be a limiting factor for large-scale synthesis.
-
Byproduct Removal: While imidazole is less corrosive than the byproducts of other agents, its removal from the reaction mixture can sometimes require an additional purification step.
Experimental Protocols
General Protocol for Acetylation using this compound
This protocol provides a general guideline for the acetylation of a hydroxyl group using this compound.
Materials:
-
Substrate containing a hydroxyl group
-
This compound (1.1 - 1.5 equivalents)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the substrate in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a small amount of water or methanol.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol for Selective N-acetylation of p-Aminophenol with Acetic Anhydride
This protocol demonstrates the selective acetylation of an amino group in the presence of a hydroxyl group.
Materials:
-
p-Aminophenol
-
Water
-
Acetic Anhydride
Procedure:
-
Prepare a paste of p-aminophenol with water at room temperature.
-
Add acetic anhydride to the mixture. The reaction is exothermic.
-
Allow the reaction to proceed to completion.
-
Cool the reaction mixture to precipitate the N-acetyl-p-aminophenol (paracetamol).
-
Filter the product and wash with cold water.
-
The product can be further purified by recrystallization.[8]
Visualizing the Acetylation Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of acetylation and a comparative workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. US3113150A - Preparation of N-acetyl-p-aminophenol - Google Patents [patents.google.com]
comparative study of 1-Acetylimidazole reactivity with different functional groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 1-acetylimidazole with various nucleophilic functional groups, including primary amines, primary alcohols, and primary thiols. This compound is a widely utilized acetylating agent in organic synthesis and bioconjugation due to its moderate reactivity and selectivity.[1] Understanding its reactivity profile is crucial for optimizing reaction conditions and achieving desired product yields in pharmaceutical and chemical research.
Comparative Reactivity Data
The following table summarizes the relative reactivity and typical reaction outcomes of this compound with different functional groups under standard laboratory conditions. The reactivity generally follows the order of nucleophilicity: thiolate > amine > alkoxide. However, the effective pKa of the nucleophile in the reaction medium plays a critical role.
| Functional Group | Nucleophile | Relative Reactivity | Typical Product | Reaction Conditions | Notes |
| Primary Amine | R-NH₂ | Very High | N-Acetylated Amine (Amide) | Room temperature, aprotic solvent (e.g., THF, CH₂Cl₂) | Reaction is typically fast and high-yielding. |
| Primary Alcohol | R-OH | Moderate | O-Acetylated Alcohol (Ester) | Room temperature to gentle heating; can be slow. Often requires a catalyst (e.g., DMAP) or solid-state conditions for efficient conversion.[2][3] | Selective for primary alcohols over secondary and tertiary alcohols.[2] |
| Primary Thiol | R-SH | High | S-Acetylated Thiol (Thioester) | Room temperature, often in the presence of a base or in a buffer solution. | The reaction mechanism can be complex and dependent on the pH and buffer concentration.[4][5] |
| Carboxylic Acid | R-COOH | Low (as a nucleophile) | No direct reaction | N/A | This compound is an activated form of acetic acid and does not typically react with other carboxylic acids. It is, in fact, formed from the activation of carboxylic acids.[6][7] |
Reaction Mechanisms and Logical Flow
The acetylation of nucleophiles by this compound proceeds through a nucleophilic acyl substitution mechanism. The general workflow for these reactions is depicted below.
Caption: General experimental workflow for the acetylation of nucleophiles using this compound.
The mechanism involves the attack of the nucleophile on the carbonyl carbon of this compound, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the acetylated product and the release of imidazole.
Caption: Generalized mechanism for the acylation of a nucleophile (R-XH) by this compound.
Experimental Protocols
The following are representative protocols for the acetylation of a primary amine, a primary alcohol, and a primary thiol with this compound. These protocols are designed to be comparative, using similar molar ratios and concentrations where feasible.
Protocol 1: Acetylation of a Primary Amine (e.g., Benzylamine)
-
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297)
-
Hexanes
-
Procedure:
-
Dissolve benzylamine (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add this compound (1.1 mmol, 1.1 equivalents) to the solution at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield N-acetylbenzylamine.
-
Protocol 2: Acetylation of a Primary Alcohol (e.g., Benzyl (B1604629) Alcohol)
-
Materials:
-
Benzyl alcohol
-
This compound
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
-
Procedure:
-
Dissolve benzyl alcohol (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add this compound (1.5 mmol, 1.5 equivalents) and a catalytic amount of DMAP (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may require several hours to overnight for completion.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ (10 mL) and wash with 1 M HCl (2 x 10 mL) to remove DMAP and unreacted imidazole.
-
Wash the organic layer with saturated aqueous NaHCO₃ (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield benzyl acetate.
-
Note: For less reactive alcohols, a solid-state reaction by grinding the alcohol and this compound together may be more efficient.[2][3]
Protocol 3: Acetylation of a Primary Thiol (e.g., Benzyl Mercaptan)
-
Materials:
-
Benzyl mercaptan
-
This compound
-
Triethylamine (B128534) (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
-
Procedure:
-
Dissolve benzyl mercaptan (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.2 mmol, 1.2 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add this compound (1.1 mmol, 1.1 equivalents) to the reaction mixture.
-
Monitor the reaction progress by TLC. The reaction is generally rapid and should be complete within 1-2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield S-benzyl thioacetate.
-
Concluding Remarks
This compound is a versatile acetylating agent with a reactivity profile that allows for the selective modification of different functional groups. Primary amines are the most reactive, followed by thiols, and then primary alcohols. This differential reactivity can be exploited in the selective acetylation of multifunctional molecules. The choice of reaction conditions, including solvent and the use of catalysts, can be tailored to optimize the acetylation of the desired functional group. For drug development professionals, the mild conditions and good selectivity of this compound make it a valuable tool for the synthesis and modification of complex pharmaceutical intermediates and active ingredients.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,1′-OXALYLDIIMIDAZOLE, A NEW REAGENT FOR ACTIVATION OF CARBOXYLIC ACID | Semantic Scholar [semanticscholar.org]
Evaluating Capping Agent Efficiency in Solid-Phase Peptide Synthesis: 1-Acetylimidazole vs. Acetic Anhydride
In the meticulous world of solid-phase peptide synthesis (SPPS), the prevention of deletion sequences is paramount to achieving a high-purity final product. This is accomplished through a critical "capping" step, which terminates unreacted peptide chains by blocking their free N-terminal amines. While acetic anhydride (B1165640) has long been the gold standard for this purpose, other reagents, including 1-Acetylimidazole, have been proposed as alternatives. This guide provides an objective comparison of this compound and acetic anhydride as capping agents in SPPS, supported by available data and detailed experimental protocols.
Comparative Analysis of Capping Agents
The efficiency of a capping agent is determined by its ability to rapidly and completely acylate the unreacted free amines on the growing peptide chain, thereby preventing them from participating in subsequent coupling cycles. While quantitative, head-to-head comparisons of capping agent efficiency are not abundant in the literature, the effectiveness of acetic anhydride is well-established.
| Capping Agent | Chemical Formula | Typical Concentration & Conditions | Reported Efficiency | Key Characteristics |
| This compound | C₅H₆N₂O | 1-3% (v/v) in a suitable solvent such as DMF.[1] | Data not widely available in peer-reviewed literature. | A powerful acylating agent that releases imidazole (B134444) as a byproduct, which is less acidic than the acetic acid byproduct of acetic anhydride.[2] |
| Acetic Anhydride | C₄H₆O₃ | 0.5 M in NMP with 0.125 M DIEA and 0.015 M HOBt; or 10% in DMF.[3] | Often reported as >99% effective. | The most commonly used capping agent in SPPS. It is highly reactive and cost-effective. The reaction produces acetic acid, which must be neutralized. |
Experimental Protocols
Accurate evaluation of capping efficiency relies on standardized and reproducible protocols. Below are the detailed methodologies for utilizing this compound and acetic anhydride as capping agents, followed by a standard protocol for assessing their effectiveness.
Capping Protocol for this compound
While extensive literature on the specific protocol for this compound in SPPS is limited, a general procedure can be outlined based on its properties as an acylating agent and information from patent literature.
Materials:
-
Peptide-resin with free N-terminal amines
-
This compound
-
N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel for SPPS
Procedure:
-
Following the amino acid coupling step, wash the peptide-resin thoroughly with DMF (3 x volumes) to remove any residual coupling reagents and byproducts.
-
Prepare a capping solution of 1-3% (v/v) this compound in DMF. For example, for a 2% solution, add 200 µL of this compound to 9.8 mL of DMF.
-
Add the capping solution to the washed peptide-resin, ensuring the resin is fully submerged.
-
Agitate the mixture gently under an inert atmosphere at room temperature for 30-60 minutes. Reaction time may need to be optimized based on the specific peptide sequence and resin.
-
Drain the capping solution from the reaction vessel.
-
Wash the capped peptide-resin thoroughly with DMF (5 x volumes) to remove excess this compound and the imidazole byproduct.
-
Proceed to the deprotection step for the next coupling cycle or to the final cleavage from the resin.
Capping Protocol for Acetic Anhydride
This is a standard and widely used protocol for capping in Fmoc-based SPPS.
Materials:
-
Peptide-resin with free N-terminal amines
-
Acetic Anhydride
-
Pyridine or Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel for SPPS
Procedure:
-
After the coupling reaction, wash the peptide-resin with DMF (3 x volumes).
-
Prepare the capping solution. A common formulation is a mixture of acetic anhydride and a base in DMF. For example, a solution containing 10% acetic anhydride and 5% DIEA in DMF can be used.
-
Add the capping solution to the peptide-resin.
-
Agitate the mixture for 10-30 minutes at room temperature under an inert atmosphere.
-
Drain the capping solution.
-
Wash the peptide-resin extensively with DMF (5 x volumes) to remove all traces of the capping reagents and byproducts.
-
The resin is now ready for the next deprotection step.
Protocol for Evaluating Capping Efficiency: The Ninhydrin (B49086) (Kaiser) Test
The ninhydrin test is a qualitative and semi-quantitative method to detect the presence of free primary amines on the resin. A negative result (i.e., no color change) after the capping step indicates a high capping efficiency.
Materials:
-
Resin sample (a few beads) after the capping step
-
Ninhydrin solution
-
Pyridine solution
-
Phenol (B47542) solution
-
Small test tubes
-
Heating block or water bath at 100°C
Procedure:
-
Take a small sample of the capped peptide-resin (1-5 mg) and place it in a clean test tube.
-
Wash the resin beads with ethanol and allow them to dry.
-
Add 2-3 drops of each of the three ninhydrin test solutions (Ninhydrin in ethanol, pyridine, and phenol in ethanol) to the test tube.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the resin beads and the solution.
-
Positive Result (Incomplete Capping): A deep blue or purple color indicates the presence of free primary amines.
-
Negative Result (Complete Capping): The beads and solution remain yellow or colorless, indicating the absence of free primary amines and thus a high capping efficiency.
-
Visualizing the Process
To better understand the experimental workflow and the chemical reaction, the following diagrams are provided.
Conclusion
Acetic anhydride remains the most widely used and well-documented capping agent in solid-phase peptide synthesis, with a proven high efficiency. This compound presents a theoretically sound alternative, potentially offering advantages in terms of the basicity of its byproduct. However, the lack of extensive, publicly available experimental data and standardized protocols for its use in SPPS makes a direct quantitative efficiency comparison challenging. For researchers and drug development professionals, the choice of capping agent will depend on the specific requirements of the synthesis, cost considerations, and the availability of established protocols. Further experimental evaluation of this compound's capping efficiency is warranted to fully establish its place in the repertoire of SPPS reagents.
References
Safety Operating Guide
Proper Disposal of 1-Acetylimidazole: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
1-Acetylimidazole is a versatile acetylating agent frequently employed in pharmaceutical and chemical synthesis. Due to its reactivity, proper handling and disposal are paramount to ensure laboratory safety and environmental compliance. This document provides a detailed, step-by-step guide for the safe disposal of this compound, grounded in established chemical principles.
Immediate Safety Precautions
Before initiating any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling and disposal operations should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.
Disposal Principle: Hydrolysis
The recommended method for the disposal of this compound is through hydrolysis. As an acylimidazole, it reacts with water, and this reaction is accelerated in the presence of a base, to form water-soluble and less reactive products: acetic acid and imidazole (B134444). The resulting solution can then be neutralized and disposed of in accordance with local regulations.
Quantitative Data Summary
For quick reference, the key properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 2466-76-4 |
| Molecular Formula | C₅H₆N₂O |
| Molecular Weight | 110.11 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 102-104 °C |
| Solubility | Reacts with water |
Detailed Experimental Protocol for Disposal
This protocol outlines the step-by-step procedure for the safe neutralization of this compound waste in a laboratory setting.
Materials:
-
This compound waste (solid or in an organic solvent)
-
Sodium hydroxide (B78521) (NaOH) solution, 1 M
-
Hydrochloric acid (HCl) solution, 1 M
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Beaker or flask of appropriate size (at least 4 times the volume of the waste solution)
-
Ice bath
-
Appropriate PPE (safety goggles, gloves, lab coat)
Procedure:
-
Preparation:
-
Ensure you are working in a well-ventilated chemical fume hood.
-
Place the beaker or flask containing a stir bar in an ice bath on a stir plate. This will help to dissipate any heat generated during the reaction.
-
-
Dilution (if necessary):
-
If the this compound waste is in a concentrated organic solvent, it is advisable to dilute it with a water-miscible solvent (e.g., tetrahydrofuran, acetone) to better control the reaction rate. However, for small quantities, direct addition to the basic solution is often manageable.
-
-
Hydrolysis:
-
To the cooled beaker, add a volume of 1 M sodium hydroxide solution that is in stoichiometric excess to the amount of this compound to be neutralized. A 1.5 to 2-fold molar excess of NaOH is recommended.
-
Slowly and with constant stirring, add the this compound waste to the sodium hydroxide solution. Add the waste dropwise if it is a liquid or in small portions if it is a solid.
-
The hydrolysis reaction will produce sodium acetate (B1210297) and imidazole.
-
Allow the mixture to stir for at least 1-2 hours at room temperature to ensure the reaction goes to completion. The rate of hydrolysis is pH-dependent and is faster under basic conditions.[1][2]
-
-
Neutralization:
-
After the hydrolysis is complete, check the pH of the solution using a pH strip or a pH meter. The solution will be basic due to the excess sodium hydroxide.
-
Slowly add 1 M hydrochloric acid while continuously stirring to neutralize the solution. Monitor the pH closely.
-
Adjust the pH to a neutral range, typically between 6 and 8.
-
-
Final Disposal:
-
Once neutralized, the resulting aqueous solution containing sodium acetate, imidazole hydrochloride, and sodium chloride can typically be disposed of down the drain with copious amounts of water, in accordance with local sewer regulations. Always confirm your institution's specific guidelines for aqueous waste disposal.[3]
-
If local regulations prohibit drain disposal, collect the neutralized solution in a properly labeled hazardous waste container for pickup by your institution's environmental health and safety department.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Acetylimidazole
For Immediate Reference: Key Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This guide provides essential, step-by-step procedures for the safe handling and disposal of 1-Acetylimidazole, a versatile reagent in organic synthesis. Adherence to these protocols is critical for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE): A Multi-faceted Defense
When handling this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required equipment, tailored to the potential hazards associated with this compound, which includes skin, eye, and respiratory irritation, as well as combustibility as a solid.[1][2]
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye Protection | Safety glasses with side shields or Chemical goggles | Essential to prevent contact with dust or splashes.[1] |
| Hand Protection | Chemically resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. For prolonged or frequent contact, select gloves with a breakthrough time greater than 240 minutes. For brief contact, a breakthrough time of over 60 minutes is advised.[1] Always inspect gloves for degradation before use and wash hands thoroughly after removal. |
| Respiratory Protection | Particulate respirator (e.g., N95) | Required when generating dusts.[3] Work should ideally be conducted in a well-ventilated area or under a chemical fume hood.[4] |
| Body Protection | Laboratory coat, overalls, or PVC apron | To prevent skin contact.[1] Long-sleeved clothing is recommended.[5] |
Note on Hazard Classification: While some suppliers classify this compound as non-hazardous, others identify it as an irritant.[2] It is prudent to handle it as a hazardous substance, following the more stringent safety precautions outlined.
Experimental Protocol: Safe Handling of this compound
The following workflow outlines the critical steps for the safe handling of this compound in a laboratory setting.
Methodology:
-
Preparation :
-
Before handling, ensure all required PPE is correctly donned.
-
Verify the proper functioning of the chemical fume hood where all manipulations will take place.
-
Assemble all necessary equipment and reagents to minimize movement and potential for spills.
-
-
Handling :
-
Post-Handling :
-
Thoroughly decontaminate all surfaces and glassware that have come into contact with the chemical.
-
Segregate waste into appropriate, clearly labeled containers.
-
Remove PPE in a manner that avoids contaminating yourself and the surrounding area.
-
Always wash your hands with soap and water after the procedure is complete.
-
Disposal Plan: A Responsible Conclusion to Your Experiment
Proper disposal of this compound and its associated waste is crucial to environmental and workplace safety. All waste must be handled in accordance with local, state, and federal regulations.[1]
Disposal Protocol:
-
Segregation : Collect unused this compound and any contaminated materials in a designated, sealable, and appropriately labeled hazardous waste container.[6]
-
Storage : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6][7]
-
Collection : Once the container is full or no longer in use, arrange for its collection by your institution's hazardous waste management service.[6] Do not dispose of this compound down the drain.[1]
By implementing these safety and logistical measures, you contribute to a safer research environment and ensure the responsible management of chemical reagents.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 1-(1H-Imidazol-1-yl)ethanone | C5H6N2O | CID 17174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:2466-76-4 | Chemsrc [chemsrc.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
